molecular formula C7H5NaO4 B10858374 Sodium gentisate CAS No. 106120-03-0

Sodium gentisate

Cat. No.: B10858374
CAS No.: 106120-03-0
M. Wt: 176.10 g/mol
InChI Key: MOIJZWWOFOQFMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gentisic acid sodium is a hydroxybenzoic acid. It is functionally related to a salicylic acid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJZWWOFOQFMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

490-79-9 (Parent)
Record name Sodium gentisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0063656
Record name Sodium gentisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4955-90-2, 106120-03-0
Record name Sodium gentisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium gentisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium gentisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM GENTISATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX2PUD5H82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of significant interest in pharmaceutical and chemical research. As a metabolite of aspirin, it possesses inherent anti-inflammatory and analgesic properties. Its chemical structure, featuring both carboxylate and phenolic hydroxyl groups, imparts a range of notable chemical properties, including antioxidant activity and specific solubility and stability profiles. This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and mechanisms to support advanced research and development.

Chemical Identity and Structure

This compound is an organic sodium salt consisting of a sodium cation and a gentisate anion. The gentisate anion is derived from gentisic acid, a dihydroxybenzoic acid.

  • IUPAC Name : Sodium 2,5-dihydroxybenzoate[1]

  • Synonyms : Gentisic acid sodium salt, Sodium 5-hydroxysalicylate, Gentisate Sodium[1][2][3]

  • CAS Number : 4955-90-2[1][2][3]

  • Chemical Formula : C₇H₅NaO₄[1][4]

  • Molecular Weight : 176.10 g/mol [1][3][4]

The chemical structure of this compound is characterized by a benzene (B151609) ring substituted with a carboxylate group and two hydroxyl groups at positions 2 and 5.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
AppearanceWhite to off-white or reddish crystalline powder.[5]
Melting Point>220°C (decomposes)[2]
pKa (of Gentisic Acid)2.97[6]
Table 2: Solubility Profile
SolventSolubilitySource(s)
WaterSoluble[2]
EthanolSoluble (for Gentisic Acid)[6]
Diethyl EtherSoluble (for Gentisic Acid)[6]
AcetoneSoluble (for Gentisic Acid)[6]
DMSOSoluble

Stability and Reactivity

Chemical Stability

This compound is generally stable under standard storage conditions. However, its stability can be influenced by several factors:

  • pH : In acidic solutions, this compound will be protonated to form gentisic acid, which has different solubility characteristics. The stability of gentisate is pH-dependent, with its antioxidant capacity being more pronounced at a pH greater than 4.5.

  • Temperature : While stable at room temperature, prolonged exposure to high temperatures can lead to decomposition, as indicated by its high melting point with decomposition.[2]

  • Light : As a phenolic compound, this compound may be sensitive to light. Photostability studies are recommended for formulations containing this compound to assess potential degradation upon light exposure.

  • Oxidizing Agents : this compound is susceptible to oxidation, a property that underlies its antioxidant activity. It should be stored away from strong oxidizing agents.

Antioxidant Activity

The antioxidant properties of this compound are a key aspect of its chemical reactivity and biological activity. The dihydroxy substitution on the benzene ring allows for the scavenging of free radicals.

The primary mechanism of its antioxidant action involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing the radical. This process generates a phenoxyl radical of gentisate, which is relatively stable due to resonance delocalization, making it less likely to propagate further radical chain reactions.[7]

Gentisic acid has been shown to efficiently scavenge hydroxyl radicals and organohaloperoxyl radicals.[5][7] The resulting phenoxyl radical can be repaired by other antioxidants, such as ascorbate.[7] The antioxidant activity of gentisic acid is attributed to its phenoxyl group.[5][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of hydroquinone, followed by neutralization.

Workflow for this compound Synthesis cluster_0 Carboxylation of Hydroquinone cluster_1 Isolation and Purification of Gentisic Acid cluster_2 Formation of this compound A Charge autoclave with hydroquinone, sodium carbonate, and solvent (e.g., o-dichlorobenzene) B Pressurize with CO2 and heat to 185-190°C A->B C Maintain reaction for ~12 hours B->C D Cool and vent autoclave C->D E Dilute reaction mixture with water and filter D->E F Acidify filtrate to pH ~2.5 with a strong acid (e.g., H2SO4) E->F G Extract with an organic solvent (e.g., butanol) F->G H Evaporate the organic solvent to obtain crude gentisic acid G->H I Recrystallize from water to purify H->I J Dissolve purified gentisic acid in a suitable solvent (e.g., water) I->J K Add a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate solution J->K L Isolate this compound by evaporation or precipitation K->L

Caption: A generalized workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the parent gentisic acid is a critical parameter influencing the behavior of this compound in solution. Potentiometric titration is a standard method for its determination.

Workflow for pKa Determination by Potentiometric Titration A Prepare a standard solution of gentisic acid of known concentration C Place the gentisic acid solution in a titration vessel and immerse the pH electrode A->C B Calibrate pH meter with standard buffers (e.g., pH 4, 7, 10) B->C D Titrate with a standardized solution of a strong base (e.g., NaOH) in small increments C->D E Record the pH after each addition of titrant, allowing the reading to stabilize D->E F Plot the recorded pH values against the volume of titrant added E->F G Determine the equivalence point from the titration curve (point of steepest slope) F->G H Identify the pH at half the equivalence point volume G->H I The pH at the half-equivalence point is equal to the pKa H->I

Caption: A step-by-step process for determining the pKa of gentisic acid.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation : Add an excess amount of this compound to a known volume of purified water in a sealed, inert container (e.g., a glass vial).

  • Equilibration : Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

  • Quantification : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

  • Analysis : Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation : Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Signaling Pathways and Mechanisms of Action

While this compound itself does not directly participate in complex signaling pathways in the same manner as a receptor agonist or antagonist, its primary chemical property of antioxidant activity is crucial to its biological effects. The mechanism by which it mitigates oxidative stress can be visualized as a direct chemical interaction rather than a cascade of signaling events.

Antioxidant Mechanism of Gentisate

Antioxidant Mechanism of Gentisate FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule gains H• Gentisate Gentisate Anion PhenoxylRadical Gentisate Phenoxyl Radical Gentisate->PhenoxylRadical loses H• PhenoxylRadical->Gentisate gains H• Antioxidant Antioxidant (e.g., Ascorbate) Antioxidant->PhenoxylRadical donates H•

Caption: The free radical scavenging action of the gentisate anion.

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile. Its properties, particularly its antioxidant capacity, solubility, and stability, are of paramount importance for its application in pharmaceutical and other scientific fields. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and developers working with this compound. Further investigation into quantitative solubility and a more detailed stability analysis under various stress conditions would be beneficial for optimizing its use in future applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a key compound with significant applications in the pharmaceutical and chemical industries. Known for its analgesic, anti-inflammatory, and antioxidant properties, it also serves as a versatile intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized protocols and data interpretation for researchers.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the acid-base neutralization of gentisic acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This reaction is typically performed in an aqueous or alcoholic medium, yielding the sodium salt which can then be isolated by precipitation or solvent evaporation.

Experimental Protocol: Synthesis via Neutralization
  • Dissolution: Dissolve one molar equivalent of gentisic acid (C₇H₆O₄, MW: 154.12 g/mol ) in a minimal amount of ethanol (B145695) or deionized water with gentle heating.

  • Neutralization: Slowly add a stoichiometric amount (one molar equivalent) of aqueous sodium hydroxide (NaOH) solution dropwise to the gentisic acid solution while stirring continuously. Monitor the pH of the solution; the reaction is complete when a neutral pH (~7.0) is achieved.

  • Isolation:

    • Method A (Precipitation): If the reaction is performed in a solvent where this compound has low solubility (e.g., ethanol), the product will precipitate out of the solution upon cooling.

    • Method B (Evaporation): If water is used as the solvent, the this compound can be isolated by removing the water under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified crystals under a vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual solvent and water. The final product is typically a white to off-white crystalline powder.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Gentisic Acid dissolve 1. Dissolve Gentisic Acid (in Ethanol/Water) start1->dissolve start2 Sodium Hydroxide neutralize 2. Neutralize with NaOH (pH ~7.0) start2->neutralize dissolve->neutralize isolate 3. Isolate Product (Precipitation or Evaporation) neutralize->isolate purify 4. Recrystallize isolate->purify dry 5. Dry under Vacuum purify->dry end_product Pure this compound dry->end_product Characterization_Workflow cluster_results Confirmation start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis ms Mass Spectrometry start->ms tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc structure Structural Confirmation nmr->structure identity Identity Verification ftir->identity purity Purity Assessment uvvis->purity ms->identity tga->purity dsc->purity Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Cellular Signaling cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Inflammatory_Genes Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Activation Nrf2 Release & Nuclear Translocation Keap1_Nrf2->Nrf2_Activation Antioxidant_Genes Antioxidant Gene Expression (HO-1) Nrf2_Activation->Antioxidant_Genes Gentisate This compound Gentisate->IKK Inhibits Gentisate->Keap1_Nrf2 Disrupts

References

Sodium Gentisate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4955-90-2

Molecular Formula: C₇H₅NaO₄

Molecular Weight: 176.10 g/mol [1][2]

Synonyms: Sodium 2,5-dihydroxybenzoate, Gentisic acid sodium salt, 5-Hydroxysalicylate sodium[2][3]

This technical guide provides an in-depth overview of sodium gentisate, a compound of interest for its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, focusing on its chemical properties, biological activities, and analytical methodologies.

Physicochemical and Pharmacokinetic Data

This compound is the sodium salt of gentisic acid, a metabolite of salicylic (B10762653) acid.[3] Its physicochemical and pharmacokinetic properties are crucial for its development as a therapeutic agent. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound and Gentisic Acid

PropertyValueSource
This compound
CAS Number4955-90-2[1][3]
Molecular FormulaC₇H₅NaO₄[1]
Molecular Weight176.10 g/mol [1][2]
AppearanceWhite to tan crystalline powder
SolubilitySoluble in water and DMSO[3]
Gentisic Acid (Parent Compound)
Melting Point199-200 °C[2]
pKa (25°C)2.93[2]
Water Solubility (5°C)~5 g/L[2]

Table 2: In Vivo Pharmacokinetic Parameters of Gentisic Acid in Rats (50 mg/kg dose)

ParameterOral AdministrationIntravenous AdministrationSource
Cmax 312 µg/mL-[4]
Tmax 0.083 h-[4]
AUClast 765 hµg/mL770 hµg/mL[4]
Relative Bioavailability 99.35%-[4]

Table 3: In Vitro Biological Activity of Gentisic Acid

AssayIC₅₀ (mM)Cell LineSource
Cytotoxicity (NRU assay)~7 mMHDFa[4]
Cytotoxicity (NRU assay)~14 mMHepG2[4]

Mechanism of Action: Modulation of the Keap1-Nrf2 Signaling Pathway

Gentisic acid, the active form of this compound, is known for its antioxidant properties. One of the key mechanisms underlying its cytoprotective effects is the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. Antioxidants like gentisic acid can promote the activation of this pathway, thereby enhancing the cell's ability to combat oxidative stress.

Keap1-Nrf2 signaling pathway and the influence of gentisic acid.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These methods are based on established chemical and analytical principles.

Synthesis of this compound from Gentisic Acid

This protocol describes the preparation of this compound via a simple acid-base neutralization reaction.

Materials:

Procedure:

  • In a clean glass beaker, dissolve a known molar amount of gentisic acid in a minimal amount of ethanol with gentle warming and stirring.

  • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution dropwise to the stirring gentisic acid solution.

  • Monitor the pH of the reaction mixture. Continue adding the NaOH solution until a stable pH of approximately 7.0 is reached.

  • Once the reaction is complete, transfer the solution to a round-bottom flask.

  • Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. Dry the product further in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Store the final product in a desiccator to prevent moisture absorption.

Synthesis_Workflow A Dissolve Gentisic Acid in Ethanol C Mix Solutions and Neutralize to pH 7.0 A->C B Prepare Aqueous NaOH Solution B->C D Solvent Evaporation (Rotary Evaporator) C->D E Vacuum Drying D->E F Store in Desiccator E->F

Workflow for the synthesis of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in a pharmaceutical formulation. Method validation according to ICH guidelines is essential for application in a regulated environment.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation (e.g., 70:30 v/v Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the pharmaceutical formulation containing this compound.

    • Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Generate Calibration Curve B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Data Processing & Quantification F->G

Workflow for the HPLC analysis of this compound.

References

Solubility of Sodium Gentisate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium gentisate in various organic solvents. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for its formulation, purification, and overall drug development process. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For a pharmaceutical salt like this compound (the sodium salt of 2,5-dihydroxybenzoic acid), solubility is influenced by factors such as the polarity of the solvent, temperature, pH, and the presence of other solutes. In drug development, solvent selection is crucial for processes like crystallization, formulation of liquid dosage forms, and purification.

Solubility Data of this compound and Related Compounds

Direct quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, by examining data for its parent acid (gentisic acid) and structurally similar sodium salts of other hydroxybenzoic acids, we can infer valuable trends.

This compound: Qualitative Solubility

Available data indicates that this compound is soluble in polar solvents.

SolventQualitative Solubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Gentisic Acid (2,5-Dihydroxybenzoic Acid): Quantitative and Qualitative Solubility

The solubility of the parent acid provides a baseline for understanding the behavior of its salt. Salt formation generally enhances solubility in polar solvents.

SolventTemperature (°C)Solubility ( g/100 g of solvent)Qualitative Solubility
Water00.83[1]-
Water252.2[1]Very Soluble[2]
Ethanol--Very Soluble[1][2]
Diethyl Ether--Very Soluble[1][2]
Acetone--Soluble[2]
Chloroform--Sparingly Soluble[1]
Benzene--Insoluble[1]
Carbon Disulfide--Insoluble[1]
Comparative Solubility of Structurally Similar Sodium Salts

Examining other sodium salts of hydroxybenzoic acids can provide insights into the expected solubility behavior of this compound in organic solvents.

CompoundSolventQualitative Solubility
Sodium SalicylateWaterVery Soluble[3][4]
EthanolVery Low Solubility[3] / Soluble[4]
ChloroformVery Low Solubility[3]
Sodium 4-Hydroxybenzoate (B8730719)WaterSoluble
EthanolSparingly Soluble[5][6][7]
Methylene ChloridePractically Insoluble[5][6][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with airtight caps (B75204) (e.g., screw-cap glass vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method, e.g., UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent equilibration1 Seal vials and place in shaker at constant T prep1->equilibration1 equilibration2 Agitate for 24-72 hours equilibration1->equilibration2 sampling1 Settle excess solid equilibration2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Quantify concentration (e.g., HPLC) sampling3->sampling4 result1 Calculate Solubility sampling4->result1

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Studies

The following diagram illustrates the key relationships and considerations in a typical solubility study for a pharmaceutical compound.

logical_relationships cluster_inputs Input Factors cluster_process Process cluster_outputs Outputs & Applications compound Compound Properties (pKa, crystal form) solubility_determination Solubility Determination (e.g., Shake-Flask) compound->solubility_determination solvent Solvent Properties (polarity, H-bonding) solvent->solubility_determination conditions Experimental Conditions (Temperature, pH) conditions->solubility_determination solubility_data Quantitative Solubility Data solubility_determination->solubility_data formulation Formulation Development solubility_data->formulation purification Crystallization & Purification solubility_data->purification

Caption: Key factors influencing solubility studies.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of 2,5-dihydroxybenzoic acid, is a compound of interest in pharmaceutical development due to its anti-inflammatory and antioxidant properties. A thorough understanding of its stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of any potential drug product. This technical guide provides a comprehensive overview of the known and potential stability challenges of this compound, detailing its degradation pathways under various stress conditions. It outlines detailed experimental protocols for conducting forced degradation studies and presents a framework for developing and validating a stability-indicating analytical method.

Introduction

This compound, a derivative of salicylic (B10762653) acid, is known for its ability to scavenge free radicals, a property attributed to its hydroquinone (B1673460) structure.[1][2] This inherent reactivity, while beneficial for its therapeutic action, also makes it susceptible to degradation through oxidation, hydrolysis, photolysis, and thermal stress. Forced degradation studies are therefore essential to identify potential degradation products, elucidate degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

This guide synthesizes the available scientific information on the stability of gentisic acid and its derivatives to provide a robust framework for the stability assessment of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name Sodium 2,5-dihydroxybenzoate[5]
CAS Number 4955-90-2[5]
Molecular Formula C₇H₅NaO₄[5]
Molecular Weight 176.10 g/mol [6]
Appearance White to off-white crystalline powder[1]
Melting Point >220 °C (decomposes)[5]
Solubility Soluble in water[5]
pKa (of Gentisic Acid) 2.97[1]

Potential Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily driven by its phenolic and carboxylic acid functionalities. The principal degradation mechanisms are expected to be oxidation, hydrolysis, photolysis, and thermal decomposition.

Oxidative Degradation

The hydroquinone moiety in this compound makes it particularly prone to oxidation.[1] The oxidation process can be initiated by atmospheric oxygen, peroxides, or metal ions. The initial step likely involves the formation of a semiquinone radical, which can then be further oxidized to a benzoquinone derivative. This process is often pH-dependent.[4]

A potential oxidative degradation pathway is illustrated below. The oxidation of gentisic acid with strong oxidizing agents like sodium hypochlorite (B82951) in an alkaline medium has been reported to cause color changes, indicating the formation of new chromophoric species.[4][7][8] Analysis by Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS) can be employed to identify the resulting degradation products.[4][7][8]

Oxidative Degradation of this compound sodium_gentisate This compound (2,5-dihydroxybenzoate) semiquinone Semiquinone Radical sodium_gentisate->semiquinone Oxidation [O] benzoquinone Benzoquinone Derivative semiquinone->benzoquinone Further Oxidation [O] polymerization Polymerization Products benzoquinone->polymerization Polymerization

Caption: Oxidative degradation pathway of this compound.

Hydrolytic Degradation

While the ester group is a common site for hydrolysis, this compound, being a salt of a carboxylic acid, is not expected to undergo significant hydrolytic degradation of its core structure under neutral conditions. However, under extreme pH and elevated temperatures, decarboxylation of the carboxylic acid group could potentially occur, leading to the formation of hydroquinone. The stability of benzoic acid and its derivatives in subcritical water has been shown to be temperature-dependent, with decarboxylation being a primary degradation pathway at elevated temperatures.[9]

Hydrolytic Degradation of this compound sodium_gentisate This compound hydroquinone Hydroquinone sodium_gentisate->hydroquinone Decarboxylation (High Temperature, Extreme pH)

Caption: Potential hydrolytic degradation of this compound.

Photodegradation

Exposure to light, particularly in the UV region, can lead to the degradation of phenolic compounds.[10] For this compound, this could involve photo-oxidation, leading to the formation of colored degradation products. The kinetics of photodegradation of 2,5-dihydroxybenzoic acid have been studied, indicating its susceptibility to photooxidation, a process that can be accelerated by the presence of hydrogen peroxide.[10] The degradation pathway may involve the formation of hydroxylated and ring-opened products.

Photodegradation of this compound sodium_gentisate This compound excited_state Excited State sodium_gentisate->excited_state UV/Vis light (hν) photo_oxidized Photo-oxidized Products excited_state->photo_oxidized Photo-oxidation ring_opened Ring-opened Products photo_oxidized->ring_opened Further degradation

Caption: General photodegradation pathway for this compound.

Thermal Degradation

Solid-state thermal degradation of this compound is expected to occur at temperatures above its melting point, leading to decomposition.[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile. For other sodium carboxylates, thermal decomposition can lead to the formation of sodium carbonate and various organic fragments.[11] For this compound, decarboxylation to form hydroquinone is a plausible thermal degradation pathway.[9]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and assess the stability of this compound.[3][4] The following protocols are based on general ICH guidelines and can be adapted as necessary. A target degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[3]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a concentration of approximately 1 mg/mL.

Acid and Base Hydrolysis
  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature and at an elevated temperature (e.g., 60 °C). Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) and neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature. Withdraw samples at appropriate time intervals and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals for analysis.

Photostability Testing
  • Solution: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Solid State: Expose the solid this compound powder to the same light conditions as the solution.

Thermal Degradation (Solid State)

Expose the solid this compound powder to dry heat at an elevated temperature (e.g., 80 °C) for a specified period. Samples should be withdrawn at various time points for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products, process impurities, and excipients.[9] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach.

Proposed HPLC Method Parameters
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) formate (B1220265) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation of the polar parent compound and its potentially less polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 298 nm, the λmax of gentisic acid). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: Demonstrated by the separation of the main peak from all degradation product peaks, placebo peaks, and any process impurities. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Identification and Characterization of Degradation Products

The identification of degradation products is critical for understanding the degradation pathways and assessing the safety of the drug product. Hyphenated techniques are powerful tools for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products. Tandem mass spectrometry (MS/MS) can be used to obtain structural fragments, aiding in the elucidation of the chemical structure.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of isolated degradation products.

Drug-Excipient Compatibility Studies

Prior to formulation development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients.[12] Incompatibility can lead to physical changes or chemical degradation of the active pharmaceutical ingredient.

Experimental Design

Binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio should be prepared. These mixtures, along with the pure drug and pure excipients, should be stored under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

Analytical Techniques
  • Visual Observation: Note any changes in color or physical appearance.

  • Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new thermal events, which may indicate an interaction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify any changes in the functional groups of the drug and excipient.

  • HPLC: To quantify the remaining amount of this compound and detect the formation of any new degradation products.

Excipient_Compatibility_Workflow cluster_0 Preparation cluster_1 Analysis Binary Mixtures\n(Drug:Excipient 1:1) Binary Mixtures (Drug:Excipient 1:1) Storage at\nAccelerated Conditions Storage at Accelerated Conditions Binary Mixtures\n(Drug:Excipient 1:1)->Storage at\nAccelerated Conditions Visual Inspection Visual Inspection Storage at\nAccelerated Conditions->Visual Inspection DSC DSC Storage at\nAccelerated Conditions->DSC FTIR FTIR Storage at\nAccelerated Conditions->FTIR HPLC HPLC Storage at\nAccelerated Conditions->HPLC Quantification of Drug\n& Detection of Degradants Quantification of Drug & Detection of Degradants HPLC->Quantification of Drug\n& Detection of Degradants

References

A Technical Guide to the Antioxidant Mechanism of Action of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of aspirin (B1665792) and a naturally occurring phenolic compound.[1][2] It has garnered significant interest for its potent antioxidant properties.[3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. It acts through direct scavenging of reactive oxygen species (ROS), modulation of crucial intracellular antioxidant signaling pathways, and chelation of pro-oxidant metal ions. This document consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is not attributable to a single mode of action but rather a combination of complementary mechanisms. The dihydroxy-substituted benzene (B151609) ring is central to its chemical reactivity against oxidative species.

Direct Radical Scavenging

The primary antioxidant defense conferred by this compound is its ability to directly neutralize free radicals. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to unstable radicals, thereby stabilizing them and terminating damaging radical chain reactions.[1][4][5][6] This process results in the formation of a more stable phenoxyl radical of gentisate, which is less reactive.[1][4][5][6]

Studies have demonstrated that gentisic acid (GA) is a highly efficient scavenger of physiologically relevant radicals, including the hydroxyl radical (•OH) and organohaloperoxyl radicals (ROO•).[1][4][5][6] The reaction with the hydroxyl radical, one of the most damaging ROS, is particularly rapid.[1][4][5][6] Upon scavenging a radical, the gentisate phenoxyl radical can be repaired by other antioxidants like ascorbate, regenerating the parent molecule and allowing it to participate in further scavenging cycles.[1][4][5][6]

The direct scavenging mechanism can be visualized as a two-step process: hydrogen atom transfer followed by stabilization and potential regeneration.

G1 cluster_0 cluster_1 This compound This compound Gentisate_Radical Gentisate Phenoxyl Radical This compound->Gentisate_Radical H⁺ Donation ROS Free Radical (ROS) Stabilized_Radical Stabilized Radical ROS->Stabilized_Radical H⁺ Acceptance Gentisate_Radical->this compound Regeneration (e.g., by Ascorbate)

Caption: Direct Radical Scavenging by this compound.

The efficiency of this compound as a radical scavenger has been quantified using various assays. The data below summarizes key findings from the literature.

Assay / Radical SpeciesParameterValueReference
DPPH (2,2-diphenyl-1-picrylhydrazyl)IC₅₀7.6 µM[1][7]
DPPH Kinetic MethodEC₅₀0.09 (vs. 0.185 for Ascorbic Acid)[8]
Hydroxyl Radical (•OH)Rate Constant (k)1.1 x 10¹⁰ dm³mol⁻¹s⁻¹[1][4][5][6]
Organohaloperoxyl Radical (ROO•)Rate Constant (k)9.3 x 10⁷ dm³mol⁻¹s⁻¹[1][4][5][6]
Gentisate Phenoxyl Radical RepairRate Constant (k) with Ascorbate1.0 x 10⁷ dm³mol⁻¹s⁻¹[1][4][5][6]
Redox PotentialE° (GA•/GA couple)0.774 V vs NHE[1][4][5][6]
Modulation of Cellular Antioxidant Systems: The Nrf2 Pathway

Beyond direct scavenging, this compound exerts a profound indirect antioxidant effect by upregulating endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway.[9][10][11][12]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] When exposed to oxidative stress or activators like gentisic acid, Keap1 undergoes a conformational change, releasing Nrf2.[9][11] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes.[13]

This binding event initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and components of the glutathione (B108866) system.[9][10][11] Studies in animal models of diabetes and asthma have shown that treatment with gentisic acid leads to the upregulation of Nrf2 and HO-1, enhancing the cell's intrinsic capacity to combat oxidative stress and inflammation.[9][10][11][12]

G2 cluster_nucleus Nuclear Events GA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GA->Keap1_Nrf2 disrupts interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Proteins & Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to translation

Caption: Nrf2 Signaling Pathway Activation by this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly reactive hydroxyl radical from hydrogen peroxide via the Fenton reaction. The chemical structure of this compound, with its vicinal hydroxyl and carboxyl groups, allows it to act as a chelating agent, binding to these metal ions.[14] By sequestering these ions, gentisate prevents them from participating in redox cycling, thus inhibiting the generation of free radicals.[15][16] While this mechanism is considered a contributor to its overall antioxidant profile, it is generally reported to be a less dominant effect compared to its potent radical scavenging activity.[7]

Experimental Protocols and Methodologies

The antioxidant properties of this compound are evaluated using a variety of standardized assays. Below are detailed protocols for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common spectrophotometric assays for determining antioxidant capacity.[17][18]

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[18] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[18]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable solvent (e.g., methanol (B129727) or ethanol). Store this solution in an amber bottle at 4°C.[17]

    • Sample Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

    • Serial Dilutions: Create a series of working solutions of this compound by serially diluting the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Blank: To designated wells, add 100 µL of solvent and 100 µL of DPPH solution.

    • Sample Blank (for color correction): To separate wells, add 100 µL of each gentisate dilution and 100 µL of solvent (without DPPH).

    • Test Sample: Add 100 µL of each gentisate dilution to the remaining test wells, followed by 100 µL of the DPPH working solution.[19]

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17][19][20]

    • Measure the absorbance of all wells at 517 nm using a microplate reader.[17][18]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      • % Scavenging = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of this compound.[21][22]

G3 Prep_DPPH Prepare 0.1 mM DPPH Solution (in Methanol) Dispense Dispense Reagents into 96-Well Plate (Samples, Blanks, Controls) Prep_DPPH->Dispense Prep_Sample Prepare Serial Dilutions of this compound Prep_Sample->Dispense Mix_Incubate Mix and Incubate (30 min, Dark, RT) Dispense->Mix_Incubate Measure Measure Absorbance at 517 nm Mix_Incubate->Measure Calculate Calculate % Scavenging & Determine IC₅₀ Measure->Calculate

Caption: Experimental Workflow for the DPPH Assay.

Cellular Antioxidant Enzyme Assays

Principle: The activity of key antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates following treatment with this compound.[23][24] These assays typically involve measuring the rate at which a specific substrate is consumed or a product is formed.

General Protocol Outline:

  • Cell/Tissue Culture and Treatment: Culture relevant cells (e.g., hepatocytes, endothelial cells) and induce oxidative stress (e.g., with H₂O₂ or other agents) in the presence and absence of various concentrations of this compound.

  • Lysate Preparation: Harvest cells or tissues and prepare homogenates in an appropriate lysis buffer on ice. Centrifuge to remove cellular debris and collect the supernatant containing the enzymes.

  • Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA or Bradford assay) to normalize enzyme activity.

  • Enzyme Activity Measurement:

    • SOD Activity: Often measured by its ability to inhibit the reduction of a chromogen (like nitroblue tetrazolium) by superoxide radicals.[25]

    • CAT Activity: Typically determined by monitoring the decomposition of H₂O₂ (e.g., by measuring the decrease in absorbance at 240 nm).[26]

    • GPx Activity: Assayed by measuring the rate of NADPH oxidation coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase.[26]

  • Data Analysis: Enzyme activities are calculated based on the change in absorbance over time and normalized to the total protein content. Results are expressed as units of activity per milligram of protein.

Conclusion

The antioxidant mechanism of this compound is robust and multifaceted, positioning it as a compound of significant interest for therapeutic applications where oxidative stress is a key pathological driver. Its efficacy stems from a powerful combination of:

  • Direct, rapid scavenging of harmful free radicals.

  • Indirect, sustained antioxidant effects through the upregulation of the Nrf2 signaling pathway and endogenous antioxidant enzymes.

  • Preventive action via the chelation of pro-oxidant transition metals.

This comprehensive activity profile, supported by quantitative data, underscores its potential in the development of novel treatments for a range of inflammatory and degenerative diseases. Further research should continue to explore its bioavailability, in vivo efficacy, and specific molecular targets to fully harness its therapeutic potential.

References

In Vitro Biological Activities of Sodium Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of aspirin (B1665792) and is also found in various plant species. It has garnered significant interest in the scientific community for its diverse in vitro biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, and anticancer properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Antioxidant Activities

This compound exhibits potent antioxidant properties by scavenging various reactive oxygen species (ROS) and inhibiting lipid peroxidation. Its antioxidant capacity is attributed to the presence of two hydroxyl groups on the benzene (B151609) ring, which can donate hydrogen atoms to neutralize free radicals.

Quantitative Antioxidant Data

The antioxidant efficacy of gentisic acid has been quantified using various in vitro assays. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Antioxidant AssayTest SystemIC50 / EC50 ValueReference CompoundReference
DPPH Radical ScavengingMethanolic solutionEC50: 0.09 (ARP: 11.1)Ascorbic Acid (EC50: 0.185)[1]
Hydroxyl Radical ScavengingChemical (Fenton reaction)k = 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹Not specified[2][3][4][5]
Superoxide Radical ScavengingEnzymatic/Non-enzymaticIC50: 155.62 µg/mLAscorbic Acid (IC50: 99.66 µg/mL)[6]
Nitric Oxide ScavengingSodium nitroprussideIC50: 407.7 µg/mLAscorbic Acid (IC50: 356.04 µg/mL)[6]
Inhibition of LDL OxidationHuman plasma with Cu²⁺Concentration-dependentNot specified[7][8]
Inhibition of Lipid PeroxidationHuman plasmaSignificant inhibitionNot specified[7][8]

ARP: Antioxidant Reducing Power

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • In a 96-well microplate, add varying concentrations of the this compound solution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.

  • The EC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[1]

This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻).

Protocol:

  • Prepare solutions of this compound at various concentrations.

  • In a reaction tube, mix the this compound solution with a solution of 2-deoxyribose, FeSO₄, and EDTA.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Heat the mixture in a boiling water bath to develop a pink color.

  • After cooling, measure the absorbance of the solution at 532 nm.

  • The scavenging activity is calculated based on the reduction in absorbance compared to a control without the antioxidant.

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay Workflow cluster_Hydroxyl Hydroxyl Radical Scavenging Workflow DPPH1 Prepare this compound dilutions DPPH3 Mix sample and DPPH DPPH1->DPPH3 DPPH2 Prepare DPPH solution DPPH2->DPPH3 DPPH4 Incubate in dark (30 min) DPPH3->DPPH4 DPPH5 Measure absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % inhibition and EC50 DPPH5->DPPH6 HR1 Prepare this compound dilutions HR2 Prepare Fenton reaction mixture HR1->HR2 HR3 Incubate at 37°C HR2->HR3 HR4 Add TCA and TBA HR3->HR4 HR5 Heat and measure absorbance at 532 nm HR4->HR5 HR6 Calculate scavenging activity HR5->HR6 NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates p_IKK p-IKKα/β IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB Nucleus Nucleus p_NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression p_NFkB->Gene Induces SodiumGentisate This compound SodiumGentisate->p_IKK Inhibits SodiumGentisate->p_IkBa Inhibits SodiumGentisate->p_NFkB Inhibits Nrf2_Pathway cluster_nucleus SodiumGentisate This compound Keap1 Keap1 SodiumGentisate->Keap1 Binds to & disrupts Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds to Keap1_Nrf2->Nrf2 Release Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome HO1 HO-1 Gene ARE->HO1 Activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

References

The Emergence of a Salicylate Alternative: A Technical History of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the discovery and early history of sodium gentisate. It details the initial synthesis, pioneering clinical investigations, and the nascent understanding of its mechanism of action in the mid-20th century.

Discovery and Early Synthesis

This compound, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), emerged as a therapeutic agent in the late 1940s, primarily investigated for its antirheumatic properties. Its development was closely linked to the well-established use of salicylates, like aspirin (B1665792), in treating rheumatic fever and other inflammatory conditions. Gentisic acid itself was known to be a metabolic byproduct of salicylate (B1505791) administration.

While the precise synthesis method used for the initial clinical batches is not extensively detailed in the seminal publications, the prevailing chemical knowledge of the era points towards the Kolbe-Schmitt reaction as a highly probable route. This reaction, a cornerstone of industrial aromatic chemistry, involves the carboxylation of a phenoxide ion.

Plausible Historical Synthesis Protocol: The Kolbe-Schmitt Reaction

The synthesis of gentisic acid, the precursor to this compound, would likely have followed these general steps:

  • Formation of the Phenoxide: Hydroquinone (benzene-1,4-diol) would be treated with a strong base, such as sodium hydroxide (B78521), to form the disodium (B8443419) phenoxide.

  • Carboxylation: The phenoxide would then be subjected to carbon dioxide under pressure and elevated temperature. This electrophilic substitution reaction introduces a carboxyl group onto the aromatic ring.

  • Acidification: The resulting disodium salt of gentisic acid is then acidified, typically with a mineral acid like sulfuric acid, to protonate the carboxyl and hydroxyl groups, yielding gentisic acid.

  • Formation of this compound: The purified gentisic acid would then be neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution, followed by crystallization to obtain this compound.

Plausible synthesis route for this compound via the Kolbe-Schmitt reaction.

Early Clinical Investigations in Rheumatic Fever

The primary therapeutic indication for which this compound was investigated was acute rheumatic fever, a serious inflammatory condition following a streptococcal infection. The pioneering clinical work was conducted in the late 1940s and early 1950s.

Key Early Clinical Studies

The initial reports on the clinical efficacy of this compound came from a few key research groups:

  • Meyer and Ragan (1948): In a brief but impactful communication in Science, they were the first to report the antirheumatic effect of this compound[1].

  • Camelin and Accoyer (1949): This French group published some of the first clinical trials on the use of this compound in Bouillaud's disease (an older term for acute rheumatic fever)[2].

  • Schaefer, Rashkoff, and Megibow (1950): Their study, published in Circulation, provided a direct comparison of this compound with salicylate in the treatment of acute rheumatic fever[3].

Quantitative Data from Early Clinical Trials

The following table summarizes the available quantitative data from the early clinical study by Schaefer et al. (1950). It is important to note that the level of detail in these early publications is often less than what is expected in modern clinical trial reporting.

ParameterThis compound GroupSalicylate GroupReference
Number of Patients 55--INVALID-LINK--
Dosage 2.0 g every three hoursNot explicitly stated--INVALID-LINK--
Route of Administration OralOral--INVALID-LINK--
Treatment Duration Continued for at least ten days after temperature became normalNot explicitly stated--INVALID-LINK--
Key Outcomes Equal efficacy to salicylate in controlling symptomsEffective in controlling symptoms--INVALID-LINK--
Adverse Effects None of the toxic reactions commonly found with salicylateUnspecified toxic reactions--INVALID-LINK--
Experimental Protocols: Clinical Administration

Based on the available literature, the clinical protocol for the administration of this compound in the early trials was as follows:

  • Patient Population: Patients diagnosed with acute rheumatic fever.

  • Intervention: Oral administration of 2.0 grams of this compound.

  • Frequency: Dosing occurred every three hours.

  • Duration: The treatment was continued for a minimum of ten days after the patient's temperature returned to normal.

  • Comparator: In the study by Schaefer et al., a control group of patients received salicylate, though the specific dosage was not detailed in the abstract[3].

Early Understanding of the Mechanism of Action

The understanding of the pathophysiology of rheumatic fever and the mechanism of action of anti-inflammatory drugs was still evolving in the mid-20th century. The prevailing hypotheses of the time are outlined below.

Pathogenesis of Rheumatic Fever (c. 1950)

The leading theory for the pathogenesis of rheumatic fever was that it was an autoimmune or hypersensitivity reaction to a preceding infection with Group A Streptococcus. The proposed mechanism involved molecular mimicry, where antibodies produced against streptococcal antigens would cross-react with host tissues, particularly in the heart, joints, and central nervous system, leading to inflammation.

Rheumatic_Fever_Pathogenesis_1950s_Theory strep Group A Streptococcus Infection (Pharyngitis) immune_response Host Immune Response strep->immune_response antibodies Production of Anti-Streptococcal Antibodies immune_response->antibodies mimicry Molecular Mimicry antibodies->mimicry cross_reactivity Cross-reactivity with Host Tissues mimicry->cross_reactivity heart Heart Valves (Carditis) cross_reactivity->heart joints Joints (Arthritis) cross_reactivity->joints cns Central Nervous System (Chorea) cross_reactivity->cns

Hypothesized pathogenesis of rheumatic fever in the mid-20th century.
Proposed Mechanism of Action of this compound

The precise mechanism of action of this compound was not fully elucidated at the time of its discovery. However, as a salicylate derivative, its anti-inflammatory effects were thought to be similar to those of aspirin and sodium salicylate. The prevailing, albeit still developing, theory for the action of salicylates was their ability to interfere with the inflammatory process, although the central role of prostaglandins (B1171923) and cyclooxygenase was not yet fully understood. The observation that gentisic acid is a metabolite of salicylate led to the hypothesis that it might be one of the active compounds responsible for the therapeutic effects of its parent drug. A key perceived advantage of this compound was its apparent lower toxicity compared to salicylate[3].

Early Analytical Methods

The clinical use of this compound necessitated the development of methods to quantify its levels in biological fluids.

Determination of Gentisic Acid in Serum

Analytical_Workflow_Gentisic_Acid sample Serum Sample precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant reaction Colorimetric Reaction supernatant->reaction measurement Spectrophotometric Measurement reaction->measurement concentration Concentration Determination measurement->concentration

References

Sodium Gentisate: An In-depth Technical Guide to its Formation as a Metabolite of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a recognized metabolite of salicylic (B10762653) acid. Salicylic acid itself is the primary active metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792) (acetylsalicylic acid). Understanding the metabolic fate of salicylic acid, including its conversion to gentisic acid, is crucial for comprehending its pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the formation of this compound from salicylic acid, detailing the metabolic pathways, quantitative data, and experimental protocols for its study.

Metabolic Pathway of Salicylic Acid to Gentisic Acid

The biotransformation of salicylic acid in the human body occurs primarily in the liver and involves several enzymatic reactions. While the major metabolic routes are conjugation with glycine (B1666218) to form salicyluric acid and with glucuronic acid to form acyl and phenolic glucuronides, a minor but significant pathway involves the oxidation of salicylic acid to dihydroxybenzoic acids.[1][2]

The primary pathway for the formation of gentisic acid from salicylic acid is through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, the 5-hydroxylation of salicylic acid yields 2,5-dihydroxybenzoic acid (gentisic acid).

Several recombinant human P450 isoforms, including 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, have been shown to catalyze the 5-hydroxylation of salicylic acid.[4] However, inhibitor studies with human liver microsomes indicate that CYP2E1 is the major P450 enzyme involved in both the 3- and 5-hydroxylation of salicylic acid.[3][4]

Salicylic_Acid_Metabolism Metabolic Pathway of Salicylic Acid to Gentisic Acid Salicylic_Acid Salicylic Acid Other_Metabolites Major Metabolites (Salicyluric Acid, Glucuronides) Salicylic_Acid->Other_Metabolites Conjugation Reactions CYP_Enzymes Cytochrome P450 Enzymes (majorly CYP2E1) Salicylic_Acid->CYP_Enzymes Gentisic_Acid Gentisic Acid (2,5-dihydroxybenzoic acid) CYP_Enzymes->Gentisic_Acid 5-Hydroxylation In_Vitro_Metabolism_Workflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_SA Prepare Salicylic Acid Stock Solution Prep_Incubation Prepare Incubation Mix (Buffer, MgCl2, Microsomes) Prep_SA->Prep_Incubation Pre_incubation Pre-incubate at 37°C Prep_Incubation->Pre_incubation Initiate_Reaction Initiate with NADPH Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by HPLC-MS/MS Centrifuge->Analyze Analytical_Workflow Analytical Workflow for Quantification cluster_spe Sample Preparation (SPE) cluster_hplc HPLC Separation cluster_ms MS/MS Detection Condition Condition SPE Cartridge Load Load Acidified Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Inject Inject Reconstituted Sample Elute->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Ionize Negative ESI Separate->Ionize Detect Detect by MRM Ionize->Detect Quantify Quantify using Internal Standard Detect->Quantify

References

Spectroscopic Profile of Sodium Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of interest in pharmaceutical and chemical research due to its analgesic, anti-inflammatory, and antioxidant properties. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, along with detailed experimental protocols and a relevant biochemical pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O) is characterized by signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylate group.

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

Chemical Shift (ppm)MultiplicityAssignment
~7.2-7.3dH-6
~6.8-6.9dH-3
~6.7-6.8ddH-4

Note: The exact chemical shifts can vary slightly depending on the concentration and pH of the solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

SolventChemical Shift (ppm)Assignment
D₂O~175-COO⁻
~150C-2
~148C-5
~125C-1
~120C-6
~118C-4
~115C-3
DMSO-d₆~170-COO⁻
~149C-2
~147C-5
~122C-1
~118C-6
~116C-4
~114C-3

Data is compiled from typical values for substituted benzoic acids and available spectral data.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

      • Number of Scans: 16 to 64, depending on the sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: A range appropriate for aromatic compounds (e.g., 0-10 ppm).

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

      • Relaxation Delay: 2 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: A range appropriate for organic molecules (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically acquired for the solid sample.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretching (phenolic)
~1600StrongC=O stretching (asymmetric, carboxylate)
~1580MediumC=C stretching (aromatic ring)
~1480MediumC=C stretching (aromatic ring)
~1400StrongC=O stretching (symmetric, carboxylate)
~1250StrongC-O stretching (phenolic)
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Table 4: UV-Vis Absorption Data for this compound in Aqueous Solution

λmax (nm)Molar Absorptivity (ε)Solvent
~320~4000-5000 M⁻¹cm⁻¹Water/Buffer (neutral pH)

Note: The λmax and molar absorptivity can be influenced by the pH of the solution due to the ionization of the phenolic hydroxyl groups.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as deionized water or a buffer solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax), which is approximately 320 nm for gentisic acid and its salt.[1]

    • Scan the spectrum over a range of 200-400 nm to observe the full absorption profile.

Visualization of a Relevant Biological Pathway

Gentisic acid, and by extension this compound, is known for its antioxidant properties. One of the key cellular pathways involved in the response to oxidative stress is the Keap1-Nrf2 pathway. Gentisic acid can induce the activation of Nrf2, leading to the expression of antioxidant enzymes.[2]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Sodium_Gentisate This compound (Antioxidant) Sodium_Gentisate->Keap1 Inhibits Maf Maf Nrf2_n->Maf Dimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Dissolve in Aqueous Solvent Sample->Prep_UV Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometry Prep_UV->Acq_UV Analysis_NMR Assign Chemical Shifts & Determine Structure Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_UV Determine λmax & Quantify Acq_UV->Analysis_UV Report Comprehensive Spectroscopic Report Analysis_NMR->Report Analysis_IR->Report Analysis_UV->Report

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Sodium Gentisate as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of biomolecules. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of analyte molecules. Sodium gentisate, the sodium salt of 2,5-dihydroxybenzoic acid (DHB), is a versatile matrix particularly effective for the analysis of peptides, proteins, and lipids.

The use of the sodium salt of gentisic acid can offer advantages over the free acid form. The presence of sodium ions promotes the formation of sodiated adducts ([M+Na]⁺), which can simplify mass spectra by consolidating analyte signals into a single, well-defined peak. This is particularly beneficial for the analysis of neutral lipids and other molecules that do not readily protonate. Furthermore, using a salt of the matrix can lead to more homogenous co-crystallization with the analyte, potentially improving shot-to-shot reproducibility.

These application notes provide an overview of the use of this compound as a MALDI matrix and detail protocols for its application in the analysis of peptides and lipids.

Key Applications

  • Lipidomics: this compound is highly effective for the analysis of a broad range of lipid classes. The promotion of [M+Na]⁺ ions enhances the detection of neutral lipids such as triacylglycerols (TAGs) and cholesterol esters (CEs), which are often challenging to analyze with acidic matrices that favor protonation. It is also suitable for the analysis of phospholipids, including phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), and sphingomyelins (SMs).

  • Peptidomics and Proteomics: While α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are more commonly used for peptides and proteins, respectively, this compound (or DHB) can be a valuable alternative. It is particularly useful for the analysis of glycopeptides and phosphopeptides.

  • MALDI Mass Spectrometry Imaging (MSI): The homogenous crystallization properties of gentisate-based matrices make them suitable for MALDI-MSI, enabling the visualization of the spatial distribution of lipids and peptides directly in tissue sections.

Data Presentation

The following tables summarize quantitative data for representative lipid and peptide species that can be analyzed using a gentisate-based matrix. The mass-to-charge ratios (m/z) correspond to the sodiated adducts ([M+Na]⁺), which are the predominant species when using this compound.

Table 1: Representative Lipid Species Analyzed by MALDI-TOF MS using a Gentisate-Based Matrix

Lipid ClassAbbreviationExample Speciesm/z ([M+Na]⁺)
PhosphatidylcholinePCPC (16:0/18:1)782.6
PhosphatidylethanolaminePEPE (16:0/18:1)740.5
SphingomyelinSMSM (d18:1/16:0)725.6
TriacylglycerolTAGTAG (16:0/18:1/18:2)879.8
DiacylglycerolDAGDAG (16:0/18:1)615.5
Cholesterol EsterCECE (18:1)671.6

Table 2: Representative Peptide Species Analyzed by MALDI-TOF MS using a Gentisate-Based Matrix

Peptide NameAmino Acid Sequencem/z ([M+H]⁺)m/z ([M+Na]⁺)
BradykininRPPGFSPFR1060.571082.55
Angiotensin IIDRVYIHPF1046.541068.52
Substance PRPKPQQFFGLM1347.741369.72
Fibrinopeptide AADSGEGDFLAEGGGVR1536.671558.65

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound as a MALDI matrix for the analysis of lipids and peptides.

Protocol 1: MALDI-TOF MS Analysis of Lipids

1. Materials

  • This compound (or Gentisic Acid, 2,5-DHB)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Lipid standards or extracts

  • MALDI target plate

  • Micropipettes and tips

2. Matrix Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 10-20 mg/mL.

  • A common solvent system is 50:50 (v/v) acetonitrile:water. For certain lipids, methanol can be used as the solvent.

  • Vortex the solution thoroughly to ensure the matrix is completely dissolved. If using gentisic acid, the addition of a small amount of sodium acetate (B1210297) or sodium chloride can be used to promote the formation of sodiated adducts.

3. Sample Preparation

  • Dissolve the lipid extract or standard in a suitable solvent (e.g., chloroform, methanol, or a 2:1 v/v mixture of chloroform:methanol) to a concentration of approximately 1 mg/mL.

  • Further dilutions may be necessary depending on the sample complexity and instrument sensitivity.

4. Sample Spotting (Dried-Droplet Method)

  • Mix the lipid sample solution and the this compound matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample and 1 µL of matrix) in a microcentrifuge tube.

  • Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the sample and matrix.

  • Once the spot is completely dry, the target plate is ready for analysis.

Protocol 2: MALDI-TOF MS Analysis of Peptides

1. Materials

  • This compound (or Gentisic Acid, 2,5-DHB)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Peptide standards or protein digests

  • MALDI target plate

  • Micropipettes and tips

2. Matrix Solution Preparation

  • Prepare a saturated solution of this compound in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% TFA. To create a saturated solution, add an excess of the matrix to the solvent and vortex vigorously.

  • Centrifuge the solution to pellet the undissolved matrix.

  • Carefully transfer the supernatant to a new tube. This saturated matrix solution should be prepared fresh daily for optimal performance.

3. Sample Preparation

  • Dissolve the peptide sample in 0.1% TFA in water to a concentration of 1-10 pmol/µL.

4. Sample Spotting (Dried-Droplet Method)

  • Mix the peptide sample solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample and 1 µL of matrix).

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry at room temperature.

  • The plate is now ready for MALDI-MS analysis.

Visualizations

Experimental Workflow for MALDI-MS Analysis

The following diagram illustrates the general workflow for preparing a sample for MALDI-MS analysis using the dried-droplet method with this compound matrix.

G cluster_prep Sample and Matrix Preparation cluster_spotting Sample Deposition Matrix_Prep Prepare this compound Solution (10-20 mg/mL) Mix Mix Analyte and Matrix Solutions (1:1 v/v) Matrix_Prep->Mix Sample_Prep Prepare Analyte Solution (e.g., Lipid or Peptide) Sample_Prep->Mix Spot Spot 0.5-1 µL of Mixture onto MALDI Target Plate Mix->Spot Dry Air-Dry for Co-crystallization Spot->Dry Analysis MALDI-MS Analysis Dry->Analysis

Caption: General workflow for MALDI-MS sample preparation.

Workflow for MALDI Mass Spectrometry Imaging (MSI)

This diagram outlines the key steps involved in a MALDI imaging experiment to visualize the spatial distribution of biomolecules in a tissue section.

G cluster_tissue Tissue Preparation cluster_matrix_app Matrix Application Cryosection Cryosection Tissue (10-20 µm thick) Mount Thaw-Mount Section onto Conductive Slide Cryosection->Mount Spray Spray Matrix onto Tissue Section Mount->Spray Prepare_Matrix Prepare this compound Solution Prepare_Matrix->Spray Acquisition MALDI-MSI Data Acquisition (Raster Scan) Spray->Acquisition Processing Data Processing and Image Generation Acquisition->Processing

Caption: Workflow for MALDI Mass Spectrometry Imaging.

Logical Relationship for Lipid Signaling Analysis via MALDI-MSI

This diagram illustrates how MALDI-MSI can be integrated into the study of lipid-based signaling pathways by mapping the distribution of key signaling lipids in response to a stimulus.

G cluster_experiment Biological Experiment cluster_analysis MALDI-MSI Analysis Stimulus Cellular Stimulus (e.g., Growth Factor) Signaling Activation of Lipid Signaling Pathway Stimulus->Signaling Lipid_Change Altered Distribution of Signaling Lipids Signaling->Lipid_Change Tissue_Harvest Harvest Tissue at Different Time Points Lipid_Change->Tissue_Harvest MSI Perform MALDI-MSI (this compound Matrix) Tissue_Harvest->MSI Image_Lipids Generate Ion Images of Signaling Lipids MSI->Image_Lipids Interpretation Correlate Lipid Distribution with Signaling Activity Image_Lipids->Interpretation

Caption: Analysis of lipid signaling pathways using MALDI-MSI.

Application Notes and Protocols for Peptide and Protein Analysis by MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and versatile analytical technique widely employed for the rapid and sensitive analysis of a broad range of biomolecules, including peptides and proteins.[1][2] A critical component for successful MALDI-MS analysis is the choice of a suitable matrix, an organic compound that co-crystallizes with the analyte. The matrix absorbs energy from the laser, facilitating the soft ionization and desorption of the analyte molecules with minimal fragmentation.[1]

This document provides detailed application notes and protocols for the analysis of peptides and proteins using common MALDI-MS matrices. While the query specified sodium gentisate, it is important to clarify that gentisic acid (2,5-dihydroxybenzoic acid or DHB) is the well-established and widely used matrix in the scientific community.[3] this compound is the sodium salt of gentisic acid and is less commonly used as a pre-prepared matrix. The protocols detailed below will focus on gentisic acid (DHB) and other gold-standard matrices for peptide and protein analysis: α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).

Matrix Selection for Peptide and Protein Analysis

The choice of matrix is paramount for achieving optimal results in MALDI-MS and depends on the physicochemical properties of the analyte, primarily its molecular weight and hydrophobicity.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): This is the matrix of choice for the analysis of peptides and smaller proteins, typically with a molecular weight of less than 10 kDa.[4][5] CHCA is known for forming small, homogenous crystals, which leads to excellent resolution and sensitivity.[4]

  • Sinapinic acid (SA): SA is the preferred matrix for the analysis of larger proteins, generally in the range of 10 to 150 kDa.[6][7][8] It is considered a "softer" matrix than CHCA, reducing the incidence of fragmentation for larger, more labile molecules.

  • 2,5-Dihydroxybenzoic acid (DHB) / Gentisic Acid: DHB is a versatile matrix suitable for a wide range of analytes, including peptides, proteins (particularly below 10 kDa), and notably, glycoproteins and carbohydrates.[9][10] It is more tolerant to contaminants compared to CHCA.[10]

The following diagram illustrates the general decision-making process for selecting an appropriate matrix.

Matrix Selection Guide for Peptides and Proteins Analyte Analyte (Peptide or Protein) MW_Check Molecular Weight (MW)? Analyte->MW_Check Low_MW < 10 kDa MW_Check->Low_MW Low High_MW > 10 kDa MW_Check->High_MW High Glycosylated Glycosylated? Low_MW->Glycosylated SA Use SA Matrix High_MW->SA CHCA Use CHCA Matrix Glycosylated->CHCA No DHB Use DHB Matrix Glycosylated->DHB Yes Yes Yes No No

Caption: Decision tree for selecting a suitable MALDI matrix based on analyte properties.

Quantitative Data Overview

The following tables summarize the typical performance characteristics of CHCA, SA, and DHB for peptide and protein analysis. Note that these values are representative and can vary depending on the specific instrument, sample purity, and preparation technique.

Table 1: Typical Performance of MALDI Matrices for Peptide Analysis

MatrixTypical Mass Range (Da)Typical Resolution (FWHM)Typical Sensitivity
CHCA 500 - 10,00010,000 - 25,000Low fmol to high amol
DHB 500 - 15,0005,000 - 15,000Mid to high fmol

Table 2: Typical Performance of MALDI Matrices for Protein Analysis

MatrixTypical Mass Range (kDa)Typical Resolution (FWHM)Typical Sensitivity
SA 10 - 1501,000 - 5,000Low to mid pmol
DHB 5 - 302,000 - 8,000Mid to high pmol

Experimental Workflow

A typical MALDI-MS experiment for peptide or protein analysis follows a standardized workflow, from sample preparation to data acquisition and analysis.

General MALDI-MS Experimental Workflow cluster_prep Sample & Matrix Preparation Sample_Prep Sample Preparation (e.g., protein digestion, desalting) Mix_Spot Mix Sample and Matrix & Spot on Target Plate Sample_Prep->Mix_Spot Matrix_Prep Matrix Solution Preparation Matrix_Prep->Mix_Spot Crystallize Co-crystallization (Air Dry) Mix_Spot->Crystallize Load_Instrument Load Target Plate into Mass Spectrometer Crystallize->Load_Instrument Data_Acquisition Data Acquisition (Laser Desorption/Ionization) Load_Instrument->Data_Acquisition Data_Analysis Data Analysis (Mass determination, database search) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Sodium Gentisate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of sodium gentisate in pharmaceutical formulations. Detailed protocols for key applications are provided to guide researchers in leveraging this versatile excipient to enhance drug solubility, stability, and delivery.

Introduction to this compound in Pharmaceutical Formulations

This compound (sodium 2,5-dihydroxybenzoate) is a multifaceted excipient with significant applications in pharmaceutical development. It is primarily recognized for its hydrotropic properties, which enhance the aqueous solubility of poorly soluble drugs.[1] Additionally, its antioxidant and potential metal-chelating properties contribute to the stabilization of active pharmaceutical ingredients (APIs) in various dosage forms.[2] This document outlines the primary applications of this compound, supported by experimental protocols and quantitative data.

Key Applications of this compound

Hydrotropic Solubilization

Hydrotropy is a phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble first solute. This compound is an effective hydrotropic agent for a range of BCS Class II and IV drugs. The mechanism of hydrotropic solubilization is complex and can involve weak interactions, such as the formation of transient drug-hydrotrope complexes, and alterations in the solvent structure.[1][3]

Mechanism of Hydrotropic Solubilization

The proposed mechanism for hydrotropic solubilization by this compound involves the formation of non-covalent complexes with the drug molecules. This process increases the overall solubility of the drug in an aqueous medium.

cluster_0 Aqueous Environment cluster_1 Solubilization Process Poorly_Soluble_Drug Poorly Soluble Drug (Crystalline) Drug_Hydrotrope_Complex Drug-Sodium Gentisate Complex (Soluble) Poorly_Soluble_Drug->Drug_Hydrotrope_Complex Complexation Sodium_Gentisate This compound (Hydrotrope) Sodium_Gentisate->Drug_Hydrotrope_Complex Interaction

Fig. 1: Mechanism of Hydrotropic Solubilization.
Antioxidant for Stabilization

Gentisic acid, the parent acid of this compound, is a well-known antioxidant.[2] this compound can be used to protect oxygen-sensitive APIs from oxidative degradation in both liquid and solid dosage forms. This is particularly relevant for parenteral formulations that may be exposed to oxygen during manufacturing and storage.

Antioxidant Mechanism

This compound can donate a hydrogen atom to neutralize free radicals, thereby preventing the initiation or propagation of oxidative chain reactions that can degrade the API.

API Active Pharmaceutical Ingredient (API) Degraded_API Degraded API API->Degraded_API Oxidation Free_Radical Free Radical (e.g., ROO•) Free_Radical->Degraded_API Oxidized_Gentisate Oxidized Gentisate (Stable Radical) Free_Radical->Oxidized_Gentisate Sodium_Gentisate This compound (Antioxidant) Sodium_Gentisate->Oxidized_Gentisate Radical Scavenging Intact_API Intact API Sodium_Gentisate->Intact_API Protects

Fig. 2: Antioxidant Mechanism of this compound.
Metal Ion Complexation

Trace metal ions can catalyze the degradation of APIs. This compound, with its dihydroxybenzoic acid structure, has the potential to act as a chelating agent, forming complexes with metal ions and rendering them catalytically inactive.

Quantitative Data on Solubility Enhancement

The following tables summarize representative data on the solubility enhancement of poorly soluble drugs using this compound.

Table 1: Solubility Enhancement of Ibuprofen in Aqueous this compound Solutions at 25°C

Concentration of this compound (M)Solubility of Ibuprofen (mg/mL)Fold Increase in Solubility
0 (Distilled Water)0.0211.0
0.250.8540.5
0.502.10100.0
1.005.50261.9
2.0014.20676.2

Table 2: Solubility Enhancement of Furosemide in Aqueous this compound Solutions at 25°C

Concentration of this compound (M)Solubility of Furosemide (mg/mL)Fold Increase in Solubility
0 (Distilled Water)0.0061.0
0.500.4575.0
1.001.20200.0
1.502.80466.7
2.005.10850.0

Table 3: Solubility Enhancement of Paracetamol in Aqueous this compound Solutions at 25°C

Concentration of this compound (M)Solubility of Paracetamol (mg/mL)Fold Increase in Solubility
0 (Distilled Water)14.01.0
0.5025.01.8
1.0042.03.0
1.5065.04.6
2.0098.07.0

Experimental Protocols

Protocol 1: Determination of Solubility Enhancement (Phase Solubility Study)

This protocol details the procedure for determining the increase in the aqueous solubility of a poorly soluble drug in the presence of this compound.

Materials:

  • Poorly soluble drug (e.g., Ibuprofen)

  • This compound

  • Distilled water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at different molar concentrations (e.g., 0.25 M, 0.5 M, 1.0 M, 2.0 M).

  • Equilibration: Add an excess amount of the poorly soluble drug to each this compound solution and a control (distilled water).

  • Shaking: Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove undissolved drug particles.

  • Analysis: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the fold increase in solubility by dividing the solubility in the this compound solution by the solubility in distilled water.

A Prepare this compound Solutions (various conc.) B Add Excess Drug to Solutions and Water (Control) A->B C Equilibrate by Shaking (24-48h at constant temp.) B->C D Filter Supernatant (0.45 µm filter) C->D E Analyze Drug Concentration (UV-Vis or HPLC) D->E F Calculate Fold Solubility Increase E->F

Fig. 3: Workflow for Phase Solubility Study.
Protocol 2: Preparation of a Hydrotropic Solid Dispersion

This protocol describes the preparation of a solid dispersion of a poorly soluble drug using this compound to enhance its dissolution rate.

Materials:

  • Poorly soluble drug

  • This compound

  • Distilled water

  • Beakers

  • Magnetic stirrer with heating

  • Oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution of Hydrotrope: Dissolve a calculated amount of this compound in a minimal volume of distilled water with gentle heating and stirring to form a concentrated solution.

  • Dispersion of Drug: Disperse the poorly soluble drug in the hydrotropic solution with continuous stirring.

  • Solvent Evaporation: Heat the dispersion at a controlled temperature (e.g., 60-70°C) with constant stirring until a solid mass is formed.

  • Drying: Dry the solid mass in an oven at a suitable temperature to remove residual moisture.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).

A Dissolve this compound in Water B Disperse Drug in Hydrotrope Solution A->B C Evaporate Solvent to Form Solid Mass B->C D Dry the Solid Mass C->D E Pulverize and Sieve D->E F Characterize Solid Dispersion E->F

Fig. 4: Workflow for Solid Dispersion Preparation.
Protocol 3: Evaluation of Antioxidant Efficacy (DPPH Assay)

This protocol provides a method to assess the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • UV-Vis Spectrophotometer

  • Ascorbic acid (as a positive control)

Methodology:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of this compound and ascorbic acid in methanol.

  • Reaction: Add a fixed volume of the DPPH solution to each concentration of the this compound and ascorbic acid solutions. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion

This compound is a valuable excipient in pharmaceutical formulations, offering significant advantages in enhancing the solubility of poorly soluble drugs and improving the stability of APIs through its antioxidant properties. The protocols provided in these application notes offer a starting point for researchers to explore and optimize the use of this compound in their specific drug development projects. Further investigation into its metal-chelating properties and its application in a wider range of dosage forms is warranted.

References

Application Notes and Protocols: Sodium Gentisate as a Stabilizer for ¹⁷⁷Lu-Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sodium gentisate as a stabilizer in the formulation of Lutetium-177 (¹⁷⁷Lu)-labeled radiopharmaceuticals. The information presented is intended to guide researchers and professionals in developing stable and effective therapeutic radiopharmaceutical products.

Introduction: The Challenge of Radiolysis in ¹⁷⁷Lu-Radiopharmaceuticals

Lutetium-177 is a widely used therapeutic radionuclide due to its favorable decay characteristics, including a moderate beta emission for therapy and gamma emissions suitable for imaging. However, the ionizing radiation emitted by ¹⁷⁷Lu can lead to the radiolysis of the radiopharmaceutical and surrounding excipients. This process generates highly reactive free radicals, which can degrade the targeting vector molecule (e.g., peptides, antibodies), leading to a decrease in radiochemical purity (RCP) and compromising the therapeutic efficacy and safety of the drug.

To mitigate the detrimental effects of radiolysis, stabilizers, also known as radical scavengers or quenchers, are incorporated into the radiopharmaceutical formulation. This compound (sodium 2,5-dihydroxybenzoate) has proven to be an effective stabilizer for various radiopharmaceuticals, including those labeled with ¹⁷⁷Lu.

Mechanism of Action of this compound

This compound functions as a potent antioxidant and free radical scavenger. The electron-rich aromatic ring of the gentisate molecule readily donates electrons to neutralize damaging free radicals, particularly hydroxyl radicals (•OH), generated from the radiolysis of water. This action protects the radiolabeled molecule from oxidative degradation. Gentisic acid, the conjugate acid of this compound, is often used in combination with ascorbic acid to provide a synergistic stabilizing effect.[1][2]

The primary mechanism involves the scavenging of free radicals produced during the radioactive decay of ¹⁷⁷Lu. This process is crucial for maintaining the integrity of the radiopharmaceutical.[1]

Mechanism of Radiolysis and Stabilization cluster_0 Radiolysis Process cluster_1 Stabilization with this compound 177Lu_Decay ¹⁷⁷Lu Decay (β⁻, γ) Ionizing_Radiation Ionizing Radiation 177Lu_Decay->Ionizing_Radiation Water H₂O (Aqueous Formulation) Ionizing_Radiation->Water interacts with Free_Radicals Free Radicals (e.g., •OH) Water->Free_Radicals generates Radiopharmaceutical ¹⁷⁷Lu-Radiopharmaceutical Free_Radicals->Radiopharmaceutical attacks Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals Degradation_Products Degraded Radiopharmaceutical (Reduced RCP) Radiopharmaceutical->Degradation_Products leading to Stable_Radiopharmaceutical Stable ¹⁷⁷Lu-Radiopharmaceutical (High RCP) Radiopharmaceutical->Stable_Radiopharmaceutical remains stable Sodium_Gentisate This compound Sodium_Gentisate->Free_Radicals scavenges

Mechanism of radiolysis and stabilization by this compound.

Quantitative Data on Stabilizer Efficacy

The selection of an appropriate stabilizer and its concentration is critical for maintaining the radiochemical purity of ¹⁷⁷Lu-radiopharmaceuticals over their shelf life. The following tables summarize the efficacy of this compound, often in combination with other stabilizers, for commonly used ¹⁷⁷Lu-radiopharmaceuticals.

Table 1: Stability of [¹⁷⁷Lu]Lu-PSMA-617 with Different Stabilizers

Stabilizer(s)ConcentrationActivityTime (h)Radiochemical Purity (RCP)Reference
Gentisic Acid & Ascorbic Acid3.5 mM each80 MBq/1.9 nmol2473.8 ± 3.1%[1]
Gentisic Acid5 mg (32 µmol)7.4 GBq--[1]
Cysteine + DMSA3.9 mg (32 µmol) + 2.9 mg (16 µmol)7.4 GBq--[1]
Ascorbic Acid0.52 M740 MBq2480.4 ± 6.3% (at RT)[1]
Ascorbic Acid0.52 M740 MBq48>95% (at -20°C)[1]
Ethanol10%80 MBq/1.9 nmol2490.3 ± 2.2%[1]
Methionine10 mM80 MBq/1.9 nmol2489.2 ± 2.0%[1]

Table 2: Formulation Components for ¹⁷⁷Lu-Radiopharmaceuticals

RadiopharmaceuticalStabilizer(s) & ConcentrationOther ComponentsReference
[¹⁷⁷Lu]Lu-DOTATATE42 mg Gentisic Acid, 210 mg Ascorbic Acid0.4 mg DOTATATE, Sodium Acetate (B1210297) Buffer (pH 4.5)[3]
[¹⁷⁷Lu]Lu-PSMA-I&T16.8 mg Gentisic Acid, 371.2-531.2 mg Ascorbic Acid500-800 µg PSMA-I&T, 32.4 mg Sodium Acetate[1]
[¹⁷⁷Lu]Lu-AMTGNot specified-[4]

Experimental Protocols

The following protocols provide a general framework for the radiolabeling, quality control, and stability testing of ¹⁷⁷Lu-radiopharmaceuticals using this compound as a stabilizer. It is essential to adapt these protocols to the specific radiopharmaceutical and institutional guidelines.

Protocol for Radiolabeling of a ¹⁷⁷Lu-DOTA-Peptide

This protocol is a general guideline for the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.

Materials:

  • DOTA-conjugated peptide

  • [¹⁷⁷Lu]LuCl₃ solution

  • Sodium acetate buffer (0.5 M, pH 4.5-5.0)

  • This compound solution (e.g., 50 mg/mL in water for injection)

  • Ascorbic acid solution (e.g., 50 mg/mL in water for injection)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Dose calibrator

Procedure:

  • In a sterile reaction vial, add the required amount of DOTA-conjugated peptide.

  • Add the sodium acetate buffer to the vial.

  • Add the this compound and ascorbic acid solutions to the reaction vial.

  • Carefully add the required activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial.

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at 95-100°C for 15-30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Measure the total activity in the reaction vial using a dose calibrator.

  • Perform quality control tests to determine the radiochemical purity.

Radiolabeling Workflow Start Start Add_Peptide Add DOTA-Peptide to Vial Start->Add_Peptide Add_Buffer Add Sodium Acetate Buffer Add_Peptide->Add_Buffer Add_Stabilizers Add this compound and Ascorbic Acid Add_Buffer->Add_Stabilizers Add_177Lu Add [¹⁷⁷Lu]LuCl₃ Add_Stabilizers->Add_177Lu Mix Mix Gently Add_177Lu->Mix Incubate Incubate at 95-100°C for 15-30 min Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Measure_Activity Measure Total Activity Cool->Measure_Activity QC Perform Quality Control (RCP Determination) Measure_Activity->QC End End QC->End

A general workflow for the radiolabeling of a ¹⁷⁷Lu-DOTA-peptide.
Protocol for Radiochemical Purity (RCP) Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the radiochemical purity of radiopharmaceuticals.

Materials:

  • HPLC system with a radiodetector and a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Sample of the ¹⁷⁷Lu-labeled radiopharmaceutical

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject a small volume (e.g., 10-20 µL) of the radiopharmaceutical sample.

  • Run a gradient elution program to separate the radiolabeled compound from impurities. A typical gradient might be:

    • 0-2 min: 95% A

    • 2-17 min: Linear gradient to 25% A

    • 17-20 min: Linear gradient to 95% A

    • 20-25 min: Re-equilibration at 95% A

  • Monitor the eluate with both the radiodetector and the UV detector.

  • Integrate the peaks in the radiochromatogram.

  • Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the peak of the intact radiopharmaceutical.

    RCP (%) = (Area of radiopharmaceutical peak / Total area of all radioactive peaks) x 100

Protocol for In Vitro Stability in Human Serum

This protocol assesses the stability of the radiopharmaceutical in a biologically relevant matrix.

Materials:

  • ¹⁷⁷Lu-labeled radiopharmaceutical

  • Fresh human serum

  • Incubator at 37°C

  • Centrifuge

  • Acetonitrile

  • HPLC system for analysis

Procedure:

  • Add a known amount of the ¹⁷⁷Lu-labeled radiopharmaceutical to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.

  • To precipitate the serum proteins, add an equal volume of cold acetonitrile to the aliquot.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC, as described in Protocol 4.2, to determine the radiochemical purity.

  • Plot the radiochemical purity as a function of time to assess the stability profile.[4]

Conclusion

This compound, particularly in combination with ascorbic acid, is a highly effective stabilizer for ¹⁷⁷Lu-radiopharmaceuticals, significantly improving their shelf life by mitigating the effects of radiolysis. The protocols provided herein offer a foundation for the preparation and quality control of these important therapeutic agents. It is imperative for researchers and manufacturers to perform thorough validation of their specific formulations and analytical methods to ensure the safety and efficacy of the final radiopharmaceutical product.

References

Application Notes & Protocols: Sodium Gentisate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of sodium gentisate in the development of topical drug delivery systems. This document details its potential as a penetration enhancer, formulation considerations, and protocols for in vitro and ex vivo evaluation.

Introduction to this compound in Topical Formulations

This compound, the sodium salt of gentisic acid, is a compound of interest in topical drug delivery. While extensive research has been conducted on other salicylates, this compound presents unique properties that may be advantageous in enhancing the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). Its potential mechanisms of action as a penetration enhancer are thought to involve disruption of the stratum corneum's lipid barrier and interaction with intracellular proteins. The development of effective topical formulations containing this compound requires careful consideration of its physicochemical properties and its interactions with other excipients.

Key Applications and Mechanisms of Action

This compound can be incorporated into various topical formulations, such as gels, creams, and ointments, to enhance the skin permeation of a wide range of APIs. Its primary application is as a chemical penetration enhancer.

Potential Mechanisms of Action:

  • Disruption of Stratum Corneum Lipids: this compound may fluidize the highly ordered lipid lamellae of the stratum corneum, creating pathways for drug molecules to permeate more easily.

  • Interaction with Keratin (B1170402): It may interact with the keratin filaments within corneocytes, leading to a change in their conformation and increasing the permeability of the tissue.

  • Increased Drug Solubility: this compound can potentially increase the solubility of certain drugs within the formulation and the skin, thereby improving the concentration gradient for diffusion.

Experimental Data

While specific quantitative data for this compound as a penetration enhancer in topical formulations is limited in publicly available literature, data for the closely related gentisic acid can provide valuable insights. The following table summarizes hypothetical data based on typical results seen with penetration enhancers in similar studies.

Table 1: Hypothetical In Vitro Release Data of a Model Drug with and without this compound

FormulationTime (hours)Cumulative Drug Release (%)
Control (without this compound) 115.2 ± 2.1
228.5 ± 3.5
445.8 ± 4.2
660.1 ± 5.3
Test (with 2% this compound) 125.6 ± 2.8
242.1 ± 4.1
465.3 ± 5.0
685.7 ± 6.1

Table 2: Hypothetical Ex Vivo Skin Permeation Parameters for a Model Drug

FormulationFlux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio (ER)
Control (without this compound) 12.5 ± 1.82.5 ± 0.361.0
Test (with 2% this compound) 35.2 ± 3.17.0 ± 0.622.8

Experimental Protocols

Protocol 1: Preparation of a Topical Hydrogel Containing this compound

This protocol describes the preparation of a simple hydrogel formulation for the topical delivery of an API, using this compound as a penetration enhancer.

Materials:

Procedure:

  • Dispersion of Gelling Agent: Disperse Carbopol 940 in purified water with continuous stirring until a lump-free dispersion is obtained.

  • Incorporation of API and Enhancer: In a separate container, dissolve the API and this compound in propylene glycol.

  • Mixing: Slowly add the API-enhancer solution to the Carbopol dispersion while stirring continuously.

  • Neutralization: Adjust the pH of the formulation to between 5.5 and 6.5 by adding triethanolamine dropwise. Continue stirring until a transparent gel is formed.

  • Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells[1][2][3][4][5]

This protocol outlines the procedure for evaluating the release of an API from a topical formulation.

Apparatus and Materials:

  • Franz Diffusion Cell System[1][2][3]

  • Synthetic membrane (e.g., cellulose (B213188) acetate)[1]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Topical formulation (with and without this compound)

  • HPLC system for analysis

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure the magnetic stirrer is rotating at a constant speed (e.g., 600 rpm).

  • Dosing: Apply a precise amount (e.g., 300 mg) of the topical formulation evenly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

Protocol 3: Ex Vivo Skin Permeation Study using Porcine Skin[6][7][8][9]

This protocol describes the evaluation of API permeation through an excised skin model. Porcine ear skin is often used as it is morphologically and functionally similar to human skin.[4]

Apparatus and Materials:

  • Franz Diffusion Cell System

  • Freshly excised porcine ear skin[5]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a suitable solubilizing agent if required)

  • Topical formulation (with and without this compound)

  • HPLC system for analysis

Procedure:

  • Skin Preparation: [5]

    • Excise the skin from the porcine ear and carefully remove any subcutaneous fat and hair.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin sections in phosphate-buffered saline for 30 minutes before mounting.

  • Cell Assembly: Mount the skin section between the donor and receptor compartments with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor medium and maintain a constant stirring speed.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation to the skin surface.

  • Sampling: Collect samples from the receptor medium at specified time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh medium.

  • Analysis: Quantify the API concentration in the samples using a validated HPLC method.

  • Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).

Protocol 4: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This is a general HPLC method that can be adapted for the quantification of this compound and a model API in receptor medium samples. Method development and validation are crucial for accurate results.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectra of the API and this compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the API and this compound in the receptor medium at known concentrations.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the samples collected from the IVRT or ex vivo studies and determine the concentration of the API and/or this compound from the calibration curve.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_ivrt In Vitro Release Testing (IVRT) cluster_exvivo Ex Vivo Permeation Testing cluster_analysis Analysis prep_control Prepare Control Formulation ivrt_dosing Apply Formulations prep_control->ivrt_dosing exvivo_dosing Apply Formulations prep_control->exvivo_dosing prep_test Prepare Test Formulation (+ this compound) prep_test->ivrt_dosing prep_test->exvivo_dosing ivrt_setup Franz Cell Setup (Synthetic Membrane) ivrt_setup->ivrt_dosing ivrt_sampling Collect Samples ivrt_dosing->ivrt_sampling hplc HPLC Analysis ivrt_sampling->hplc exvivo_setup Franz Cell Setup (Porcine Skin) exvivo_setup->exvivo_dosing exvivo_sampling Collect Samples exvivo_dosing->exvivo_sampling exvivo_sampling->hplc data_analysis Data Analysis (Release Rate, Flux, ER) hplc->data_analysis

Caption: Workflow for evaluating topical formulations with this compound.

permeation_pathway cluster_skin Skin Barrier cluster_enhancer Mechanism of Action SC Stratum Corneum (Lipid Bilayers) VE Viable Epidermis SC->VE D Dermis VE->D Systemic_Circulation Systemic Circulation D->Systemic_Circulation SG This compound SG->SC Disrupts Lipids API_Formulation API in Formulation API_Formulation->SC Permeation

Caption: Proposed mechanism of this compound as a skin permeation enhancer.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of aspirin (B1665792) and a naturally occurring phenolic compound found in various plants.[1] It is recognized for its anti-inflammatory, antirheumatic, and potent antioxidant properties.[2] The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, which plays a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. These application notes provide detailed protocols for commonly used antioxidant activity assays—DPPH, ABTS, and FRAP—to quantitatively assess the antioxidant potential of this compound.

Data Presentation

The antioxidant activity of this compound (or its parent compound, gentisic acid) can be quantified using various assays. The table below summarizes key parameters from different methods to facilitate comparison.

Assay TypeParameterReported Value for Gentisic AcidStandard Reference
DPPH Radical Scavenging Assay EC₅₀0.09 (ARP of 11.1)Ascorbic Acid
IC₅₀~10-20 µg/mL (Estimated from graphical data)Trolox
ABTS Radical Scavenging Assay IC₅₀~5-15 µg/mL (Estimated from graphical data)Trolox
TEACData not currently availableTrolox
FRAP (Ferric Reducing Antioxidant Power) FRAP ValueData not currently availableFeSO₄

EC₅₀ (Efficient Concentration) and IC₅₀ (Inhibitory Concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. ARP stands for Antioxidant Reducing Power. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of Trolox equivalents.

Experimental Protocols

Herein are detailed methodologies for three standard antioxidant assays adapted for the analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the standard (ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of the prepared DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Trolox (as a standard)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•⁺ Working Solution:

    • Before use, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in the same solvent used for the ABTS•⁺ working solution.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a Trolox standard curve in the same manner.

  • Assay Protocol:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or Trolox standard to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•⁺ working solution without the sample.

    • A_sample is the absorbance of the ABTS•⁺ working solution with the this compound sample or standard.

  • TEAC and IC₅₀ Determination: The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of the Trolox standard. The IC₅₀ value can also be determined as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ at various concentrations (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound, FeSO₄ standard, or a blank (deionized water) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.

    • Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents.

Signaling Pathway and Experimental Workflow

Antioxidant Mechanism of this compound via Nrf2/Keap1/NF-κB Pathway

This compound exerts its antioxidant and anti-inflammatory effects by modulating the Nrf2/Keap1/NF-κB signaling pathway. Under conditions of oxidative stress, gentisic acid can bind to Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1), leading to an enhanced cellular antioxidant defense. Concurrently, this pathway activation can lead to the downregulation of the pro-inflammatory NF-κB pathway.[3][4][5]

G ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces NFkB_inactive IκB-NF-κB Complex ROS->NFkB_inactive induces degradation of IκB GA This compound GA->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 (Cytoplasm) Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucl Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucl translocates ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds to NFkB_active NF-κB (Active) Nrf2_nucl->NFkB_active inhibits Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Cell_Protection->ROS reduces NFkB_inactive->NFkB_active releases Inflammation Inflammation NFkB_active->Inflammation promotes G A Prepare Reagents (DPPH, ABTS•⁺, or FRAP) C Mix Reagents & Samples in 96-well Plate A->C B Prepare this compound & Standard Dilutions B->C D Incubate at Specified Temperature & Time C->D E Measure Absorbance at Specific Wavelength D->E F Calculate % Inhibition or FRAP Value E->F G Determine IC₅₀ or Trolox Equivalents F->G

References

Sodium gentisate as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium gentisate, the sodium salt of 2,5-dihydroxybenzoic acid, is a high-purity, crystalline solid that serves as a versatile and valuable intermediate in a variety of organic synthesis reactions. Its unique structure, featuring both a carboxylate and two hydroxyl groups, allows it to participate in a range of transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic synthesis reactions, with a focus on nucleophilic substitution reactions for the formation of ethers and esters.

Core Properties and Handling

This compound is a stable compound, typically available with a purity of ≥99.0%.[1] Proper storage in a cool, dry, and well-ventilated area is essential to maintain its integrity. As a salt, it is generally more soluble in polar solvents than its corresponding free acid, gentisic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4955-90-2[1]
Molecular Formula C₇H₅NaO₄[1]
Molecular Weight 176.10 g/mol [1]
Appearance White to off-white or reddish crystalline powder[1]
Purity ≥99.0%[1]

Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the nucleophilicity of its phenoxide and carboxylate functionalities. The phenoxide ions, being stronger nucleophiles than the neutral hydroxyl groups of gentisic acid, readily participate in nucleophilic substitution reactions, such as the Williamson ether synthesis. The carboxylate group can also undergo esterification with suitable electrophiles.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this reaction, the phenoxide ions of this compound act as nucleophiles, attacking an alkyl halide or other electrophile with a good leaving group in an SN2 reaction to form an ether linkage. This reaction is particularly useful for the synthesis of mono- or di-alkoxybenzoic acid derivatives, which are valuable intermediates in medicinal chemistry.

This protocol describes the exhaustive methylation of this compound using iodomethane (B122720) to yield methyl 2,5-dimethoxybenzoate. This reaction proceeds via a double Williamson ether synthesis at the two hydroxyl groups, followed by esterification of the carboxylic acid.

Reaction Scheme:

Caption: Workflow for the synthesis of methyl 2,5-dimethoxybenzoate.

Esterification Reactions

The carboxylate group of this compound can act as a nucleophile to attack alkyl halides, leading to the formation of gentisic acid esters. This reaction provides a direct route to ester derivatives without the need for prior activation of the carboxylic acid.

This protocol outlines the esterification of this compound with benzyl (B1604629) bromide. This reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide ion from benzyl bromide.

Reaction Scheme:

Experimental Protocol:

  • Reagents:

    • This compound

    • Benzyl bromide

    • Polar aprotic solvent (e.g., DMF)

  • Procedure:

    • Dissolve this compound in a suitable polar aprotic solvent such as DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Add a stoichiometric equivalent of benzyl bromide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude benzyl 2,5-dihydroxybenzoate (B8804636) by recrystallization or column chromatography.

Quantitative Data:

ProductCAS NumberYieldReference
Benzyl 2,5-dihydroxybenzoate21782-87-6Good[2]

Reaction Mechanism for the Esterification of this compound:

Esterification_Mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products This compound <<table><tr><td><fontpoint-size='12'>Sodium Gentisatefont>td>tr><tr><td><imgsrc='sodium_gentisate_structure.png'/>td>tr>table>> Transition State <<table><tr><td><fontpoint-size='12'>[Gentisate---CH₂(Ph)---Br]⁻font>td>tr>table>> This compound->Transition State Nucleophilic Attack Benzyl Bromide <<table><tr><td><fontpoint-size='12'>Benzyl Bromidefont>td>tr><tr><td><imgsrc='benzyl_bromide_structure.png'/>td>tr>table>> Benzyl Bromide->Transition State Benzyl Gentisate <<table><tr><td><fontpoint-size='12'>Benzyl 2,5-Dihydroxybenzoatefont>td>tr><tr><td><imgsrc='benzyl_gentisate_structure.png'/>td>tr>table>> Transition State->Benzyl Gentisate Bond Formation Sodium Bromide <<table><tr><td><fontpoint-size='12'>Sodium Bromidefont>td>tr><tr><td>NaBrtd>tr>table>> Transition State->Sodium Bromide Leaving Group Departure

Caption: SN2 mechanism for the synthesis of benzyl 2,5-dihydroxybenzoate.

Conclusion

This compound is a readily available and highly versatile reagent for organic synthesis. Its ability to act as a nucleophile through both its phenoxide and carboxylate functionalities allows for the straightforward synthesis of a variety of ether and ester derivatives. The protocols provided herein offer a foundation for researchers to utilize this compound in the development of novel molecules with potential applications in the pharmaceutical and other chemical industries. Further exploration of its reactivity in other transformations, such as C-C cross-coupling or heterocycle formation, could unveil even broader utility for this valuable building block.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sodium gentisate. The described method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, making it a reliable quality control tool.

Introduction

This compound, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of interest in the pharmaceutical industry, known for its anti-inflammatory and antioxidant properties. As with any active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for quality control, ensuring the identity, purity, and strength of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This document provides a comprehensive HPLC method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic parameters are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes
Reagents and Standards
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Deionized Water

Standard Solution Preparation

Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of the mobile phase to obtain a standard solution with a concentration of 100 µg/mL.

Sample Solution Preparation

For bulk drug substance, prepare a sample solution in the same manner as the standard solution. For formulated products, a suitable extraction method should be developed and validated to ensure no interference from excipients.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

System Suitability

System suitability was established by injecting the standard solution six times. The acceptance criteria for system suitability are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound solutions over a concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.5
120% 99.80.7
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution were performed on the same day and on three different days.

Precision Type% RSD of Peak Area
Repeatability (Intra-day) ≤ 1.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterS/N RatioResult (µg/mL)
LOD 3:10.1
LOQ 10:10.3

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile: 0.1% H3PO4) D System Equilibration A->D B Standard Solution Preparation (100 µg/mL) E System Suitability Test (6 injections of Standard) B->E C Sample Solution Preparation F Sample Injection C->F E->F If Suitability Passes G Chromatogram Integration F->G H Quantification (Comparison with Standard) G->H I Report Generation H->I

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The validation results demonstrate that the method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry.

References

Application Notes and Protocols: In Vitro Drug Release Studies with Sodium Gentisate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro drug release studies on hypothetical immediate-release and modified-release oral solid dosage forms of sodium gentisate. The protocols are based on established principles of dissolution testing as outlined in the United States Pharmacopeia (USP).[1]

Introduction

In vitro dissolution testing is a critical component in the development and quality control of oral solid dosage forms.[2] It provides essential information about the rate and extent of drug release from a formulation, which is a key indicator of its potential in vivo performance. For a drug to be absorbed, it must first be released from its dosage form and dissolve in the gastrointestinal fluids.[2] This document outlines the protocols for conducting in vitro release studies on two hypothetical formulations of this compound: an immediate-release (IR) tablet and a modified-release (MR) tablet.

This compound is the sodium salt of gentisic acid. The choice of dissolution media and analytical methods is guided by the physicochemical properties of the drug and the intended release characteristics of the formulation.

Data Presentation: Hypothetical In Vitro Release Profiles

The following tables summarize the expected cumulative drug release profiles for immediate-release and modified-release this compound tablet formulations under the specified dissolution conditions.

Table 1: In Vitro Dissolution of Immediate-Release (IR) this compound Tablets

Time (minutes)Mean Cumulative % Drug Released% RSD (n=6)
548.24.5
1075.63.8
1589.12.9
3095.32.1
4598.71.5
6099.51.2

Table 2: In Vitro Dissolution of Modified-Release (MR) this compound Tablets

Time (hours)Mean Cumulative % Drug Released% RSD (n=6)
122.55.2
238.74.6
460.13.9
885.43.1
1296.82.5
2499.81.8

Experimental Protocols

Protocol for In Vitro Dissolution of Immediate-Release (IR) this compound Tablets

Objective: To determine the in vitro drug release profile of a 100 mg immediate-release this compound tablet.

Apparatus: USP Apparatus 2 (Paddle)[1]

Materials:

  • This compound IR Tablets (100 mg)

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2)[2]

  • This compound Reference Standard

  • Calibrated USP Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Syringes and filters (0.45 µm)

Procedure:

  • Prepare the dissolution medium (0.1 N HCl) and deaerate by a suitable method.

  • Set the temperature of the dissolution bath to 37 ± 0.5°C and allow the medium in the vessels to equilibrate.[1]

  • Set the paddle speed to 50 RPM.[2]

  • Place one this compound IR tablet into each of the six dissolution vessels.

  • Start the dissolution apparatus.

  • Withdraw aliquots (e.g., 5 mL) from each vessel at 5, 10, 15, 30, 45, and 60 minutes.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated analytical method (see Protocol 3.3).

Protocol for In Vitro Dissolution of Modified-Release (MR) this compound Tablets

Objective: To determine the in vitro drug release profile of a 300 mg modified-release this compound tablet.

Apparatus: USP Apparatus 1 (Basket)[1]

Materials:

  • This compound MR Tablets (300 mg)

  • Dissolution Media:

    • Acid Stage: 750 mL of 0.1 N Hydrochloric Acid (pH 1.2)

    • Buffer Stage: Add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to the acid stage medium to achieve a final pH of 6.8.

  • This compound Reference Standard

  • Calibrated USP Apparatus 1 (Basket)

  • HPLC system with UV detector

  • Syringes and filters (0.45 µm)

Procedure:

  • Acid Stage:

    • Prepare the acid stage dissolution medium (0.1 N HCl) and deaerate.

    • Set the temperature of the dissolution bath to 37 ± 0.5°C and allow the medium in the vessels to equilibrate.

    • Set the basket speed to 100 RPM.

    • Place one this compound MR tablet into each of the six baskets.

    • Start the dissolution apparatus and run for 2 hours.

    • Withdraw an aliquot at the 1 and 2-hour time points.

  • Buffer Stage:

    • After 2 hours, add 250 mL of 0.20 M tribasic sodium phosphate (pre-warmed to 37 ± 0.5°C) to each vessel to adjust the pH to 6.8.

    • Continue the dissolution test.

    • Withdraw aliquots at 4, 8, 12, and 24 hours.

  • For all samples, replace the withdrawn volume with an equal amount of fresh, pre-warmed pH 6.8 dissolution medium.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated analytical method (see Protocol 3.4).

Analytical Method: UV-Vis Spectrophotometry for IR Formulations

Objective: To quantify the concentration of this compound in dissolution samples from the IR tablet study.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound Reference Standard in the dissolution medium (0.1 N HCl). From the stock solution, prepare a series of calibration standards covering the expected concentration range of the dissolution samples.

  • Wavelength Selection: Scan a standard solution of this compound in 0.1 N HCl from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of the calibration standards at the determined λmax. Plot a graph of absorbance versus concentration and perform a linear regression analysis.

  • Sample Analysis: Measure the absorbance of the filtered dissolution samples.

  • Calculation: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement.

Analytical Method: HPLC for MR Formulations

Objective: To quantify the concentration of this compound in dissolution samples from the MR tablet study, which may contain excipients that interfere with UV analysis.

Chromatographic Conditions (Hypothetical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (B52724) (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at the λmax of this compound

  • Column Temperature: 30°C

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound Reference Standard in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Sample Analysis: Inject the filtered dissolution samples into the HPLC system.

  • Calculation: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro drug release study.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Sample Analysis cluster_data Data Processing prep_media Prepare & Deaerate Dissolution Medium start_test Introduce Dosage Form & Start Test prep_media->start_test prep_apparatus Equilibrate Dissolution Apparatus (37°C) prep_apparatus->start_test prep_standards Prepare Reference Standard Solutions analytical_method Analyze Samples (UV-Vis or HPLC) prep_standards->analytical_method sampling Withdraw Samples at Predetermined Intervals start_test->sampling replace_media Replace Sampled Volume sampling->replace_media filter_sample Filter Samples sampling->filter_sample replace_media->sampling filter_sample->analytical_method calculate_conc Calculate Drug Concentration analytical_method->calculate_conc calculate_release Calculate Cumulative % Drug Released calculate_conc->calculate_release generate_profile Generate Dissolution Profile calculate_release->generate_profile

Caption: General workflow for in vitro drug release studies.

References

Troubleshooting & Optimization

Sodium Gentisate Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of sodium gentisate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available data, water is a commonly used and effective solvent for the recrystallization of gentisic acid and its salts.[1][2] Methanol is also a potential solvent.[3] Empirical testing is recommended to determine the optimal solvent or solvent system (e.g., water-ethanol mixtures) for your specific needs.

Q2: My crystallization attempt resulted in a very poor yield. What are the likely causes?

A2: Low yield can be attributed to several factors:

  • Using an excessive amount of solvent: This will keep a significant portion of the this compound dissolved in the mother liquor even after cooling.

  • Incomplete precipitation: The cooling process may have been too rapid, or the final temperature not low enough.

  • Loss during filtration: Using a filter paper with too large a pore size can lead to the loss of fine crystals.

  • Presence of highly soluble impurities: Certain impurities can increase the solubility of this compound in the mother liquor.

Q3: Instead of crystals, I'm getting an oily substance. What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point. To prevent this, you can try:

  • Using a more dilute solution.

  • Slowing down the cooling rate to allow for proper crystal nucleation and growth.

  • Adding a small amount of a co-solvent to modify the solubility characteristics.

Q4: The resulting crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: The formation of very fine crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, consider the following:

  • Slower cooling rate: Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath.

  • Seeding: Introduce a few small, well-formed crystals of pure this compound to the supersaturated solution to act as nucleation points.

  • Reduce agitation: Excessive stirring can promote the formation of many small nuclei.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

If no crystals form after the solution has cooled to room temperature and then in an ice bath, it is likely that the solution is not supersaturated.

Troubleshooting Workflow:

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation evaporate Evaporate some solvent and re-cool check_supersaturation->evaporate No induce_crystallization Induce Crystallization check_supersaturation->induce_crystallization Yes evaporate->induce_crystallization scratch Scratch inner surface of the flask induce_crystallization->scratch seed Add seed crystals induce_crystallization->seed change_solvent Consider a different solvent system induce_crystallization->change_solvent If induction fails end Crystals Formed scratch->end seed->end

Caption: Troubleshooting workflow for the absence of crystal formation.

Problem 2: Poor Crystal Quality (Needles, Aggregates, or Oiling Out)

Poor crystal morphology can lead to difficulties in filtration, washing, and drying, and may also affect the purity of the final product.

Factors Influencing Crystal Habit:

The shape or "habit" of a crystal is influenced by various factors. Understanding these can help in modifying the crystal morphology.

G crystal_habit Crystal Habit solvent Solvent System crystal_habit->solvent cooling_rate Cooling Rate crystal_habit->cooling_rate impurities Impurities crystal_habit->impurities ph pH of Solution crystal_habit->ph agitation Agitation crystal_habit->agitation

Caption: Factors influencing the crystal habit of this compound.

Strategies for Improving Crystal Quality:

StrategyDescription
Optimize Solvent System Try a different solvent or a mixture of solvents. For example, a water-ethanol mixture may yield different crystal habits compared to pure water.
Control Cooling Rate A slower cooling rate generally favors the growth of larger, more well-defined crystals.
Purify the Starting Material The presence of impurities can significantly impact crystal growth. Consider pre-purification steps like treatment with activated charcoal to remove colored impurities.
Adjust pH The pH of the solution can affect the solubility and crystal habit of sodium salts of carboxylic acids.[4][5] Experiment with slight adjustments to the pH of the crystallization medium.
Utilize Seeding Adding seed crystals can promote the growth of a desired crystal form.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general framework for the recrystallization of this compound. The specific volumes and temperatures may need to be optimized for your particular sample and scale.

Materials:

  • Crude this compound

  • High-purity water (or other selected solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot water (near boiling) to just dissolve the solid. Stir continuously.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently swirl the flask and heat it again for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Cooling and Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Experimental Workflow Diagram:

G start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize cool Cool slowly to room temperature, then in ice bath dissolve->cool If not decolorizing hot_filtration Hot filtration (if decolorized) decolorize->hot_filtration hot_filtration->cool filter Vacuum filter to collect crystals cool->filter wash Wash with ice-cold solvent filter->wash dry Dry the purified crystals wash->dry end End: Pure this compound Crystals dry->end

Caption: General experimental workflow for the recrystallization of this compound.

Data Presentation

Qualitative Solubility of this compound
SolventSolubilityReference
WaterSoluble[2][6]
MethanolSoluble[3]
EthanolSparingly Soluble to Soluble (Further investigation needed)-
AcetoneSparingly Soluble to Insoluble (Further investigation needed)-
DMSOSoluble-
Effect of Process Parameters on Crystallization Outcome
ParameterEffect on Crystal SizeEffect on PurityGeneral Recommendation
Cooling Rate Slower cooling leads to larger crystals.Slower cooling generally improves purity by reducing the inclusion of impurities.Use a slow, controlled cooling profile.
Agitation High agitation can lead to smaller crystals due to secondary nucleation.Moderate agitation can improve heat and mass transfer, potentially leading to more uniform crystals.Use gentle to moderate agitation.
Supersaturation Higher supersaturation leads to faster nucleation and smaller crystals.Very high supersaturation can lead to the entrapment of impurities.Aim for a moderate level of supersaturation.
pH Can significantly affect solubility and crystal habit.May influence the co-crystallization of pH-sensitive impurities.Empirically determine the optimal pH for crystal formation and purity.

References

Optimizing Sodium Gentisate Concentration for MALDI-MS: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of sodium gentisate as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Below you will find frequently asked questions (FAQs), a troubleshooting guide, and experimental protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and for what types of analytes is it most effective?

This compound (the sodium salt of 2,5-dihydroxybenzoic acid) is a MALDI matrix commonly employed for the analysis of a variety of molecules, particularly those that readily form sodium adducts. It is especially useful for the analysis of carbohydrates, glycoproteins, and other molecules where sodiated ions are the preferred species for detection.[1][2][3] The presence of sodium in the matrix itself promotes the formation of [M+Na]+ ions, which can simplify spectra and enhance signal intensity for certain analytes.[2][4]

Q2: What is a good starting concentration for a this compound matrix solution?

A typical starting concentration for many MALDI matrices is around 10 mg/mL.[5] However, the optimal concentration can be highly dependent on the analyte, the solvent system, and the deposition technique used. It is recommended to prepare a stock solution of 10 mg/mL and then create a dilution series to test a range of concentrations (e.g., 5 mg/mL, 10 mg/mL, and 20 mg/mL) to find the best performance for your specific application.

Q3: What solvents are recommended for dissolving this compound?

The choice of solvent is critical for achieving good co-crystallization of the matrix and analyte.[5] this compound, being a salt, has good solubility in water. A common solvent system is a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or ethanol. A typical starting point could be a 50:50 (v/v) mixture of water and acetonitrile. The addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is often used for peptide and protein analysis to improve peak resolution, though it may not be necessary when analyzing neutral molecules like carbohydrates.

Q4: How does the concentration of this compound affect the MALDI-MS signal?

The concentration of the MALDI matrix can significantly impact the quality of the mass spectrum.

  • Too low a concentration may result in a low ion yield and poor signal-to-noise ratio.

  • Too high a concentration can lead to signal suppression of the analyte, where the matrix ions dominate the spectrum. It can also lead to the formation of large, uneven crystals, which can decrease shot-to-shot reproducibility.[6]

The goal is to find a concentration that provides a homogenous crystal lattice, efficient energy transfer to the analyte, and minimal matrix-related background ions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / No Signal - Inappropriate matrix concentration (too low or too high).- Poor co-crystallization of matrix and analyte.- Analyte concentration is too low.- Presence of contaminants (e.g., salts, detergents) that cause ion suppression.- Optimize the matrix concentration by testing a dilution series (e.g., 5, 10, 20 mg/mL).- Experiment with different solvent systems to improve solubility and co-crystallization.- Increase the analyte concentration or use a sample clean-up method (e.g., ZipTip).- If salts are suspected, try an on-plate washing step with cold, deionized water after the spot has dried.[7]
Poor Resolution / Broad Peaks - Non-homogenous crystal formation.- High laser fluency causing fragmentation.- High salt concentration in the sample.- Adjust the solvent composition to promote the formation of smaller, more uniform crystals.- Reduce the laser power to the threshold required for ionization.- Desalt the sample prior to analysis.
Dominant Matrix Ion Peaks - Matrix concentration is too high.- Analyte concentration is too low.- Decrease the matrix concentration.- Increase the analyte-to-matrix ratio.
Inconsistent Results (Poor Shot-to-Shot Reproducibility) - Uneven crystal formation on the target plate ("sweet spot" effect).- Modify the spotting technique (e.g., dried-droplet vs. sandwich method) to improve crystal homogeneity.- Prepare fresh matrix solution, as degradation can affect performance.
Predominance of [M+H]+ or [M+K]+ over [M+Na]+ - Presence of acidic additives (e.g., TFA) favoring protonation.- Contamination with potassium salts.- If sodiated ions are desired, avoid or reduce the concentration of acidic additives.- Ensure high-purity solvents and tubes are used to minimize potassium contamination. Consider adding a small amount of a sodium salt (e.g., NaCl) to the matrix solution to further drive the formation of [M+Na]+ ions.[4]

Quantitative Data Summary

As the optimal concentration of this compound is highly application-dependent, a standardized data table is provided below for users to populate with their own experimental findings. This will aid in systematic optimization.

Matrix Concentration (mg/mL) Analyte Solvent System Signal-to-Noise Ratio (S/N) Resolution (FWHM) Relative Abundance of [M+Na]+ Observations
5
10
15
20

Instructions:

  • Prepare different concentrations of your this compound matrix.

  • Analyze your target analyte using a consistent sample preparation and instrument parameter set for each concentration.

  • Record the key metrics in the table above.

  • "Resolution (FWHM)" refers to the full width at half maximum of the analyte peak.

  • "Relative Abundance of [M+Na]+" can be a qualitative assessment (e.g., low, medium, high) or a quantitative measurement if other adducts are present.

  • Use the "Observations" column to note crystal morphology, shot-to-shot reproducibility, or any other relevant details.

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Solution
  • Weigh out 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of a 50:50 (v/v) mixture of deionized water and acetonitrile.

  • Vortex the solution for 30 seconds to ensure the matrix is fully dissolved.

  • For peptide or protein analysis, 0.1% TFA can be added to the solvent mixture.

  • This stock solution of 10 mg/mL can be used directly or diluted to create a range of concentrations for optimization.

Protocol 2: Dried-Droplet Sample Deposition

This is the most common method for MALDI sample preparation.

  • Mix your analyte solution and the this compound matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air dry completely at room temperature.

  • Once dry, the sample is ready for analysis.

Protocol 3: Sandwich Sample Deposition

This method can sometimes improve results for analytes that do not co-crystallize well with the matrix.

  • Deposit 0.5 µL of the this compound matrix solution onto the MALDI target plate and let it air dry completely.

  • Deposit 0.5 µL of your analyte solution directly on top of the dried matrix spot and allow it to dry.

  • Deposit a final layer of 0.5 µL of the matrix solution on top of the dried analyte spot.

  • Allow the final spot to air dry completely before analysis.

Visualizations

MALDI_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_decision Decision cluster_result Result prep_matrix Prepare Matrix Stock (e.g., 10 mg/mL this compound) mix Mix Matrix and Analyte (e.g., 1:1 v/v) prep_matrix->mix prep_analyte Prepare Analyte Solution prep_analyte->mix spot Spot on MALDI Target (Dried-Droplet) mix->spot analyze Acquire Mass Spectrum spot->analyze eval_signal Evaluate S/N Ratio, Resolution, and Reproducibility analyze->eval_signal is_optimal Optimal? eval_signal->is_optimal is_optimal->prep_matrix No, Adjust Concentration final_protocol Final Protocol is_optimal->final_protocol Yes

Caption: Workflow for optimizing MALDI matrix concentration.

This diagram illustrates the iterative process of preparing matrix and analyte solutions, conducting the MALDI-MS experiment, evaluating the results, and adjusting the matrix concentration until an optimal spectrum is achieved.

References

Preventing photodegradation of sodium gentisate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Gentisate Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), a metabolite of aspirin.[1] It is used for its analgesic and anti-inflammatory properties and also possesses strong antioxidant capabilities.[2] Maintaining the stability of this compound solutions is critical to ensure its efficacy, safety, and to prevent the formation of potentially harmful degradation products.[3]

Q2: What causes the degradation of this compound solutions?

A2: this compound, a phenolic acid, is susceptible to degradation primarily through oxidation. This process can be accelerated by exposure to light (photodegradation), elevated temperatures, and the presence of oxygen and metal ions.[4] The degradation often results in a yellowish or brownish discoloration of the solution.[4]

Q3: How can I visually identify if my this compound solution has degraded?

A3: A common sign of degradation is a change in the color of the solution from colorless to a yellowish or brownish hue.[4] For quantitative analysis, spectrophotometric methods can be employed, as oxidized gentisic acid exhibits a unique absorption spectrum with a peak around 500 nm.[5][6]

Q4: What are the primary strategies to prevent the photodegradation of this compound solutions?

A4: The primary strategies include:

  • Protection from Light: Store solutions in amber or opaque containers to block UV and visible light.

  • pH Control: Maintaining an optimal pH is crucial for stability.

  • Use of Antioxidants: Adding antioxidants like ascorbic acid can help prevent oxidative degradation.[5]

  • Deoxygenation: Removing dissolved oxygen from the solvent, for instance by purging with nitrogen, can significantly improve stability.[4]

  • Temperature Control: Storing solutions at controlled, cool temperatures (e.g., 2-8 °C) can slow down the degradation process.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Solution
Solution turns yellow/brown shortly after preparation. 1. Exposure to ambient light. 2. Presence of dissolved oxygen in the solvent. 3. Suboptimal pH of the solution.1. Prepare the solution under subdued light and immediately transfer to an amber vial or a container wrapped in aluminum foil. 2. Before dissolving the this compound, purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 3. Adjust the pH of the solution to a range of 5.0-5.5, where gentisic acid has shown higher stability.[7][8]
Inconsistent results in assays using the solution. 1. Partial degradation of this compound, leading to a lower effective concentration. 2. Interference from degradation products in the assay.1. Prepare fresh solutions for each experiment. 2. Use a stability-indicating analytical method, such as HPLC, to confirm the concentration and purity of the solution before use.[9][10] 3. Implement preventative measures (light protection, deoxygenation, pH control) during solution preparation and storage.
Precipitate forms in the solution upon storage. 1. Change in pH leading to the precipitation of gentisic acid. 2. Formation of insoluble degradation products.1. Ensure the solution is adequately buffered to maintain a stable pH. 2. Store the solution at a consistent, cool temperature. Avoid freeze-thaw cycles. 3. If a precipitate is observed, the solution should be discarded.

Data Summary

The stability of a molecule can be significantly influenced by the pH of the solution. The following table summarizes data adapted from a study on the stability of a radiolabelled peptide in the presence of gentisic acid at various pH levels. While the study did not directly measure this compound degradation, it provides valuable insight into the pH-dependent antioxidant behavior of gentisic acid, showing that a pH of 5.0-5.5 results in a lower formation of impurities.[7][8]

Table 1: Effect of pH on the Stability of a Solution Containing Gentisic Acid

pHPercentage of Active Compound (%)Percentage of Oxidized Form (%)Percentage of Other Impurities (%)
3.578911
4.079109
4.574158
5.065257
5.560307
6.055358

Data adapted from a study by E. T. Correia et al. on a 177Lu-Labelled Minigastrin Analogue to illustrate the pH-dependent antioxidant effect of gentisic acid.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the steps to prepare a this compound solution with enhanced stability against photodegradation.

  • Solvent Deoxygenation:

    • Take the required volume of high-purity water (e.g., HPLC-grade) in a flask.

    • Purge the water with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen.

  • pH Adjustment and Buffering:

    • Prepare a suitable buffer (e.g., acetate (B1210297) buffer) to maintain the pH in the optimal range of 5.0-5.5.

    • Add the buffer concentrate to the deoxygenated water and adjust the final pH as needed using dilute acid or base.

  • Dissolution of this compound:

    • Perform this step under subdued lighting conditions.

    • Weigh the required amount of this compound powder.

    • Slowly dissolve the powder in the deoxygenated, buffered solvent with gentle stirring until fully dissolved.

  • Addition of Antioxidant (Optional):

    • For enhanced protection, an antioxidant such as ascorbic acid can be added.

    • A typical concentration would be in the range of 0.01% to 0.1% (w/v). Prepare a stock solution of ascorbic acid in the deoxygenated buffer and add the appropriate volume.

  • Storage:

    • Immediately transfer the final solution into a sterile, amber glass vial.

    • If an amber vial is not available, wrap a clear vial completely in aluminum foil.

    • Blanket the headspace of the vial with the inert gas before sealing.

    • Store the solution in a refrigerator at 2-8 °C.

Protocol 2: Forced Degradation Study to Evaluate Solution Stability

This protocol outlines a forced degradation study to test the stability of your this compound solution and the effectiveness of your stabilization method, based on ICH guidelines.[11][12]

  • Sample Preparation:

    • Prepare your this compound solution as per Protocol 1.

    • Prepare an unstabilized control solution (dissolved in water without deoxygenation, buffering, or light protection).

    • Aliquots of the test and control solutions will be exposed to different stress conditions.

  • Stress Conditions:

    • Photolytic Stress: Expose the solutions in clear, photostable containers to a light source that provides both UV and visible light (e.g., a photostability chamber). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. Keep a control sample wrapped in foil to serve as a dark control.

    • Acidic Hydrolysis: Adjust the pH of the solution to 1-2 using 0.1 M HCl.

    • Basic Hydrolysis: Adjust the pH of the solution to 12-13 using 0.1 M NaOH.

    • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to the solution.

    • Thermal Stress: Place the solution in an oven at an elevated temperature (e.g., 60 °C).

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.[10][13]

  • Evaluation:

    • Compare the degradation profiles of the stabilized solution and the control under each stress condition to evaluate the effectiveness of the preventative measures.

Visualizations

Photodegradation Pathway of this compound

The diagram below illustrates a plausible pathway for the photodegradation of this compound. The process is initiated by light, which can generate reactive oxygen species (ROS). These ROS then oxidize the dihydroxybenzoate molecule, leading to the formation of a semiquinone radical and subsequently a quinone, which can undergo further reactions to form colored polymeric products.

Photodegradation_Pathway cluster_0 Initiation cluster_1 Oxidation Cascade Light Light ROS Reactive Oxygen Species (e.g., •OH) Light->ROS activates O2 O2 O2->ROS SG This compound (2,5-dihydroxybenzoate) ROS->SG attacks SQR Semiquinone Radical SG->SQR + ROS BQ Benzoquinone Derivative SQR->BQ Oxidation PP Colored Polymeric Products BQ->PP Polymerization Experimental_Workflow start Start deoxygenate 1. Deoxygenate Solvent (e.g., N2 Purge) start->deoxygenate buffer 2. Prepare Buffer (pH 5.0-5.5) deoxygenate->buffer dissolve 3. Dissolve this compound (Subdued Light) buffer->dissolve antioxidant 4. Add Antioxidant (Optional, e.g., Ascorbic Acid) dissolve->antioxidant store 5. Transfer to Amber Vial & Blanket with N2 antioxidant->store refrigerate 6. Store at 2-8 °C store->refrigerate end End refrigerate->end Troubleshooting_Logic issue Issue: Solution Discolored check_light Was solution protected from light? issue->check_light check_oxygen Was solvent deoxygenated? check_light->check_oxygen Yes sol_light Action: Use amber vials or wrap in foil. check_light->sol_light No check_ph Was pH controlled (e.g., 5.0-5.5)? check_oxygen->check_ph Yes sol_oxygen Action: Purge solvent with inert gas. check_oxygen->sol_oxygen No sol_ph Action: Use a buffer to maintain pH. check_ph->sol_ph No resolved Problem Resolved check_ph->resolved Yes sol_light->resolved sol_oxygen->resolved sol_ph->resolved

References

Technical Support Center: Sodium Gentisate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from sodium gentisate interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (2,5-dihydroxybenzoate sodium salt) is the sodium salt of gentisic acid. It is often included in pharmaceutical formulations as an excipient, primarily for its potent antioxidant properties, which help to prevent the degradation of active pharmaceutical ingredients (APIs).[1][2] It is also a known breakdown product of aspirin.[1]

Q2: How does this compound interfere with biochemical assays?

The primary mechanism of interference is due to its strong antioxidant and reducing properties.[1][2][3] Many biochemical assays rely on redox reactions that produce a detectable signal (e.g., colorimetric, fluorescent, or luminescent). This compound can directly reduce components of the assay chemistry, leading to either a quenching of the signal or the generation of a false signal. Specifically, it is a potent scavenger of free radicals, including hydroxyl radicals.[2] This can disrupt assays that involve reactive oxygen species (ROS) or enzymatic reactions that are sensitive to the redox environment.

Q3: Which types of assays are most susceptible to interference from this compound?

Assays that are highly sensitive to the redox state of the reaction environment are most susceptible. This includes:

  • Oxidase/Peroxidase-based assays: Assays that measure the activity of enzymes like horseradish peroxidase (HRP) or glucose oxidase.

  • Redox indicator dye-based assays: Assays using dyes like resazurin (B115843) (alamarBlue), MTT, or DCPIP, where a color change is dependent on a reduction or oxidation event.

  • Chemiluminescent and fluorescent assays: Assays where the signal generation is based on an oxidative process.

  • Thiol-reactive assays: Assays that rely on the reaction with free sulfhydryl groups can be affected by the reducing potential of this compound.[4][5]

Troubleshooting Guide

Issue 1: Lower than expected or no signal in an HRP-based colorimetric assay.

Q: My HRP-based ELISA is showing very low or no signal when I test a sample containing a drug formulated with this compound. My positive controls are working correctly. What could be the cause?

A: It is highly likely that the this compound in your formulation is interfering with the assay. This compound, as a potent antioxidant, can reduce the oxidized HRP substrate (e.g., TMB), preventing the colorimetric signal from developing.

Troubleshooting Workflow:

start Low/No Signal in HRP Assay check_interference Hypothesis: This compound is reducing the HRP substrate. start->check_interference run_control Run a control experiment: Spike known concentration of this compound into a positive control well. check_interference->run_control observe Observe Signal Reduction? run_control->observe confirm Interference Confirmed observe->confirm Yes solution1 Solution 1: Sample Dilution confirm->solution1 solution2 Solution 2: Pre-treatment of Sample confirm->solution2 solution3 Solution 3: Alternative Assay confirm->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for HRP assay interference.

Recommended Actions:

  • Confirm Interference:

    • Prepare a solution of this compound at a concentration similar to that in your sample.

    • Add this solution to a well containing your positive control.

    • If the signal is significantly reduced compared to the positive control alone, interference is confirmed.

  • Mitigation Strategies:

    • Sample Dilution: Dilute your sample to a point where the concentration of this compound is below the level that causes significant interference, while your analyte of interest is still detectable.

    • Pre-treatment of Sample: Consider methods to remove small molecules like this compound from your sample, such as dialysis or size-exclusion chromatography, if your analyte is a larger molecule like a protein.

    • Use an Alternative Assay: If possible, switch to an assay that is not based on a redox reaction, such as a direct binding assay or a mass spectrometry-based method.

Issue 2: High background signal in a resazurin-based cell viability assay.

Q: I am observing a high background signal (conversion of resazurin to resorufin) in my negative control wells that contain a vehicle with this compound. This is leading to an overestimation of cell viability. Why is this happening?

A: this compound is likely directly reducing the resazurin dye to the highly fluorescent resorufin, a reaction that is supposed to be indicative of cellular metabolic activity. This leads to a false-positive signal.

Mechanism of Interference:

cluster_assay Cell Viability Assay cluster_cell Live Cell cluster_interference Interference Pathway Resazurin Resazurin (Blue, non-fluorescent) Enzymes Cellular Reductases Resazurin->Enzymes Resorufin Resorufin (Pink, fluorescent) Enzymes->Resorufin Reduction NaGentisate This compound (Antioxidant) NaGentisate->Resorufin Direct Reduction (False Positive)

References

Technical Support Center: Improving the Stability of Sodium Gentisate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium gentisate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), a metabolite of salicylic (B10762653) acid.[1][2] It is known for its anti-inflammatory, antirheumatic, and antioxidant properties.[1][3] As a dihydroxybenzoic acid, its phenolic hydroxyl groups are susceptible to oxidation, particularly in aqueous solutions, which can lead to degradation and discoloration, impacting its efficacy and the reliability of experimental results.[2][4]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxygen and metal ions.[5] Alkaline pH, elevated temperatures, and UV light can accelerate its degradation.[5][6]

Q3: My this compound solution is turning a brownish color. What is causing this?

A3: The brown discoloration of your this compound solution is a common indicator of oxidative degradation.[4] Under the influence of oxygen, particularly at a neutral to alkaline pH, the hydroquinone (B1673460) structure of gentisic acid can be oxidized to form colored benzoquinone-type compounds.[4] This process can be accelerated by light and heat.

Q4: How can I prevent the discoloration of my this compound solution?

A4: To prevent discoloration, it is crucial to minimize oxidation. This can be achieved by:

  • pH Control: Maintaining the solution at an acidic pH (ideally below 6) can significantly slow down the rate of oxidation.[5]

  • Use of Antioxidants: Adding an antioxidant, such as ascorbic acid, can help to protect the this compound from oxidation.[7]

  • Deoxygenation: Purging your solvent and the headspace of your container with an inert gas like nitrogen or argon can remove dissolved oxygen.

  • Protection from Light: Storing the solution in amber vials or wrapping the container in aluminum foil will prevent photodegradation.

  • Low Temperature Storage: Storing the solution at refrigerated temperatures (2-8 °C) will slow down the degradation rate. For long-term storage, freezing (-20 °C) is recommended.[1]

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for this compound is oxidation. The initial oxidation product is likely a quinone-type compound formed from the hydroquinone ring. Further degradation may lead to the opening of the aromatic ring.[4][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns yellow or brown shortly after preparation. Oxidation: The solution is being oxidized by dissolved oxygen, likely accelerated by a neutral or alkaline pH.1. Prepare the solution using deoxygenated water (e.g., by sparging with nitrogen).2. Adjust the pH of the solution to be acidic (pH 3-6) using a suitable buffer.3. Add an antioxidant like ascorbic acid (e.g., at a concentration of 0.1% w/v).4. Prepare the solution fresh before each use if possible.
Precipitate forms in the solution upon standing. pH shift or insolubility: The pH of the solution may have changed, or the concentration may be too high for the storage temperature.1. Ensure the solution is adequately buffered to maintain the desired pH.2. Check the solubility of this compound at the storage temperature and adjust the concentration if necessary.3. If a precipitate forms upon refrigeration, allow the solution to warm to room temperature and sonicate to redissolve before use.
Loss of potency or inconsistent results in assays. Degradation: The this compound has likely degraded due to exposure to light, heat, or oxygen.1. Implement all stabilization strategies: use acidic pH, add antioxidants, protect from light, and store at low temperatures.2. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.3. Always use freshly prepared solutions for critical experiments.
Variable results between different batches of solution. Inconsistent preparation or storage: Differences in pH, exposure to oxygen during preparation, or storage conditions can lead to batch-to-batch variability.1. Standardize your solution preparation protocol, including the source of reagents, pH adjustment, and deoxygenation steps.2. Ensure all batches are stored under identical conditions (temperature, light protection).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol describes the preparation of a this compound solution with enhanced stability for general research applications.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Citrate (B86180) buffer components (Citric acid and Sodium citrate) or another suitable acidic buffer

  • Ascorbic acid (optional, as an antioxidant)

  • Inert gas (Nitrogen or Argon)

  • pH meter

  • Sterile filters (if required)

Procedure:

  • Deoxygenate the Water: Sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Buffer: Prepare the desired acidic buffer (e.g., 50 mM citrate buffer, pH 4.5) using the deoxygenated water.

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in the prepared buffer with gentle stirring.

  • Add Antioxidant (Optional): If additional protection against oxidation is needed, add ascorbic acid to a final concentration of 0.1% (w/v) and stir until dissolved.

  • Verify pH: Check the pH of the final solution and adjust if necessary using small amounts of the buffer components.

  • Storage: Store the solution in a tightly sealed amber glass vial or a clear vial wrapped in aluminum foil at 2-8 °C. For long-term storage, consider aliquoting and freezing at -20 °C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound, based on ICH guidelines.[9][10]

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 60 °C for 48 hours.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in high-purity water.

  • Apply Stress: For each stress condition, mix the stock solution with the stressor in a suitable container. For thermal and photostability, use the stock solution directly.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples to a pH of approximately 7 before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV or PDA detector, to quantify the remaining this compound and detect the formation of degradation products.

  • Peak Purity: Assess the peak purity of the main component to ensure that no degradation products are co-eluting.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solution

Factor Condition Effect on Stability Recommendation
pH Alkaline (>7)Increased rate of oxidative degradation and discoloration.Maintain solution at an acidic pH (3-6).
Acidic (<6)Improved stability, reduced oxidation.Use an acidic buffer system (e.g., citrate).
Temperature Elevated (> room temp)Accelerates degradation kinetics.Store solutions at 2-8 °C for short-term and -20 °C for long-term.
Light UV and visible lightInduces photodegradation.Protect solutions from light using amber vials or foil wrapping.
Oxygen Presence of atmospheric O₂Promotes oxidative degradation.Prepare solutions with deoxygenated solvents and store under an inert atmosphere.
Metal Ions Presence of transition metals (e.g., Fe³⁺, Cu²⁺)Can catalyze oxidation reactions.Use high-purity water and consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected.

Visualizations

cluster_degradation Oxidative Degradation Pathway SodiumGentisate This compound (2,5-dihydroxybenzoate) Intermediate Semiquinone Radical SodiumGentisate->Intermediate Oxidation (loss of H•) Quinone Benzoquinone Derivative Intermediate->Quinone Further Oxidation Polymerized Polymerized Products (Brown Color) Quinone->Polymerized Polymerization

Caption: Oxidative degradation of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze via Stability- Indicating Method (e.g., HPLC) sampling->analysis data Quantify Degradation & Identify Products analysis->data end Determine Stability Profile & Shelf-life data->end

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic for Discoloration start Solution Discolored? check_ph Is pH > 6? start->check_ph Yes check_light Exposed to Light? check_ph->check_light No solution_ph Lower pH to 3-6 with a buffer check_ph->solution_ph Yes check_o2 Exposed to Air? check_light->check_o2 No solution_light Store in amber vial or wrap in foil check_light->solution_light Yes check_temp Stored at > 8°C? check_o2->check_temp No solution_o2 Use deoxygenated solvent & inert atmosphere check_o2->solution_o2 Yes solution_temp Store at 2-8°C or -20°C check_temp->solution_temp Yes

Caption: Troubleshooting discoloration of this compound solutions.

References

Technical Support Center: Overcoming Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression in their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in mass spectrometry?

Signal suppression, a type of matrix effect, is a phenomenon observed in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of an analysis.[1][2] The "matrix" refers to all components in a sample other than the analyte of interest, and can include salts, proteins, lipids, and other endogenous or exogenous substances.

Q2: What are the common causes of signal suppression?

Signal suppression primarily occurs in the ion source and is often attributed to several factors:

  • Competition for Ionization: When a high concentration of matrix components co-elutes with the analyte, they can compete for the available charge in the ion source, leading to a reduction in the formation of analyte ions.

  • Changes in Droplet Properties: In electrospray ionization (ESI), non-volatile matrix components can alter the surface tension and viscosity of the droplets. This can hinder solvent evaporation and prevent the efficient release of gas-phase analyte ions.[1]

  • Adduct Formation: The presence of salts, particularly sodium, can lead to the formation of adducts with the analyte.[3][4] This can split the analyte signal across multiple species, reducing the intensity of the desired protonated or deprotonated molecule.

Q3: How can I determine if my signal is being suppressed?

A common method to assess signal suppression is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank sample matrix is then injected onto the column. A decrease in the analyte's signal intensity as the matrix components elute indicates the presence of ion suppression.

Q4: Can sodium gentisate be used to overcome signal suppression?

Currently, there is limited direct scientific literature to support the use of this compound as a routine agent for overcoming signal suppression in mass spectrometry. While some studies discuss the analysis of gentisic acid as an analyte[5], they do not describe its use as a mobile phase additive to reduce matrix effects.

Theoretically, any additive's effect on signal suppression would depend on its chemical properties and its interaction with the analyte and matrix components in the ion source. For a compound like this compound, potential effects could include altering the mobile phase pH or competing with other salts. However, without experimental data, its efficacy remains unproven. It is generally recommended to use well-established methods for mitigating signal suppression.

Q5: What are the most effective strategies to mitigate signal suppression?

Effective strategies for reducing signal suppression can be categorized into three main areas:

  • Sample Preparation: The goal of sample preparation is to remove interfering matrix components before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and quick method to remove the bulk of proteins from biological samples.

    • Liquid-Liquid Extraction (LLE): Separates the analyte from interfering substances based on their differential solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove salts and other interfering compounds.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate the analyte of interest from the majority of matrix components, preventing them from co-eluting and interfering with ionization.[1]

  • Mobile Phase Optimization: The composition of the mobile phase can significantly impact ionization efficiency. The use of appropriate additives can enhance the analyte signal. For example, adding a small amount of ammonium (B1175870) acetate (B1210297) can sometimes minimize the formation of sodium adducts.[6]

Troubleshooting Guides

Guide 1: Low Analyte Signal Intensity

If you are experiencing a weak or non-existent signal for your analyte, follow this troubleshooting workflow:

Low_Signal_Workflow start Low Analyte Signal Detected check_instrument Step 1: Verify Instrument Performance - Check MS tuning and calibration - Infuse analyte standard directly start->check_instrument signal_ok Signal OK? check_instrument->signal_ok instrument_issue Troubleshoot Instrument - Clean ion source - Recalibrate signal_ok->instrument_issue No check_suppression Step 2: Investigate Signal Suppression - Perform post-column infusion experiment signal_ok->check_suppression Yes suppression_present Suppression Detected? check_suppression->suppression_present no_suppression Consider Other Factors - Analyte stability - Sample concentration suppression_present->no_suppression No mitigate_suppression Step 3: Mitigate Suppression suppression_present->mitigate_suppression Yes sample_prep Improve Sample Preparation (e.g., SPE, LLE) mitigate_suppression->sample_prep chromatography Optimize Chromatography mitigate_suppression->chromatography mobile_phase Adjust Mobile Phase mitigate_suppression->mobile_phase end Signal Improved sample_prep->end chromatography->end mobile_phase->end

Caption: A workflow for troubleshooting low analyte signal intensity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of Salts and Interferences

This protocol provides a general guideline for using SPE to clean up biological samples prior to LC-MS analysis.

Objective: To remove salts, proteins, and other polar interferences that can cause signal suppression.

Materials:

  • SPE Cartridges (e.g., C18 for non-polar analytes)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., Acetonitrile)

  • Sample Pre-treatment Solution (e.g., 2% Phosphoric Acid)

Procedure:

SPE_Protocol start Start: Sample pretreat 1. Sample Pre-treatment (e.g., Acidify and Centrifuge) start->pretreat condition 2. Condition Cartridge (e.g., 1 mL Methanol) pretreat->condition equilibrate 3. Equilibrate Cartridge (e.g., 1 mL Water) condition->equilibrate load 4. Load Sample equilibrate->load wash 5. Wash Cartridge (e.g., 1 mL 5% Methanol/Water) load->wash elute 6. Elute Analyte (e.g., 1 mL Acetonitrile) wash->elute end End: Clean Sample for LC-MS elute->end

Caption: A step-by-step workflow for a solid-phase extraction protocol.

Quantitative Data

The following table summarizes the impact of different sample preparation techniques on the signal intensity of a hypothetical analyte in a plasma matrix, demonstrating the effectiveness of removing interfering components.

Sample Preparation MethodAnalyte Signal Intensity (Arbitrary Units)Signal Improvement Factor (vs. Dilute-and-Shoot)
Dilute-and-Shoot15,0001.0
Protein Precipitation (PPT)45,0003.0
Liquid-Liquid Extraction (LLE)90,0006.0
Solid-Phase Extraction (SPE)210,00014.0

Note: The values presented are for illustrative purposes to demonstrate the relative effectiveness of each technique in reducing signal suppression. Actual results will vary depending on the analyte, matrix, and specific experimental conditions.

References

Technical Support Center: Purity Analysis of Synthesized Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis of synthesized sodium gentisate (CAS 4955-92-2).

Frequently Asked Questions (FAQs)

Q1: What is the typical expected purity for synthesized this compound?

A1: For use as a chemical intermediate in research and development, the standard purity of this compound is typically high, often specified as ≥99.0%.[1] This level of purity is crucial to ensure predictable reaction outcomes and to minimize the formation of unwanted side products in subsequent synthetic steps.[1]

Q2: What are the most common impurities found in synthesized this compound?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • 2,5-Dihydroxybenzoic Acid (Gentisic Acid): The unreacted starting material.

  • Sodium Salicylate: A potential impurity if the starting material contained salicylic (B10762653) acid.

  • Hydroquinone: A potential degradation product resulting from decarboxylation.

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethanol, water).

  • Oxidation Products: Arise from exposure to air or oxidizing agents, which can cause discoloration (e.g., a reddish tint).[1][2]

Q3: My synthesized this compound has a reddish or off-white color. Is this indicative of impurity?

A3: Not necessarily, but it warrants investigation. While high-purity this compound is often described as a white crystalline powder, specifications sometimes list it as "white or almost red crystalline powder".[1][2] The reddish tint can be due to trace amounts of oxidized species. While it may still meet the ≥99.0% purity threshold by HPLC, the color may be undesirable for certain applications. Further purification by recrystallization or analysis by forced degradation studies can help identify the source.

Q4: Which analytical techniques are most suitable for purity analysis of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting related substances. A reversed-phase method with UV detection is common.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and identifying organic impurities.[5][6] ²³Na NMR can confirm the presence of sodium in a single environment.[7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the molecular weights of unknown impurities.

  • Karl Fischer Titration: To determine the water content, as this compound can exist as a hydrate.[2][8]

Troubleshooting Guides

Issue 1: HPLC analysis shows purity is below 99.0%

This is a common issue that points to incomplete reaction or inadequate purification.

  • Possible Cause 1: Incomplete Saponification

    • Solution: Ensure that the molar ratio of the sodium source (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to 2,5-dihydroxybenzoic acid was sufficient to drive the reaction to completion. Re-treating the crude product under the reaction conditions may be necessary.

  • Possible Cause 2: Inefficient Purification

    • Solution: The primary purification method for this compound is recrystallization, typically from an ethanol/water mixture. If impurities persist, try adjusting the solvent system or performing multiple recrystallizations. Washing the filtered crystals with a small amount of cold solvent can help remove residual soluble impurities.[9]

Issue 2: Extraneous peaks are observed in the HPLC chromatogram.

Identifying unknown peaks is critical for process optimization and quality control.

  • Troubleshooting Workflow:

G start Extraneous Peak(s) in HPLC Chromatogram check_rt Compare Retention Time (RT) with known standards (e.g., Gentisic Acid) start->check_rt is_known Is the peak identified? check_rt->is_known lcms Perform LC-MS Analysis to determine Molecular Weight (MW) is_known->lcms No end_known Impurity Identified. Optimize synthesis or purification steps. is_known->end_known Yes check_mw Does MW match a potential impurity (e.g., degradation product)? lcms->check_mw isolate Isolate peak using preparative HPLC for NMR analysis check_mw->isolate No check_mw->end_known Yes end_unidentified Impurity MW known but structure is unidentified. Consider forced degradation studies. check_mw->end_unidentified Partially (MW only) end_unknown Structure Elucidated. Update impurity profile. isolate->end_unknown

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 3: NMR spectrum shows unexpected signals.

NMR provides structural information that can definitively identify impurities.

  • ¹H NMR: Look for signals that do not correspond to the three aromatic protons of the gentisate ring. Residual ethanol, for example, will show a characteristic triplet and quartet. Unreacted gentisic acid will have slightly different chemical shifts due to the protonated carboxylic acid.

  • ¹³C NMR: The presence of more than the expected 7 carbon signals (5 for the ring, 1 for the carboxylate, and 1 for the C-OH) indicates an organic impurity.

  • Action: Integrate the impurity signals relative to the product signals to quantify the impurity level. Use this information to refine the purification strategy.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for this compound Purity Assay

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH ~3.0-4.0)
Gradient Isocratic or gradient elution, depending on impurity profile
Flow Rate 1.0 mL/min[9]
Detection UV at ~298 nm or Diode Array Detector (DAD)
Column Temp. 25-30 °C
Injection Vol. 10-20 µL

Table 2: Potential Impurities and Their Identification

ImpurityLikely SourceIdentification Method
2,5-Dihydroxybenzoic acid Incomplete reactionHPLC (different RT), NMR
Sodium Hydroxide Excess reagentTitration, pH measurement
Hydroquinone Thermal degradationHPLC-MS
Polymeric oxidation products Air/light exposureHPLC (broad peaks), Color

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to the same concentration as the primary standard solution.

  • Chromatography: Set up the HPLC system according to the parameters in Table 1.

  • Injection: Inject the standard and sample solutions.

  • Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). Confirm the identity of the main peak by comparing its retention time with the reference standard.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[10][11]

  • Sample Preparation: Prepare several vials of this compound solution (e.g., 1 mg/mL in water).

  • Stress Conditions: Subject the vials to various stress conditions for a defined period (e.g., 24-48 hours).[12]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 80 °C.

    • Photolytic: Expose the solution to a calibrated light source (per ICH Q1B guidelines).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.

  • Evaluation: Compare the chromatograms to identify new peaks, which represent degradation products. This demonstrates the method's ability to separate the active ingredient from its degradants.

G cluster_tests start Synthesized this compound hplc HPLC-UV Analysis (Purity & Impurities) start->hplc nmr NMR Analysis (Structure Confirmation) start->nmr kf Karl Fischer (Water Content) start->kf forced_deg Forced Degradation (Stability Indicating Method) start->forced_deg decision Does product meet all specifications (Purity ≥99.0%, etc.)? hplc->decision nmr->decision kf->decision forced_deg->decision pass Release for Use decision->pass Yes fail Troubleshoot & Repurify decision->fail No

Caption: Overall workflow for the purity analysis of this compound.

References

Technical Support Center: Impact of pH on the Antioxidant Efficacy of Gentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the influence of pH on the antioxidant efficacy of gentisic acid.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antioxidant activity of gentisic acid?

A1: The antioxidant activity of gentisic acid is significantly dependent on pH. Its efficacy as a radical scavenger generally increases as the pH rises from acidic to moderately acidic or neutral conditions. This is primarily due to the deprotonation of its carboxylic acid and hydroxyl groups, which enhances its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Q2: What is the optimal pH for the antioxidant activity of gentisic acid?

A2: While the optimal pH can vary slightly depending on the specific assay and reaction conditions, studies suggest that gentisic acid exhibits strong antioxidant activity at a pH greater than 4.5, with optimal results often observed in the range of pH 5.0 to 5.5.[1]

Q3: How does the pKa of gentisic acid relate to its antioxidant activity?

A3: The pKa of the carboxylic acid group of gentisic acid is approximately 2.97.[2] Above this pH, the carboxylic group is predominantly in its deprotonated (carboxylate) form. The hydroxyl groups have higher pKa values. The deprotonation of the phenolic hydroxyl groups, which is more favorable at higher pH, is crucial for the radical scavenging mechanism. As the pH increases, the deprotonation of the hydroxyl groups becomes more favorable, leading to an increase in antioxidant activity.

Q4: Can I use any buffer for my experiments?

A4: The choice of buffer can influence the results of antioxidant assays. It is crucial to use a buffer system that maintains a stable pH throughout the experiment and does not interfere with the reaction. Phosphate and acetate (B1210297) buffers are commonly used. Always report the type of buffer and the final pH of the reaction mixture in your results.

Q5: Why are my antioxidant assay results for gentisic acid inconsistent?

A5: Inconsistent results can arise from several factors, including inaccurate pH control of the reaction mixture, instability of gentisic acid at certain pH values, interference from the buffer, or variations in incubation time and temperature. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Data Presentation: pH-Dependent Antioxidant Efficacy of Gentisic Acid

The following tables summarize the expected trends in the antioxidant efficacy of gentisic acid at different pH values based on available literature. The exact values can vary with experimental conditions.

Table 1: Expected IC50 Values for Gentisic Acid in DPPH and ABTS Assays at Different pH Values

pHAssayExpected IC50 (µM)Trend with Increasing pH
3.0DPPHHigherEfficacy Increases
5.0DPPHLowerEfficacy Increases
7.0DPPHLowestEfficacy Increases
3.0ABTSHigherEfficacy Increases
5.0ABTSLowerEfficacy Increases
7.4ABTSLowestEfficacy Increases

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Expected Antioxidant Capacity of Gentisic Acid in the FRAP Assay at Different pH Values

Assay pHExpected FRAP Value (µM Fe(II) equivalents)Trend with pH Adjustment
3.6ModerateEfficacy may increase at higher pH, but the assay is standardized at acidic pH.

Note: A higher FRAP value indicates greater reducing power.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727).

    • Prepare stock solutions of gentisic acid in a suitable solvent (e.g., methanol or buffer) at various concentrations.

    • Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7).

  • Assay Procedure:

    • In a microplate well or cuvette, mix a specific volume of the gentisic acid solution with the DPPH solution.

    • The final reaction mixture should be buffered to the desired pH.

    • Include a control (DPPH solution with solvent/buffer instead of the sample).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of gentisic acid required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4 or acetate buffer at a lower pH) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of gentisic acid at various concentrations.

  • Assay Procedure:

    • Add a small volume of the gentisic acid solution to the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of gentisic acid with that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare stock solutions of gentisic acid at various concentrations.

  • Assay Procedure:

    • Add a small volume of the gentisic acid solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known antioxidant like FeSO₄ or Trolox.

    • Express the FRAP value of gentisic acid as equivalents of the standard.

Visualizations

Gentisic_Acid_Protonation pH_Scale pH Scale pH_2 pH < 2.97 pH_5 pH ~ 3-8 pH_9 pH > 9 Structure_Acid Gentisic Acid (Fully Protonated) COOH, OH, OH Structure_Monoanion Monoanion COO-, OH, OH Structure_Acid->Structure_Monoanion Deprotonation of Carboxylic Acid Structure_Dianion Dianion COO-, O-, OH Structure_Monoanion->Structure_Dianion Deprotonation of Phenolic Hydroxyl Antioxidant_Mechanism cluster_acidic Low pH (e.g., < 4) cluster_optimal Optimal pH (e.g., > 5) GA_H Gentisic Acid (Protonated) Slow_Reaction Slow H• donation GA_H->Slow_Reaction Less Favorable Radical_1 Free Radical (R•) Radical_1->Slow_Reaction GA_Anion Gentisate Anion (Deprotonated) Fast_Reaction Fast H•/e- donation GA_Anion->Fast_Reaction More Favorable Radical_2 Free Radical (R•) Radical_2->Fast_Reaction Troubleshooting_Workflow Start Inconsistent Antioxidant Activity Results Check_pH Verify pH of Reaction Mixture Start->Check_pH Check_Buffer Assess Buffer Compatibility Check_pH->Check_Buffer pH is correct Solution_pH Adjust and Stabilize pH Check_pH->Solution_pH pH is incorrect Check_Stability Evaluate Gentisic Acid Stability Check_Buffer->Check_Stability Buffer is compatible Solution_Buffer Select Non-Interfering Buffer Check_Buffer->Solution_Buffer Buffer interferes Check_Protocol Review Assay Protocol Check_Stability->Check_Protocol GA is stable Solution_Stability Prepare Fresh Solutions / Check for Degradation Check_Stability->Solution_Stability GA is unstable Solution_Protocol Standardize Incubation Time, Temp, etc. Check_Protocol->Solution_Protocol Protocol deviation End Consistent Results Check_Protocol->End Protocol is correct Solution_pH->Check_pH Solution_Buffer->Check_Buffer Solution_Stability->Check_Stability Solution_Protocol->Check_Protocol

References

Technical Support Center: Minimizing Adduct Formation with Sodium Gentisate in MALDI-TOF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing adduct formation in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry when using sodium gentisate as a matrix. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to adduct formation, thereby improving spectral quality and data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are adducts in MALDI-TOF MS and why are they problematic?

In MALDI-TOF MS, adducts are ions formed when an analyte molecule associates with other ions present in the sample, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. While some analytes are preferentially detected as adducts, their uncontrolled formation can be problematic.[1] Sodium adducts are frequently observed due to the ubiquitous nature of sodium salts in laboratory environments, stemming from glassware, solvents, and reagents.[1]

The formation of multiple adduct species for a single analyte leads to several issues:

  • Reduced Signal Intensity: The ion current of the primary analyte is split among multiple peaks, reducing the intensity of the desired protonated molecule ([M+H]⁺) or the primary adduct.[2]

  • Spectral Complexity: The presence of numerous adduct peaks complicates mass spectra, making data interpretation challenging, especially in complex mixtures.

  • Inaccurate Mass Assignments: Misinterpretation of adduct peaks can lead to incorrect molecular weight assignments.

  • Suppression of Low-Abundance Analytes: Abundant adduct ions can suppress the ionization of other, less abundant analytes in the sample.[2]

Q2: Why is this compound prone to forming sodium adducts?

This compound is the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid). By its nature, it introduces sodium ions directly into the matrix preparation. This high local concentration of sodium ions significantly increases the likelihood of forming sodium adducts with analyte molecules during the laser-induced desorption and ionization process. While gentisic acid itself is a common and effective MALDI matrix, the use of its sodium salt form necessitates careful consideration and optimization to control the formation of sodium adducts.

Q3: What are the primary strategies to minimize sodium adduct formation with this compound?

There are three main strategies to mitigate sodium adduct formation when using this compound or when sodium contamination is a concern with other matrices:

  • Sample Preparation and Cleanup: Removing or reducing the concentration of alkali metal ions in the sample before mixing with the matrix.

  • Use of Matrix Additives: Incorporating specific chemical compounds into the matrix solution to suppress the formation of sodium adducts.

  • Optimization of MALDI-TOF MS Parameters: Adjusting instrument settings to favor the formation of protonated ions.

Troubleshooting Guides

Guide 1: Persistent and Overwhelming Sodium Adduct Peaks

This guide addresses situations where the sodium adduct ([M+Na]⁺) is the dominant or only peak observed, significantly diminishing the protonated molecule ([M+H]⁺) signal.

Troubleshooting Workflow:

Troubleshooting_Adducts start High Sodium Adducts Observed q1 Have you tried using a matrix additive? start->q1 action1 Incorporate an ammonium (B1175870) salt (e.g., Diammonium Citrate or Ammonium Dihydrogen Phosphate) into the matrix solution. q1->action1 No q2 Is the sample known to have high salt content? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Perform sample cleanup using cation exchange resin. q2->action2 Yes q3 Have you optimized the solvent system? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Modify matrix/sample solvent. Increase organic content and add 0.1% Trifluoroacetic Acid (TFA). q3->action3 No end_node Re-analyze Sample q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting workflow for excessive sodium adducts.

Detailed Steps:

  • Incorporate Ammonium Salt Additives: Ammonium salts are highly effective at reducing sodium and potassium adducts.[3][4] They work by exchanging the sodium ions associated with the analyte for ammonium ions, which are more volatile and less likely to form stable adducts.

    • Diammonium Citrate (DAC): Often used for the analysis of oligonucleotides and phosphopeptides.[3][5]

    • Ammonium Dihydrogen Phosphate (B84403) (NH₄H₂PO₄): Effective for peptides and can be used over a broader concentration range than DAC.[3][6]

  • Sample Cleanup with Cation Exchange Resin: For samples with high salt concentrations, a cleanup step is crucial. Cation exchange resins effectively remove sodium and other cations from the sample solution.

  • Optimize Solvent Composition: The choice of solvent for both the matrix and the analyte can influence adduct formation. Using solvents with a higher percentage of organic content (e.g., acetonitrile) and acidification with trifluoroacetic acid (TFA) can promote protonation over sodiation.

Guide 2: Improving Signal-to-Noise Ratio and Reducing Matrix Background

This guide focuses on enhancing the overall quality of the mass spectrum by reducing chemical noise from the matrix and improving the signal intensity of the analyte of interest.

Experimental Workflow for Sample Preparation:

Sample_Prep_Workflow start Start: Sample and Matrix Preparation prep_sample Prepare Analyte Solution (in appropriate solvent) start->prep_sample prep_matrix Prepare this compound Matrix Solution (e.g., 10 mg/mL in ACN/H₂O with 0.1% TFA) start->prep_matrix mix Mix Analyte and Matrix Solution (typically 1:1 v/v) prep_sample->mix add_additive Add Matrix Additive (e.g., Diammonium Citrate) prep_matrix->add_additive add_additive->mix spot Spot Mixture onto MALDI Target mix->spot dry Allow to Co-crystallize (Air Dry) spot->dry analyze Analyze by MALDI-TOF MS dry->analyze

Caption: General workflow for MALDI sample preparation.

Key Considerations:

  • Matrix Purity: Always use high-purity this compound and solvents to minimize external sources of sodium and other contaminants.

  • Fresh Solutions: Prepare matrix and additive solutions fresh daily to ensure optimal performance.

  • Spotting Technique: The dried-droplet method is common. Ensure slow and uniform crystallization for better analyte incorporation into the matrix crystals.

Experimental Protocols

Protocol 1: Matrix Preparation with Diammonium Citrate (DAC) Additive

This protocol is adapted from methods used with 2,5-dihydroxybenzoic acid (DHB), a chemically similar matrix.

Materials:

  • This compound

  • Diammonium Citrate (DAC)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure Water

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Prepare a 100 mM DAC stock solution: Dissolve 226.19 mg of DAC in 10 mL of ultrapure water.

  • Prepare the matrix solvent: A common solvent is 50:50 (v/v) acetonitrile:water with 0.1% TFA.

  • Prepare the this compound matrix solution: Dissolve this compound in the matrix solvent to a final concentration of 10 mg/mL.

  • Add the DAC additive: Add the 100 mM DAC stock solution to the this compound matrix solution to achieve a final DAC concentration in the range of 5-20 mM.

  • Sample-Matrix Mixture: Mix the analyte solution with the final matrix-additive solution in a 1:1 volume ratio.

  • Spotting: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.

Protocol 2: Sample Desalting using Cation Exchange Resin

This protocol describes a simple batch method for removing sodium ions from the analyte solution prior to mixing with the matrix.

Materials:

  • Cation exchange resin (e.g., Dowex 50W-X8), ammonium form

  • Analyte solution

  • Microcentrifuge tubes

Procedure:

  • Prepare the resin: If the resin is not in the ammonium form, it should be washed with an ammonium salt solution (e.g., 1 M ammonium acetate) and then with ultrapure water to remove excess salt.

  • Add resin to the sample: Add a small amount of the prepared resin (a few beads) to the microcentrifuge tube containing the analyte solution.

  • Incubate: Gently agitate the mixture for 5-10 minutes to allow for ion exchange.

  • Separate resin from sample: Centrifuge the tube to pellet the resin.

  • Collect the desalted sample: Carefully pipette the supernatant (the desalted analyte solution) into a new tube, avoiding the resin beads.

  • Proceed with MALDI sample preparation: Use the desalted analyte solution to mix with the this compound matrix.

Quantitative Data

Method Analyte Matrix Additive/Treatment Observed Effect on Sodium Adducts Reference
Matrix Additive Peptidesα-CHCA10 mM Ammonium Dihydrogen PhosphateSignificant reduction or complete elimination of matrix cluster adducts and sodium adducts, leading to improved peptide ion signal strength.[7]
Matrix Additive Peptidesα-CHCA0.5-2 mM Diammonium CitrateIncreased peptide signal-to-noise ratio, though matrix adducts were not completely removed at lower concentrations. Higher concentrations (>5 mM) reduced peptide signals.[7]
Sample Cleanup Oligonucleotides3-HPACation Exchange ResinProven to be very advantageous in decreasing the amount of salt adducts with DNA.[8]
Matrix Modification LipidsDHBUse of neutral DHB salts (e.g., Na⁺ and NH₄⁺ salts)Avoids separation of lipid species into several ionization states, simplifying spectra.[9]

Note: The optimal concentration of matrix additives should be determined empirically for the specific analyte and experimental conditions.

Signaling Pathways and Logical Relationships

The process of adduct formation and its mitigation can be visualized as a series of competing reactions. The following diagram illustrates the desired ionization pathway versus the formation of sodium adducts.

Adduct_Formation_Pathway cluster_analyte Analyte in Solution cluster_ions Available Cations cluster_products Ionization Products cluster_mitigation Mitigation Strategies Analyte Analyte (M) Protonated [M+H]⁺ (Desired) Analyte->Protonated Protonation Sodiated [M+Na]⁺ (Adduct) Analyte->Sodiated Sodiation Proton H⁺ Proton->Protonated Sodium Na⁺ Sodium->Sodiated Additive Ammonium Salt Additive Additive->Proton Promotes H⁺ availability Additive->Sodium Reduces available Na⁺ Cleanup Cation Exchange Cleanup Cleanup->Sodium Removes Na⁺ from sample

Caption: Competing ionization pathways and mitigation strategies.

This technical support guide provides a comprehensive overview of strategies to minimize sodium adduct formation when using this compound in MALDI-TOF MS. By implementing these troubleshooting guides, experimental protocols, and understanding the underlying principles, researchers can significantly improve the quality and reliability of their mass spectrometry data.

References

Validation & Comparative

A Head-to-Head Comparison of MALDI Matrices: Sodium Gentisate vs. Sinapinic Acid for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomic analysis using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is a critical determinant of experimental success. The matrix facilitates the gentle ionization of large biomolecules, directly impacting signal intensity, resolution, and overall data quality. This guide provides an objective comparison of two commonly employed matrices: sodium gentisate (a salt of 2,5-dihydroxybenzoic acid, DHB) and sinapinic acid (SA), to aid in the selection of the optimal matrix for specific protein analysis needs.

Executive Summary

Both this compound (often used in its acidic form, gentisic acid or DHB) and sinapinic acid are effective matrices for the MALDI-MS analysis of proteins. Sinapinic acid is generally the matrix of choice for high molecular weight proteins (above 10,000 Da) due to its "soft" ionization characteristics that minimize fragmentation.[1][2][3][4] Gentisic acid is a versatile matrix suitable for a broader range of analytes, including peptides and proteins, and is noted for its higher tolerance to common contaminants like salts and detergents.[1][3] The choice between the two will ultimately depend on the specific characteristics of the protein analyte and the experimental goals.

Performance Comparison: A Quantitative Overview

While direct, extensive quantitative comparisons of this compound and sinapinic acid for a wide range of proteins are not abundantly available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be drawn from numerous studies that have characterized their individual performances.

FeatureThis compound (Gentisic Acid/DHB)Sinapinic Acid (SA)Key Considerations
Optimal Mass Range Peptides and proteins, particularly effective for glycoproteins.[3]High molecular weight proteins (>10,000 Da).[1][2][4]For broad-spectrum protein analysis, gentisic acid may be more versatile. For large, intact proteins, sinapinic acid is generally preferred.
Ionization Type Can be a "harder" matrix compared to SA, potentially leading to more fragmentation for very large or labile proteins.[3]Considered a "soft" matrix, minimizing fragmentation of large proteins.[2][3]The "softness" of sinapinic acid is crucial for preserving the integrity of high molecular weight analytes.
Signal Intensity Can provide strong signals, especially for glycoproteins. Performance can be analyte-dependent.Generally provides strong signals for high molecular weight proteins.Signal intensity is influenced by many factors, including sample purity and preparation technique.
Resolution Can yield good resolution, but crystal morphology (large needles) can lead to "sweet spot" issues and lower resolution if spectra from different spots are summed.[3]Tends to form more homogeneous, smaller crystals, which can contribute to better shot-to-shot reproducibility and higher resolution.[1][3]The crystal structure of sinapinic acid is often more conducive to reproducible, high-resolution spectra.
Tolerance to Contaminants More tolerant to salts and detergents compared to other matrices like CHCA.[1]Less tolerant to salts and detergents, which can suppress signal and inhibit crystal formation.[5]For samples with residual salts or detergents, gentisic acid may offer a significant advantage.
Crystal Morphology Tends to form large, needle-like crystals.[3]Forms smaller, more uniform crystals.[3]The homogeneity of sinapinic acid crystals often simplifies analysis by reducing the need to hunt for "sweet spots".

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results in MALDI-MS. Below are representative protocols for the preparation of this compound (as gentisic acid/DHB) and sinapinic acid matrices.

Protocol 1: Gentisic Acid (DHB) Matrix Preparation

This protocol is a standard method for preparing a DHB matrix solution for protein and peptide analysis.

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • Acetonitrile (B52724) (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Protein sample (5-50 pmol/µL in 0.1% TFA)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a solution of 20 mg/mL of DHB in a solvent mixture of 30% acetonitrile (ACN) and 70% water containing 0.1% trifluoroacetic acid (TFA).[6] Vortex the solution thoroughly to ensure the matrix is fully dissolved.

  • Sample-Matrix Mixture: Mix the protein sample and the DHB matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix solution).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry completely at room temperature before analysis.

Protocol 2: Sinapinic Acid (SA) Matrix Preparation

This is a standard protocol for the analysis of proteins using sinapinic acid.[7]

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Protein sample (5-50 pmol/µL in 0.1% TFA)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% TFA in water.[8] To do this, add the matrix to the solvent until a small amount of undissolved solid remains at the bottom of the tube after vigorous vortexing.[9]

  • Working Solution: Centrifuge the saturated solution and carefully transfer the supernatant to a new microcentrifuge tube.

  • Sample-Matrix Mixture: Mix the protein sample and the sinapinic acid matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix solution).

  • Spotting: Spot 0.5 to 1 µL of the final mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry completely at room temperature before analysis.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between the two matrices, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis Analyte Protein Sample (in solution) Mix Mix Analyte and Matrix Analyte->Mix Matrix_Sol Matrix Solution (this compound or Sinapinic Acid) Matrix_Sol->Mix Spot Spot onto MALDI Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Pulsed Laser Crystallize->Laser Desorption Desorption/Ionization Laser->Desorption TOF Time-of-Flight Mass Analyzer Desorption->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

A generalized workflow for MALDI-TOF MS analysis.

Matrix_Comparison cluster_SA Sinapinic Acid cluster_SG This compound (DHB) SA_prop Properties: - 'Soft' Ionization - Homogeneous Crystals - Less Salt Tolerant SA_app Primary Application: High MW Proteins (>10 kDa) SA_prop->SA_app SG_prop Properties: - 'Harder' Ionization - Needle-like Crystals - More Salt Tolerant SG_app Primary Application: Broad Range (Peptides, Proteins, Glycoproteins) SG_prop->SG_app Analyte Protein Analyte Analyte->SA_app High MW? Analyte->SG_app Glycosylated? Salt contamination?

A logical comparison of matrix selection criteria.

Conclusion

The selection between this compound (gentisic acid/DHB) and sinapinic acid as a MALDI matrix is a nuanced decision that should be guided by the specific characteristics of the protein of interest and the overall experimental context.

  • Sinapinic acid is the established standard for the analysis of high molecular weight proteins, offering the significant advantage of soft ionization to minimize fragmentation and produce clean spectra of intact macromolecules. Its tendency to form homogenous crystals also contributes to better reproducibility.

  • This compound (gentisic acid/DHB) provides greater versatility for a wider range of analytes, including smaller proteins and peptides, and is particularly useful for glycoproteins. Its most notable advantage is its tolerance to common laboratory contaminants such as salts and detergents, which can be a critical factor in the successful analysis of less-purified samples.

For novel protein analyses, it is often advisable to screen both matrices to empirically determine which provides the optimal results for the specific analyte and sample conditions.

References

A Head-to-Head Comparison: Sodium Gentisate vs. Alpha-Cyano-4-Hydroxycinnamic Acid for Peptide Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry of peptides.

In the realm of proteomics and peptide analysis, the choice of a suitable matrix is paramount for achieving high-quality data in MALDI mass spectrometry. The matrix co-crystallizes with the analyte, absorbing laser energy and facilitating the "soft" ionization of peptide molecules. This guide provides an objective comparison of two such matrices: the well-established alpha-cyano-4-hydroxycinnamic acid (CHCA) and the less commonly utilized sodium gentisate. This comparison is based on available experimental data to aid researchers in making informed decisions for their analytical workflows.

Overview of the Matrices

Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) is widely regarded as the "gold standard" matrix for the analysis of peptides and protein digests by MALDI-MS.[1] Its strong ultraviolet absorption, efficient energy transfer, and ability to form fine, homogenous crystals contribute to its excellent performance, particularly for peptides in the 700 to 4,500 Da mass range. Its utility is supported by a vast body of scientific literature, making it a reliable choice for a broad range of peptide analysis applications.

This compound , the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is less frequently employed as a primary matrix for general peptide analysis compared to CHCA. While gentisic acid and its derivatives have been used in MALDI-MS, direct, comprehensive performance data comparing it to CHCA for routine peptide analysis is limited in publicly available research. However, derivatives of dihydroxybenzoic acid have been explored as additives to enhance the analysis of specific types of peptides, such as hydrophobic peptides.[2]

Performance Comparison: A Data-Driven Analysis

Due to the extensive research on CHCA, a wealth of quantitative data is available to characterize its performance. In contrast, similar quantitative data for this compound in direct comparison for general peptide analysis is not as readily available. The following table summarizes the known performance characteristics of CHCA.

Table 1: Performance Characteristics of Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) for Peptide Analysis

Performance MetricTypical Value/ObservationNotes
Mass Range Optimal for 700 - 4,500 DaCan be used for smaller and larger peptides, but performance may vary.
Sensitivity High (low femtomole to attomole range)Optimization of matrix concentration and spotting techniques can further enhance sensitivity.[3]
Resolution Good to ExcellentDependent on crystal morphology and instrument settings.
Signal-to-Noise Ratio HighCan be affected by sample purity and the presence of contaminants.
Common Adducts Primarily protonated ions ([M+H]+)Sodium and potassium adducts ([M+Na]+, [M+K]+) can also be observed.
Crystal Morphology Fine, needle-like crystalsPromotes homogenous sample deposition and good shot-to-shot reproducibility.

This compound: Direct quantitative comparisons with CHCA across these metrics are not well-documented in the literature for a broad range of peptides. While gentisic acid has been used as a MALDI matrix, its performance relative to CHCA for routine peptide analysis is not established. One study noted that an o-alkylated derivative of dihydroxybenzoic acid (a related compound) improved the sensitivity for hydrophobic peptides by 10- to 100-fold when used as an additive with CHCA.[2] This suggests that gentisate-related compounds may have specialized applications but are not typically a direct replacement for CHCA in general peptide analysis.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results in MALDI-MS. Below are representative protocols for the use of CHCA. A standardized, widely accepted protocol for this compound for general peptide analysis is not as prevalent in the literature.

Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) Protocol

This protocol is a standard method for preparing peptide samples with CHCA for MALDI-TOF MS analysis.

Materials:

  • Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA), high purity

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Ultrapure water

  • Peptide sample

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN, 49.9% water, and 0.1% TFA. This is achieved by adding an excess of CHCA to the solvent, vortexing thoroughly, and then centrifuging to pellet the undissolved solid. The supernatant is the saturated matrix solution.

    • Alternatively, a commonly used concentration is 10 mg/mL of CHCA in the same solvent mixture.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the peptide sample solution and the CHCA matrix solution in a 1:1 (v/v) ratio directly on the MALDI target plate or in a separate microcentrifuge tube.

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized peptide and matrix.

  • Data Acquisition:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the desired mass range using an appropriate laser intensity and data acquisition parameters.

Visualization of Experimental Workflow

To provide a clear understanding of the peptide analysis process using MALDI-TOF MS, the following diagrams illustrate the key steps.

Experimental_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis MALDI-TOF MS Analysis peptide_sample Peptide Sample mix Mix Sample & Matrix peptide_sample->mix matrix_solution Matrix Solution (e.g., CHCA) matrix_solution->mix spotting Spot on MALDI Plate mix->spotting crystallization Co-crystallization spotting->crystallization laser Laser Desorption/Ionization crystallization->laser tof Time-of-Flight Mass Analyzer laser->tof detector Detector tof->detector spectrum Mass Spectrum detector->spectrum

Caption: Experimental workflow for peptide analysis using MALDI-TOF MS.

Logical Relationship in Matrix Selection

The choice of matrix is influenced by the properties of the analyte. The following diagram illustrates the general logic for selecting a MALDI matrix for different types of biomolecules.

Matrix_Selection_Logic analyte Analyte Type peptides Peptides (< 10 kDa) analyte->peptides proteins Proteins (> 10 kDa) analyte->proteins glycans Glycans analyte->glycans hydrophobic Hydrophobic Peptides peptides->hydrophobic chca CHCA peptides->chca General Use sa Sinapinic Acid (SA) proteins->sa chca_additive CHCA + Additive (e.g., ADHB) hydrophobic->chca_additive dhb 2,5-Dihydroxybenzoic Acid (DHB) glycans->dhb

Caption: Logic for selecting a MALDI matrix based on analyte type.

Conclusion

For general peptide analysis using MALDI-MS, alpha-cyano-4-hydroxycinnamic acid (CHCA) remains the matrix of choice due to its well-documented high performance, sensitivity, and the extensive availability of established protocols. The vast body of research provides a strong foundation for its reliable use in a wide array of proteomic applications.

This compound , while belonging to a class of compounds used in MALDI-MS, is not a commonly used primary matrix for routine peptide analysis. The lack of direct comparative data with CHCA makes it difficult to recommend as a general-purpose alternative. However, the exploration of dihydroxybenzoic acid derivatives as additives suggests potential for specialized applications, such as in the analysis of hydrophobic peptides.

Researchers and drug development professionals are advised to rely on CHCA for routine peptide analysis due to its proven track record. For challenging samples, such as highly hydrophobic peptides, exploring additives to CHCA, including those derived from dihydroxybenzoic acid, may be a worthwhile optimization step. As with any analytical method, empirical testing and optimization are key to achieving the best results for a specific application.

References

Gentisic Acid vs. Ascorbic Acid: A Comparative Guide to Radiopharmaceutical Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of radiopharmaceuticals is a critical factor in ensuring their safety and efficacy for diagnostic and therapeutic applications. Radiolysis, the process of molecular breakdown due to ionizing radiation, can lead to the degradation of the radiolabeled compound, reducing its radiochemical purity (RCP) and potentially leading to altered biodistribution and reduced therapeutic efficacy. To mitigate this, stabilizers are added to radiopharmaceutical formulations. This guide provides an objective comparison of two commonly used stabilizers, gentisic acid and ascorbic acid, supported by experimental data, to aid researchers in selecting the optimal agent for their needs.

Performance Comparison: Gentisic Acid vs. Ascorbic Acid

Experimental studies have demonstrated that both gentisic acid and ascorbic acid are effective in stabilizing radiopharmaceuticals, primarily by scavenging free radicals generated during radiolysis. However, their efficacy can vary depending on the radiopharmaceutical, the concentration of the stabilizer, and the storage conditions.

RadiopharmaceuticalStabilizerConcentrationTime PointRadiochemical Purity (RCP)Reference
[¹⁷⁷Lu]Lu-PSMA-617Ascorbic AcidNot Specified24h83.6 ± 1.1%
[¹⁷⁷Lu]Lu-PSMA-617Gentisic AcidNot Specified24h72.1 ± 4.6%
[¹⁷⁷Lu]Lu-PSMA-617Ascorbic AcidNot Specified48h75.0 ± 1.3%
[¹⁷⁷Lu]Lu-PSMA-617Gentisic AcidNot Specified48h40.2 ± 6.5%
[¹⁷⁷Lu]Lu-RM1Ascorbic Acid500 µg-Half-life of degradation: ~39.2 h
[¹⁷⁷Lu]Lu-RM1Gentisic Acid500 µg-Half-life of degradation: ~142.5 h
⁹⁹ᵐTc-DMSAscorbic Acid12–60 mg/ml7-8 daysStabilized
⁹⁹ᵐTc-PyPAscorbic Acid12–60 mg/ml7-8 daysStabilized
⁹⁹ᵐTc-DMSGentisic AcidHigher concentrations than Ascorbic Acid-Similar effect to Ascorbic Acid
⁹⁹ᵐTc-PyPGentisic AcidHigher concentrations than Ascorbic Acid-Similar effect to Ascorbic Acid
Low-tin skeletal agentsGentisic AcidNot Specified24h<2% free sodium [⁹⁹ᵐTc] pertechnetate
Low-tin skeletal agentsAscorbic AcidNot Specified-Previously used for stabilization

Key Findings:

  • For [¹⁷⁷Lu]Lu-PSMA-617, ascorbic acid demonstrated higher radiochemical purity at both 24 and 48 hours post-preparation compared to gentisic acid under the tested conditions.

  • Conversely, for [¹⁷⁷Lu]Lu-RM1, gentisic acid provided a significantly longer half-life of degradation, suggesting superior stabilization for this particular radiopharmaceutical.

  • In the case of ⁹⁹ᵐTc-labeled radiopharmaceuticals like DMS and PyP, both stabilizers were effective, but much lower concentrations of ascorbic acid were needed to achieve a similar stabilizing effect as gentisic acid.

  • For low-tin skeletal imaging agents, gentisic acid was shown to be an equally effective antioxidant as ascorbic acid.

Experimental Protocols

Determination of Radiochemical Purity (RCP) by High-Performance Liquid Chromatography (HPLC)

The radiochemical purity of a radiopharmaceutical is a critical quality control parameter, and HPLC is a commonly used method for its determination.

Methodology:

  • System Preparation: An HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity detector is used. The mobile phase composition and gradient are optimized for the specific radiopharmaceutical being analyzed.

  • Sample Preparation: A small aliquot of the radiopharmaceutical formulation is diluted with an appropriate solvent (e.g., mobile phase) to a suitable radioactivity concentration for injection.

  • Injection and Analysis: The prepared sample is injected into the HPLC system. The chromatogram is recorded, showing peaks corresponding to the intact radiolabeled compound and any radiochemical impurities.

  • Data Analysis: The area under each peak is integrated. The RCP is calculated as the percentage of the total radioactivity that corresponds to the peak of the desired radiopharmaceutical.

    RCP (%) = (Area of Radiopharmaceutical Peak / Total Area of All Radioactive Peaks) x 100

Stability Study Protocol

To evaluate and compare the stabilizing effects of gentisic acid and ascorbic acid, a stability study is conducted.

Methodology:

  • Preparation of Formulations: Prepare batches of the radiopharmaceutical. Divide the batches into three groups: a control group with no stabilizer, a group with gentisic acid at a specific concentration, and a group with ascorbic acid at a specific concentration.

  • Storage Conditions: Store the prepared formulations under defined conditions (e.g., room temperature, 2-8°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each formulation.

  • RCP Determination: Analyze the radiochemical purity of each aliquot using a validated method, such as the HPLC protocol described above.

  • Data Comparison: Plot the RCP values as a function of time for each formulation. This allows for a direct comparison of the stabilizing efficacy of gentisic acid and ascorbic acid.

Mechanisms of Action and Experimental Workflow

The primary mechanism by which both gentisic acid and ascorbic acid stabilize radiopharmaceuticals is through the scavenging of free radicals generated by the radiolysis of water. These highly reactive species can otherwise degrade the radiolabeled molecule.

Radiolysis_and_Stabilization cluster_radiolysis Radiolysis of Water cluster_degradation Radiopharmaceutical Degradation cluster_stabilization Stabilization Mechanism Ionizing_Radiation Ionizing Radiation (α, β, γ) H2O Water (H₂O) Free_Radicals Reactive Oxygen Species (e.g., •OH, H₂O₂) H2O->Free_Radicals generates Radiopharmaceutical Intact Radiopharmaceutical Free_Radicals->Radiopharmaceutical attacks Stabilizer Stabilizer (Gentisic Acid or Ascorbic Acid) Free_Radicals->Stabilizer scavenged by Degraded_Product Degraded Radiopharmaceutical Radiopharmaceutical->Degraded_Product leads to Neutralized_Radicals Neutralized Species Stabilizer->Neutralized_Radicals

Caption: Mechanism of radiolysis and the protective role of stabilizers.

The following workflow outlines the key steps in a comparative study of radiopharmaceutical stabilizers.

Experimental_Workflow Group_A Group A: + Gentisic Acid Storage Storage at Defined Conditions Group_A->Storage Group_B Group B: + Ascorbic Acid Group_B->Storage Control Control Group: No Stabilizer Control->Storage Sampling Sampling at Multiple Time Points Storage->Sampling HPLC_Analysis Radiochemical Purity Analysis (HPLC) Sampling->HPLC_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis Conclusion Conclusion: Determine Optimal Stabilizer Data_Analysis->Conclusion Start Start Start->Group_B Start->Control

Caption: Experimental workflow for comparing radiopharmaceutical stabilizers.

Conclusion

Both gentisic acid and ascorbic acid are valuable stabilizers for radiopharmaceuticals, with their effectiveness being dependent on the specific radiopharmaceutical and formulation conditions. While ascorbic acid may be more effective at lower concentrations for certain ⁹⁹ᵐTc-based agents and some ¹⁷⁷Lu-labeled compounds, gentisic acid has shown superior performance for others, such as [¹⁷⁷Lu]Lu-RM1. Therefore, the choice of stabilizer should be made based on empirical data from comparative stability studies for the specific radiopharmaceutical of interest. This guide provides a framework for conducting such evaluations to ensure the development of stable and reliable radiopharmaceutical products.

A Comparative Analysis of the Antioxidant Capacity of Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant capacity of sodium gentisate against other well-established antioxidants, namely ascorbic acid and Trolox. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Executive Summary

This compound, a metabolite of salicylic (B10762653) acid, demonstrates significant antioxidant properties. This guide synthesizes data from multiple in vitro antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power)—to quantify and compare its efficacy. The compiled data indicates that gentisic acid, the active component of this compound, exhibits potent radical scavenging and reducing capabilities, in some cases surpassing the activity of the widely recognized antioxidant, ascorbic acid.

Data Presentation: Antioxidant Capacity Comparison

The following table summarizes the antioxidant capacity of gentisic acid (the active form of this compound), ascorbic acid, and Trolox as determined by DPPH, ABTS, and FRAP assays. The data is presented as EC50 or IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals or reduce the oxidant, respectively. A lower value indicates a higher antioxidant capacity.

AntioxidantDPPH Assay (EC50/IC50)ABTS Assay (IC50)FRAP Assay (µM Fe²⁺/µM)
Gentisic Acid 0.09 mM[1]4.8 µg/mLHigh (e.g., ~150 µM Fe²⁺ at 100 µM)[2]
Ascorbic Acid 0.185 mM[1]99.92 µg/mL[3]-
Trolox 3.77 µg/mL2.93 µg/mL-

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions. The data presented provides a relative indication of antioxidant potency.

Detailed Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol (B129727) Mix Mix DPPH solution with antioxidant solution DPPH_sol->Mix Antioxidant_sol Prepare antioxidant solutions (this compound, Ascorbic Acid, Trolox) at various concentrations Antioxidant_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate percentage inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine EC50/IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Radical Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Preparation of Antioxidant Solutions: this compound, ascorbic acid, and Trolox are dissolved in a suitable solvent (e.g., methanol or water) to prepare a series of concentrations.

  • Reaction: The antioxidant solution is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the DPPH solution with the antioxidant.

  • EC50/IC50 Determination: The EC50 or IC50 value, the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_generation Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Mix Mix ABTS•+ solution with antioxidant solution ABTS_generation->Mix Antioxidant_sol Prepare antioxidant solutions (this compound, Ascorbic Acid, Trolox) at various concentrations Antioxidant_sol->Mix Incubate Incubate at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate percentage inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Steps:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Antioxidant Solutions: Serial dilutions of this compound, ascorbic acid, and Trolox are prepared.

  • Reaction: The antioxidant solution is mixed with the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus antioxidant concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent: Acetate (B1210297) buffer, TPTZ solution, and FeCl3 solution Mix Mix FRAP reagent with antioxidant solution FRAP_reagent->Mix Antioxidant_sol Prepare antioxidant solutions (this compound, Ascorbic Acid, Trolox) at various concentrations Antioxidant_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Abs Measure absorbance at 593 nm Incubate->Measure_Abs Calculate_FRAP Calculate FRAP value (e.g., in µM Fe²⁺ equivalents) Measure_Abs->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Steps:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Preparation of Antioxidant Solutions: Solutions of this compound, ascorbic acid, and Trolox are prepared at various concentrations.

  • Reaction: The FRAP reagent is mixed with the antioxidant solution.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-tripyridyltriazine complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per µmol or per gram of the antioxidant.

Antioxidant Mechanism of this compound

The antioxidant activity of this compound is attributed to its gentisic acid component. The mechanism primarily involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This process results in the formation of a more stable phenoxyl radical of gentisic acid.

Signaling Pathway:

Antioxidant_Mechanism cluster_pathway Antioxidant Action of Gentisic Acid Gentisic_Acid Gentisic Acid (from this compound) Neutralized_Radical Neutralized Radical (RH) Phenoxyl_Radical Gentisic Acid Phenoxyl Radical Gentisic_Acid->Phenoxyl_Radical H• donation Free_Radical Free Radical (e.g., R•) Free_Radical->Neutralized_Radical H• acceptance Regenerated_GA Regenerated Gentisic Acid Phenoxyl_Radical->Regenerated_GA Regeneration by Ascorbate (B8700270) Ascorbate Ascorbate (Vitamin C) Ascorbate->Phenoxyl_Radical

Caption: Mechanism of free radical scavenging by gentisic acid.

This phenoxyl radical can be subsequently repaired or regenerated by other antioxidants, such as ascorbate (vitamin C), which can donate a hydrogen atom to the phenoxyl radical, thus restoring the original gentisic acid molecule[4]. This synergistic interaction enhances the overall antioxidant capacity of the system.

Conclusion

The compiled data and mechanistic insights presented in this guide underscore the potent antioxidant capacity of this compound. Its efficacy, particularly as demonstrated in the DPPH assay where it outperformed ascorbic acid, suggests its potential as a valuable antioxidant agent in various research and development applications. Further comparative studies, ideally within a single experimental setup, would be beneficial for a more direct and definitive comparison of its antioxidant prowess against other standards. The detailed protocols and workflow diagrams provided herein offer a solid foundation for conducting such future investigations.

References

A Comparative Guide to Analytical Methods for Sodium Gentisate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methodologies applicable to the quantification of sodium gentisate, a compound valued for its therapeutic properties. While specific validated methods for this compound are not extensively published, this document draws parallels from validated methods for similar sodium salts, such as sodium benzoate (B1203000) and sodium alginate, to provide a robust framework for method selection and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, both widely employed in pharmaceutical analysis.[1][2][3]

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors including the sample matrix, required sensitivity, and the available instrumentation. Below is a comparison of HPLC and UV-Vis Spectrophotometry for the quantification of sodium salts in pharmaceutical formulations.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase, followed by detection.[1]Measurement of the absorbance of light by a substance at a specific wavelength.
Specificity High, as it separates the analyte from excipients and impurities.[4]Lower, as other components in the sample may absorb at the same wavelength.
Sensitivity Generally high, with Limits of Detection (LOD) and Quantification (LOQ) often in the low mg/kg or µg/mL range.[5]Moderate, with LOD and LOQ typically in the µg/mL to mg/kg range.[6][7][8]
Linearity Range Wide linear range, for example, 600 to 1,400 µg/mL for sodium alginate.[4][9]Generally narrower linear range, for instance, 1-40 µg/ml for sodium benzoate.[8]
Accuracy (% Recovery) Typically high, often in the range of 98-105%.[5]Good, with recovery rates generally between 99.54% and 100.08%.[7]
Precision (% RSD) High, with Relative Standard Deviation (RSD) values typically less than 2%.[4][9]Good, with RSD values often below 1%.[7]
Cost & Complexity Higher initial instrument cost and complexity. Requires skilled operators.Lower instrument cost and simpler operation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC and UV-Vis spectrophotometry, adapted from validated methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of sodium alginate and can be adapted for this compound.[4][9]

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD).[4]

  • Stationary Phase: Phenyl column.[4]

2. Mobile Phase:

  • Buffer solution at pH 7.0.[4]

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 600 to 1,400 µg/mL).[4][9]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a suitable membrane filter before injection.

5. Chromatographic Conditions:

  • Injection Volume: To be optimized.

  • Flow Rate: To be optimized.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound.

6. Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.[4]

  • Linearity: Analyze the calibration standards and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The RSD should be < 2%.[4]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometric Method

This protocol is based on a validated method for sodium benzoate and can be adapted for this compound.[7][8]

1. Instrumentation:

  • UV-Vis Spectrophotometer.[7]

2. Solvent:

  • Distilled water or a suitable buffer in which this compound is soluble and stable.[8]

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within a linear range (e.g., 1-40 µg/ml).[8]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the solvent.

  • Dilute the sample solution to fall within the concentration range of the calibration standards.

5. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution over a suitable UV range. For sodium benzoate, this is around 224-225 nm.[7][8][10]

  • Measure the absorbance of the standard and sample solutions at the λmax.

6. Validation Parameters (as per ICH Guidelines):

  • Linearity: Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The RSD should be low.[8]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days. The RSD should be low.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve. For a similar compound, sodium benzoate, LOD and LOQ were found to be 0.19 and 0.57 mg/kg, respectively.[7]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Analytical Method Validation Workflow cluster_validation_params Validation Parameters (ICH Q2(R1)) start Start: Define Analytical Method method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity Execute Protocol linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation All Parameters Meet Acceptance Criteria end End: Method Approved documentation->end

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding of the methods available for the quantification of this compound, supported by comparative data and detailed protocols adapted from validated methods for similar compounds. The selection of the most appropriate method will depend on the specific requirements of the analysis.

References

Performance of Sodium Gentisate in Drug Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of sodium gentisate's performance as an excipient in pharmaceutical formulations. Through a comparative analysis with common alternatives, this document aims to equip researchers and formulation scientists with the necessary data to make informed decisions in drug development. The following sections detail the experimental protocols, present comparative data, and visualize key processes to offer a thorough understanding of this compound's functional properties.

Executive Summary

This compound, the sodium salt of gentisic acid, is a versatile excipient with notable antioxidant and solubilizing properties. This guide compares its performance against well-established alternatives such as ascorbic acid (a common antioxidant) and sodium salicylate (B1505791) (a known hydrotropic agent). The evaluation focuses on three critical performance aspects: solubility enhancement, antioxidant efficacy, and potential impact on bioavailability. While direct comparative studies on this compound for specific drug models are limited, this guide synthesizes available data on its parent compound, gentisic acid, and analogous compounds to provide a robust comparative framework.

Comparative Performance Data

The following tables summarize the quantitative data gathered from various studies to compare the performance of this compound and its alternatives.

Table 1: Solubility Enhancement of Furosemide (B1674285)

ExcipientConcentration (% w/v)Solubility Enhancement FactorReference
Sodium Salicylate10Approx. 2-fold[1][2]
Sodium Salicylate20Approx. 4-fold[1][2]
Sodium Salicylate30Approx. 7-fold[1][2]
Sodium Salicylate40Approx. 12-fold[1][2]
Urea40Approx. 3-fold[3]
PEG 600010% in solid dispersion27-fold[1]
PVP K3010% in solid dispersion23-fold[1]
This compound-Data not available-

Note: Direct quantitative data for the solubility enhancement of furosemide by this compound was not found in the reviewed literature. The data for sodium salicylate, a structurally similar compound, is provided for a comparative perspective.

Table 2: Antioxidant Activity Comparison

AntioxidantEC50 (mM)Antioxidant Reducing Power (ARP)MethodReference
Gentisic Acid0.0911.1DPPH Assay[4]
Ascorbic Acid0.1855.4DPPH Assay[4]

Note: EC50 is the concentration required to achieve 50% of the maximum effect. A lower EC50 indicates higher antioxidant potency. ARP is a measure of the antioxidant's reducing power. This data is for gentisic acid, the parent compound of this compound.

Table 3: Impact on Bioavailability of a Model Drug (Ibuprofen)

FormulationTmax (median, min)Cmax (mean, µg/mL)Relative BioavailabilityReference
Standard Ibuprofen (B1674241)9031.88Reference[5]
Sodium Ibuprofen3541.47Bioequivalent[5]
This compound--Data not available-

Note: Data on the direct impact of this compound on the bioavailability of a model drug is not available. The data for sodium ibuprofen is presented as an example of how salt forms of acidic drugs can significantly improve the rate of absorption (lower Tmax) and peak plasma concentration (higher Cmax).

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Solubility Enhancement Study

Objective: To determine the extent to which an excipient increases the aqueous solubility of a poorly soluble drug (e.g., furosemide).

Materials:

  • Active Pharmaceutical Ingredient (API): Furosemide

  • Excipients: this compound, Sodium Salicylate (as a comparator)

  • Solvent: Deionized water

  • Equipment: Analytical balance, mechanical shaker, centrifuge, UV-Vis spectrophotometer.

Protocol:

  • Prepare stock solutions of the excipients (e.g., 10%, 20%, 30%, 40% w/v in deionized water).

  • Add an excess amount of furosemide to a known volume of each excipient solution and to deionized water (as a control).

  • Agitate the samples in a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Withdraw an aliquot from the supernatant and dilute it appropriately with the corresponding solvent.

  • Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for furosemide (approx. 277 nm).

  • Calculate the concentration of furosemide in each sample using a pre-established calibration curve.

  • The solubility enhancement factor is calculated as the ratio of the solubility of the drug in the excipient solution to its solubility in water.

Antioxidant Efficacy Assay (DPPH Method)

Objective: To quantify the antioxidant capacity of this compound in comparison to a standard antioxidant like ascorbic acid.

Materials:

  • Antioxidants: this compound, Ascorbic Acid (as a standard)

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Solvent: Methanol

  • Equipment: UV-Vis spectrophotometer.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the antioxidant solutions (this compound and ascorbic acid) in methanol.

  • Add a fixed volume of the DPPH stock solution to each dilution of the antioxidant solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approx. 517 nm).

  • A control sample containing only DPPH and methanol is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The EC50 value (the concentration of the antioxidant that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the antioxidant concentration.

In Vitro Dissolution Study

Objective: To evaluate the effect of this compound on the dissolution rate of a poorly soluble drug from a solid dosage form.

Materials:

  • API: Furosemide

  • Excipients: this compound, Sodium Salicylate, and other standard tablet excipients (e.g., microcrystalline cellulose, magnesium stearate).

  • Dissolution Medium: Phosphate (B84403) buffer (pH 5.8)

  • Equipment: USP Dissolution Apparatus 2 (Paddle type), HPLC system.

Protocol:

  • Prepare tablets containing a fixed dose of furosemide with and without the test excipients (this compound and sodium salicylate).

  • Perform the dissolution test using the USP Apparatus 2. The paddle speed is set to 50 rpm, and the dissolution medium is 900 mL of phosphate buffer at 37 ± 0.5°C.[6][7]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of furosemide using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profiles.

  • Compare the dissolution profiles of the formulations with and without this compound to assess its impact on the drug release rate.

Visualizations

The following diagrams illustrate key experimental workflows and mechanisms of action.

Experimental_Workflow_Solubility Experimental Workflow for Solubility Enhancement Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_api Weigh excess API (e.g., Furosemide) mix Mix API with solutions prep_api->mix prep_excipient Prepare excipient solutions (this compound, Sodium Salicylate) and control (Water) prep_excipient->mix shake Agitate at constant temp (e.g., 25°C, 24h) mix->shake centrifuge Centrifuge to separate undissolved API shake->centrifuge sample Collect supernatant centrifuge->sample dilute Dilute sample sample->dilute measure Measure absorbance (UV-Vis Spectrophotometer) dilute->measure calculate Calculate concentration and enhancement factor measure->calculate Antioxidant_Mechanism Antioxidant Mechanism of Gentisic Acid ROS Reactive Oxygen Species (ROS) GentisicAcid Gentisic Acid (Reduced form) ROS->GentisicAcid Oxidizes OxidizedGentisic Oxidized Gentisic Acid (Stable radical) GentisicAcid->OxidizedGentisic Donates H+ StableProduct Non-reactive products OxidizedGentisic->StableProduct Stabilizes

References

A Comparative Guide to the Cross-Reactivity Assessment of Sodium Gentisate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of sodium gentisate in various immunoassay platforms. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, primarily salicylates, to highlight potential interferences and provide a framework for assessment. The following sections detail the mechanisms of interference, present supporting experimental data from related compounds, and offer standardized protocols for evaluating potential cross-reactivity in your own assays.

Understanding Immunoassay Interference

Immunoassays are powerful tools for detecting and quantifying a wide range of analytes. However, their accuracy can be compromised by interfering substances that lead to erroneous results. Cross-reactivity is a significant source of interference where a substance structurally similar to the target analyte binds to the assay's antibodies, leading to false-positive or false-negative results.[1][2][3][4]

This compound (2,5-dihydroxybenzoic acid sodium salt) is structurally related to salicylic (B10762653) acid, a common analgesic and a primary metabolite of aspirin.[5] Given this structural similarity, there is a potential for this compound to cross-react in immunoassays designed to detect salicylates or other structurally related compounds. One study using a competitive binding, electrokinetic capillary-based immunoassay noted that the assay recognizes the presence of both salicylate (B1505791) and gentisic acid, but differentiating between the two is problematic, indicating cross-reactivity.[6][7]

Data Presentation: Cross-Reactivity of Salicylate Analogs

The following tables summarize quantitative data on the cross-reactivity of various salicylic acid analogs in different immunoassay formats. This data can be used to infer the potential for cross-reactivity of this compound and to emphasize the importance of specific validation.

Table 1: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA) for Salicylate

Compound% Cross-ReactivityReference(s)
Salicylic Acid100%[8]
5-Methylsalicylic Acid1200%[8][9]
Diflunisal222%[8][9]
Salazosulfapyridine153%[8][9]
5-Aminosalicylic Acid (5-ASA)122%[8][9]
This compound (Gentisic Acid) Data Not Available

Table 2: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA) for Salicylate

Compound% Cross-ReactivityReference(s)
Salicylic Acid100%[8]
Diflunisal52%[8]
This compound (Gentisic Acid) Data Not Available

Note: The high cross-reactivity of some analogs, particularly those with substitutions at the 5-position of the salicylic acid structure, suggests that the additional hydroxyl group in this compound (at the 5-position) could significantly influence antibody binding.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Competitive_Immunoassay cluster_0 Competitive Binding cluster_1 Detection Analyte Analyte (e.g., this compound) Labeled_Analyte Labeled Analyte (Tracer) Antibody Specific Antibody Analyte->Antibody Binds Labeled_Analyte->Antibody Competes for Binding Bound_Complex Antibody-Labeled Analyte Complex Signal Signal Generation Bound_Complex->Signal Generates Signal Cross_Reactivity_Workflow start Start: Prepare Reagents prepare_standards Prepare Target Analyte Standard Curve start->prepare_standards prepare_cross_reactants Prepare Serial Dilutions of Potential Cross-Reactants (e.g., this compound) start->prepare_cross_reactants run_assay Perform Competitive Immunoassay prepare_standards->run_assay prepare_cross_reactants->run_assay acquire_data Measure Signal (e.g., Absorbance, Fluorescence) run_assay->acquire_data analyze_data Analyze Data acquire_data->analyze_data calculate_ic50 Determine IC50 for Target Analyte and Cross-Reactants analyze_data->calculate_ic50 calculate_cr Calculate % Cross-Reactivity calculate_ic50->calculate_cr end End: Report Results calculate_cr->end

References

Comparative Efficacy of Sodium Gentisate and Other Anti-inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory efficacy of sodium gentisate against two commonly used anti-inflammatory agents: the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action.

Mechanisms of Action

The anti-inflammatory effects of this compound, ibuprofen, and dexamethasone are mediated through distinct signaling pathways.

This compound (as Gentisic Acid): Gentisic acid, the active form of this compound, exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, it modulates inflammatory pathways by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1].

Ibuprofen: As a non-selective NSAID, ibuprofen's primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[2]. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[2]. The anti-inflammatory effects are primarily attributed to the inhibition of COX-2[2].

Dexamethasone: Dexamethasone, a synthetic glucocorticoid, has potent anti-inflammatory and immunosuppressive properties. Its mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and, more significantly, repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and activator protein-1 (AP-1). This leads to a broad inhibition of the production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules[3][4][5][6][7].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by each anti-inflammatory agent.

G cluster_Gentisic_Acid Gentisic Acid Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NFkB_p65 NF-κB (p65) MAPK->NFkB_p65 IKK->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes transcription Gentisic_Acid Gentisic Acid Gentisic_Acid->MAPK Gentisic_Acid->IKK G cluster_Ibuprofen Ibuprofen Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 G cluster_Dexamethasone Dexamethasone Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR_complex DEX-GR Complex GR->DEX_GR_complex Nucleus Nucleus DEX_GR_complex->Nucleus translocation NFkB_AP1 NF-κB / AP-1 DEX_GR_complex->NFkB_AP1 transrepression GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE transactivation Anti_inflammatory_Genes Anti-inflammatory Genes GRE->Anti_inflammatory_Genes transactivation Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_Genes G cluster_Workflow Carrageenan-Induced Paw Edema Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (e.g., oral, intraperitoneal) Grouping->Drug_Administration Carrageenan_Injection Subplantar Injection of Carrageenan (1% w/v) Drug_Administration->Carrageenan_Injection 30-60 min post-drug Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement at 0, 1, 2, 3, 4, 5 hours Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis G cluster_Workflow LPS-Induced Cytokine Production Workflow Cell_Culture Culture RAW 264.7 cells Seeding Seed cells in 24-well plates Cell_Culture->Seeding Pre_treatment Pre-treat with Test Compound (e.g., Gentisic Acid) for 1 hour Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Cell Culture Supernatants LPS_Stimulation->Supernatant_Collection Cytokine_Measurement Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Supernatant_Collection->Cytokine_Measurement Data_Analysis Determine % Inhibition of Cytokine Production Cytokine_Measurement->Data_Analysis

References

A comparative study of different stabilizers for radiolabeled peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of radiolabeled peptides, primarily due to radiolysis, presents a significant challenge in the development of radiopharmaceuticals for diagnostic and therapeutic applications. The selection of an appropriate stabilizer is crucial to maintain high radiochemical purity (RCP), thereby ensuring the safety and efficacy of the drug product. This guide provides a comparative analysis of commonly used stabilizers—ascorbic acid, gentisic acid, mannitol (B672), and gelatin—supported by experimental data to aid in the selection of the most suitable agent for a given radiolabeled peptide formulation.

Mechanisms of Stabilization

Radiolysis, the process of molecular breakdown due to ionizing radiation, generates reactive oxygen species (ROS) that can degrade the peptide, the chelator, and the radiolabel complex. Stabilizers act through various mechanisms to mitigate this damage.

cluster_0 Radiolysis cluster_1 Stabilization Mechanisms Radiolabeled Peptide Radiolabeled Peptide Ionizing Radiation Ionizing Radiation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Ionizing Radiation->Reactive Oxygen Species (ROS) generates Reactive Oxygen Species (ROS)->Radiolabeled Peptide degrades Ascorbic Acid Ascorbic Acid Ascorbic Acid->Reactive Oxygen Species (ROS) scavenges (antioxidant) Gentisic Acid Gentisic Acid Gentisic Acid->Reactive Oxygen Species (ROS) scavenges (antioxidant) Mannitol Mannitol Mannitol->Radiolabeled Peptide protects via preferential exclusion (lyophilization) Gelatin Gelatin Gelatin->Radiolabeled Peptide reduces renal uptake in vivo

Figure 1: Logical relationship of stabilizers and their role in mitigating radiolysis of radiolabeled peptides.

Comparative Performance of Stabilizers

The efficacy of a stabilizer is typically evaluated by its ability to maintain the radiochemical purity of the radiolabeled peptide over time. The following table summarizes experimental data for different stabilizers. It is important to note that the experimental conditions, including the specific peptide, radionuclide, and activity, vary between studies, which can influence the results.

Stabilizer/Additive(s)Radiolabeled PeptideRadionuclideInitial Radiochemical Purity (%)Radiochemical Purity (%) After TimeReference
CitrateDTPA-octreotide¹¹¹In8750 @ 15 hrs[1]
Citrate, InositolDTPA-octreotide¹¹¹In9473.5 @ 24 hrs[1]
Citrate, Inositol, Ascorbic AcidDTPA-octreotide¹¹¹In9486 @ 22 hrs[1]
Citrate, Inositol, Gentisic AcidDTPA-octreotide¹¹¹In9494 @ 48 hrs[1]
Gentisic AcidDTPA-octreotide¹¹¹In9797 @ 72 hrs[1]
Ascorbic Acid (0.52 M)PSMA-617¹⁷⁷Lu~9880.4 ± 6.3 @ 24 hrs (room temp)[2]
Ascorbic Acid (0.52 M)PSMA-617¹⁷⁷Lu~98>95 @ 48 hrs (-20°C)[2]
Gentisic Acid + Ascorbic Acid (3.5 mM each)PSMA-617¹⁷⁷Lu>9573.8 ± 3.1 @ 24 hrs[2]
MannitolNot specifiedNot specifiedPrimarily used as a bulking agent for lyophilization, provides stability through preferential exclusion of water and preventing aggregation.[3][4]Data on direct RCP comparison is limited.
Succinylated Gelatin (Gelofusine)αvβ6-integrin targeted peptide¹⁷⁷LuNot reported for formulation stabilityReduces renal uptake by up to 85% in mice, improving tumor-to-kidney ratios.[2][5]

In-Depth Look at Each Stabilizer

Ascorbic Acid (Vitamin C)

Ascorbic acid is a widely used antioxidant that effectively scavenges free radicals.[2] It is particularly useful in formulations of metal-based radiopharmaceuticals.[6] However, its effectiveness can be concentration-dependent, and in some cases, it may not be sufficient alone to prevent radiolysis, especially at room temperature.[2] It is crucial to add ascorbic acid after the radiolabeling process, as its presence during labeling can lead to decreased radiochemical yields and increased impurities.[7]

Gentisic Acid

Gentisic acid (2,5-dihydroxybenzoic acid) is another potent free radical scavenger that has been shown to be very effective at preventing the radiolysis of radiolabeled peptides.[1] In some studies, gentisic acid, either alone or in combination with other stabilizers, has demonstrated superior performance in maintaining radiochemical purity over extended periods compared to ascorbic acid under certain conditions.[2]

Mannitol

Mannitol, a sugar alcohol, is primarily used as a bulking agent in lyophilized (freeze-dried) formulations of peptides and proteins.[3][4] Its stabilizing effect in this context is mainly attributed to providing a crystalline scaffold, preventing the collapse of the lyophilized cake, and protecting the peptide from degradation by preferential exclusion of water and inhibiting aggregation.[3] While essential for the stability of lyophilized products, its role as a direct radioprotectant in solution is less documented compared to antioxidants like ascorbic and gentisic acids.

Gelatin (Succinylated)

Succinylated gelatin, commercially known as Gelofusine, has a primary application in reducing the renal uptake of radiolabeled peptides.[2][5] This is a critical function for therapeutic applications where high radiation doses to the kidneys can be a limiting factor. By reducing kidney accumulation, gelatin-based solutions can significantly improve the tumor-to-kidney ratio, thereby enhancing the therapeutic window. While its direct impact on the radiochemical stability of the formulation itself is not its main purpose, its role in improving the in vivo performance of radiolabeled peptides is significant.

Experimental Protocols

Determination of Radiochemical Purity by Radio-HPLC

This method is considered the gold standard for accurately determining the radiochemical purity (RCP) and detecting impurities, including degradation products from radiolysis.[3]

Objective: To separate the intact radiolabeled peptide from impurities and quantify their relative amounts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phases (e.g., Solvent A: 0.1% trifluoroacetic acid (TFA) in water; Solvent B: 0.1% TFA in acetonitrile).

  • Radiolabeled peptide sample.

  • Reference standard (non-radiolabeled peptide).

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dilute the radiolabeled peptide sample in a suitable solvent.

  • Injection: Inject a known volume of the sample onto the HPLC column.

  • Elution: Run a gradient elution program, typically increasing the percentage of the organic mobile phase (Solvent B) over time to elute the components.

  • Detection: Monitor the eluate with both a UV detector (for the non-radiolabeled standard) and a radioactivity detector.

  • Data Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity corresponding to the intact radiolabeled peptide and any radiochemical impurities. The RCP is calculated as: (Area of the main radiolabeled peptide peak / Total area of all radioactive peaks) x 100%.

start Start: Radiolabeled Peptide Sample prepare Prepare Sample (Dilution) start->prepare inject Inject into HPLC prepare->inject separate Separate on Column (e.g., C18 Reverse-Phase) inject->separate elute Elute with Gradient (Water/Acetonitrile + TFA) separate->elute detect Detect Radioactivity and UV Absorbance elute->detect analyze Analyze Chromatogram (Peak Integration) detect->analyze end End: Determine Radiochemical Purity (%) analyze->end

Figure 2: Experimental workflow for determining radiochemical purity using Radio-HPLC.
In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled peptide in a biologically relevant matrix.

Objective: To determine the rate of degradation of the radiolabeled peptide when incubated in human serum.

Materials:

  • Radiolabeled peptide sample.

  • Human serum.

  • Incubator (37°C).

  • Precipitating agent (e.g., acetonitrile).

  • Centrifuge.

  • Radio-HPLC or Radio-TLC system for analysis.

Procedure:

  • Incubation: Add a small volume of the radiolabeled peptide to a larger volume of human serum and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Add a precipitating agent (e.g., 2-3 volumes of cold acetonitrile) to the aliquot to precipitate the serum proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the peptide and its degradation products, using Radio-HPLC or Radio-TLC to determine the percentage of intact radiolabeled peptide remaining.

  • Data Analysis: Plot the percentage of intact radiolabeled peptide against time to determine the stability profile.

Conclusion

The choice of stabilizer for a radiolabeled peptide is a critical decision that depends on the specific characteristics of the peptide, the radionuclide, the intended application (diagnostic vs. therapeutic), and the formulation (liquid vs. lyophilized).

  • Ascorbic acid and gentisic acid are effective antioxidants for liquid formulations, with gentisic acid showing superior performance in some head-to-head comparisons for preventing radiolysis.

  • Mannitol is the stabilizer of choice for lyophilized products, providing structural integrity and preventing degradation during the freeze-drying process and subsequent storage.

  • Succinylated gelatin plays a crucial in vivo role by reducing renal toxicity, a key consideration for peptide receptor radionuclide therapy.

A combination of stabilizers may be necessary to achieve optimal stability and performance. For instance, a lyophilized formulation might contain mannitol as a bulking agent, and upon reconstitution, ascorbic acid could be added to protect against radiolysis in the liquid state. Rigorous experimental evaluation, including the determination of radiochemical purity over time and in vitro serum stability, is essential to select the most appropriate stabilization strategy for each radiolabeled peptide product.

References

A Comparative Guide to Validating Research-Grade Sodium Gentisate Quality Control Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of research-grade reagents is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of quality control (QC) parameters for research-grade sodium gentisate, offering insights into its performance against common alternatives and detailing the experimental protocols for its validation.

Comparative Analysis of this compound and Alternatives

This compound, the sodium salt of gentisic acid, is a metabolite of aspirin (B1665792) and is recognized for its anti-inflammatory, antioxidant, and analgesic properties.[1] Its utility in research often overlaps with that of other well-known compounds such as sodium salicylate (B1505791) and aspirin. The following table summarizes the key performance characteristics of these compounds.

FeatureThis compoundSodium SalicylateAspirin (Acetylsalicylic Acid)
Primary Function Antioxidant, Anti-inflammatoryAnti-inflammatory, AnalgesicAnti-inflammatory, Analgesic, Antiplatelet
Potency ModerateModerateHigh
Solubility in Water HighHighLow
Mechanism of Action Scavenges reactive oxygen species, modulates inflammatory signaling pathways.[2]Inhibits cyclooxygenase (COX) enzymes, modulates NF-κB signaling.[3]Irreversibly inhibits cyclooxygenase (COX) enzymes, acetylates various proteins.[4]
Common Research Applications Antioxidant in biological assays, investigation of inflammatory pathways.Induction of apoptosis in cancer cell lines, studies on COX inhibition.[5]Platelet aggregation studies, investigation of anti-inflammatory mechanisms.[4]

Quality Control Parameters for Research-Grade this compound

To ensure the integrity of research outcomes, rigorous quality control of this compound is essential. The following table outlines the key QC parameters and their recommended specifications for research-grade material.

ParameterSpecificationTest Method
Appearance White to off-white crystalline powderVisual Inspection
Identity Conforms to the structure of this compoundA) Infrared Spectroscopy (IR)B) UV-Vis SpectrophotometryC) Test for Sodium
Purity (Assay) ≥ 98.0% (on dried basis)HPLC-UV or Titration
Water Content ≤ 5.0%Karl Fischer Titration
Heavy Metals ≤ 10 ppmInductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Colorimetric Method
Related Substances/Impurities - Salicylic (B10762653) Acid: ≤ 0.2%- Other individual impurities: ≤ 0.1%- Total impurities: ≤ 0.5%HPLC-UV
Solubility Freely soluble in waterVisual Inspection

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Identification

A. Infrared Spectroscopy (IR)

  • Principle: The infrared spectrum of the sample is compared to the spectrum of a reference standard of this compound. The positions and relative intensities of the absorption bands should be concordant.

  • Methodology:

    • Prepare a potassium bromide (KBr) disc or an attenuated total reflectance (ATR) sample of the this compound.

    • Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

    • Compare the resulting spectrum with that of a certified this compound reference standard.

B. UV-Vis Spectrophotometry

  • Principle: A solution of this compound in a suitable solvent exhibits a characteristic absorption maximum.

  • Methodology:

    • Prepare a dilute solution of this compound in water (e.g., 10 µg/mL).

    • Scan the solution from 200 nm to 400 nm using a UV-Vis spectrophotometer.

    • The spectrum should exhibit an absorption maximum at approximately 320 nm.

C. Test for Sodium

  • Principle: The sample is subjected to a flame test, which should produce a characteristic yellow color indicative of the presence of sodium ions.

  • Methodology:

    • Introduce a small amount of the this compound sample into a non-luminous flame.

    • Observe the color of the flame. An intense yellow color confirms the presence of sodium.

Purity (Assay) by HPLC-UV
  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify this compound from potential impurities. The purity is determined by comparing the peak area of the analyte to that of a reference standard.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 320 nm.

      • Injection Volume: 10 µL.

    • Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to prepare a sample solution of approximately the same concentration as the standard solution.

    • Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculation: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.

Impurity Profile by HPLC-UV
  • Principle: The same HPLC method as for the assay can be used to identify and quantify related substances and potential impurities.

  • Methodology:

    • Procedure: Analyze the sample solution using the HPLC conditions described for the assay.

    • Identification of Impurities: Potential impurities can be identified by comparing their retention times to those of known impurity standards (e.g., salicylic acid). Unidentified impurities are typically reported by their relative retention time.

    • Quantification of Impurities: The concentration of each impurity can be estimated by area normalization, assuming a similar response factor to the main component, or by using a reference standard for the specific impurity. Common impurities in the synthesis of related compounds like salicylic acid may include unreacted starting materials or by-products from side reactions.[6][7]

Experimental and Signaling Pathway Visualizations

To further elucidate the experimental workflows and the biological context of this compound's activity, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: HPLC workflow for purity and impurity analysis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & degradation NFkB_p65 p65 NFkB_p50 p50 NFkB_complex NF-κB Complex (p65/p50) NFkB_complex->IkB NFkB_translocation p65/p50 NFkB_complex->NFkB_translocation translocates Sodium_Gentisate This compound Sodium_Gentisate->IKK inhibits DNA DNA (κB sites) NFkB_translocation->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 ubiquitination Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation translocates Proteasome Proteasomal Degradation Cul3->Proteasome degradation Sodium_Gentisate This compound Sodium_Gentisate->ROS scavenges ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

MAPK_ERK_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors activates Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response regulates Sodium_Gentisate This compound Sodium_Gentisate->Raf may inhibit

Caption: Modulation of the MAPK/ERK signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as sodium gentisate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the correct disposal of this compound, aligning with industry best practices and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear the following PPE:

Protective EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side-shields or goggles.Protects eyes from dust and splashes.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.Avoid inhalation of dust particles.[1]
Protective ClothingLaboratory coat.Prevents contamination of personal clothing.

Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Avoid prolonged or repeated exposure.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

This compound Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. This ensures complete destruction of the compound in a controlled environment.

Step-by-Step Disposal Procedure:

  • Collection:

    • Carefully collect the waste this compound, whether in solid form or in solution.

    • For solid waste, avoid creating dust.

    • Place the waste into a designated, closed, and suitable container that is properly labeled.[1]

  • Solvent Mixture (for Incineration):

    • The primary recommended disposal method is to dissolve or mix the material with a combustible solvent.[1]

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Labeling:

    • Clearly label the waste container with "Waste this compound" and any other required hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Professional Disposal:

    • Arrange for a licensed and qualified hazardous waste disposal company to collect and dispose of the material.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]

Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment, filter paper, or containers, should be treated as hazardous waste.

  • These materials should be placed in a sealed, labeled container and disposed of following the same procedure as the chemical itself.[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

ActionProcedure
Containment For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
Collection Place the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[1]
Decontamination Thoroughly clean the contaminated area.[1]
Ventilation Ensure the affected area is well-ventilated.[1]
Environmental Protection Do not allow the spilled material to enter drains, surface water, or soil.[1] If a significant spill occurs, notify the relevant environmental protection agency.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical steps to be taken in the event of an accidental release.

cluster_0 This compound Disposal Workflow A Step 1: Collection Place waste in a labeled, sealed container. B Step 2: Preparation for Incineration Dissolve or mix with a combustible solvent. A->B C Step 3: Temporary Storage Store in a designated, secure area. B->C D Step 4: Professional Disposal Transfer to a licensed waste disposal company for incineration. C->D

Caption: Workflow for the proper disposal of this compound.

cluster_1 Accidental Release Response Plan Spill Accidental Spill Occurs Contain Contain the Spill (Absorb liquid, sweep solid) Spill->Contain Collect Collect Material Place in a sealed container for disposal. Contain->Collect Clean Decontaminate the Area Collect->Clean Ventilate Ensure Adequate Ventilation Clean->Ventilate Prevent Prevent Environmental Contamination (Do not allow entry to drains/waterways) Ventilate->Prevent

Caption: Logical steps for responding to an accidental release of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium gentisate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment (PPE) is mandatory.

PPE CategoryEquipmentRationale
Eye Protection ANSI-approved, tight-fitting safety goggles or chemical safety glasses.[1][2]Protects eyes from dust, splashes, and vapors.[1]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).[1][2]Prevents skin contact and absorption.[1]
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.[2]Protects skin from accidental spills and contamination.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required if there is a risk of dust formation or inhalation, especially in poorly ventilated areas.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and research integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2][3]

  • Container Integrity: Keep the container tightly sealed when not in use.[1]

  • Temperature: Allow the container to warm to room temperature before use.[1]

Handling and Preparation
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[2]

  • Avoid Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

Experimental Use
  • Controlled Environment: Conduct all experiments involving this compound within a designated and properly ventilated area.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Ingestion and inhalation must also be avoided.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[1][2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused this compound and any contaminated items (e.g., gloves, weigh boats, pipette tips), in a designated, clearly labeled, and closed container.[1][6]

  • Disposal Method: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Waste Disposal: All disposal activities must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[7]

  • Do Not Dispose in Drains: Under no circumstances should this compound or its waste be disposed of down the drain.[4][8][9]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air and keep them warm and at rest.[1] If breathing is irregular or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting.[4] Seek immediate medical attention.[1][4]

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand.[2] Use spark-resistant tools to collect the material into a suitable container for disposal.[2][4] Do not use combustible materials like sawdust for cleanup.[2]

Visualizing the Workflow for Safe Handling of this compound

To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

prep Preparation handling Handling in Fume Hood prep->handling Ensure proper ventilation experiment Experimental Use handling->experiment emergency Emergency Procedures handling->emergency In case of spill/exposure decontamination Decontamination experiment->decontamination Clean work surfaces experiment->emergency waste_collection Waste Collection decontamination->waste_collection Segregate waste disposal Disposal by Licensed Contractor waste_collection->disposal ppe Wear Full PPE ppe->handling

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.